Flutemetamol
描述
Structure
3D Structure
属性
CAS 编号 |
637003-10-2 |
|---|---|
分子式 |
C14H11FN2OS |
分子量 |
274.32 g/mol |
IUPAC 名称 |
2-[3-fluoro-4-(methylamino)phenyl]-1,3-benzothiazol-6-ol |
InChI |
InChI=1S/C14H11FN2OS/c1-16-11-4-2-8(6-10(11)15)14-17-12-5-3-9(18)7-13(12)19-14/h2-7,16,18H,1H3 |
InChI 键 |
VVECGOCJFKTUAX-UHFFFAOYSA-N |
SMILES |
CNC1=C(C=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O)F |
规范 SMILES |
CNC1=C(C=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O)F |
其他CAS编号 |
637003-10-2 |
同义词 |
(18F)flutemetamol flutemetamol flutemetamol F-18 Vizamyl |
产品来源 |
United States |
Foundational & Exploratory
Flutemetamol F-18: A Technical Deep Dive into its Mechanism of Action for Amyloid-Beta Detection
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of action of Flutemetamol F-18, a radioactive diagnostic agent pivotal in the positron emission tomography (PET) imaging of amyloid-beta (Aβ) plaques in the brain. The presence of these plaques is a key neuropathological hallmark of Alzheimer's disease. This document provides a comprehensive overview of its binding characteristics, experimental validation, and the quantitative methods used to assess amyloid burden, tailored for professionals in the fields of neuroscience research and pharmaceutical development.
Core Mechanism of Action: From Systemic Injection to Plaque-Specific Binding
This compound F-18 is a structural analog of thioflavin T, a dye known for its specific binding to the β-sheet structures characteristic of amyloid fibrils.[1] The incorporation of the positron-emitting fluorine-18 isotope allows for the in-vivo visualization and quantification of these Aβ plaques using PET.[1]
The mechanism unfolds in a series of sequential steps following intravenous administration:
-
Systemic Distribution and Blood-Brain Barrier Penetration: Once injected, this compound F-18 circulates through the bloodstream and, owing to its lipophilic nature, readily crosses the blood-brain barrier to enter the brain parenchyma.[1][2]
-
Binding to Amyloid-Beta Plaques: Within the brain, this compound F-18 exhibits high affinity and selectivity for Aβ plaques.[1] It binds to the β-sheet structures of both neuritic and diffuse plaques.[3] This interaction is a critical step, as the density of the radiotracer in different brain regions directly correlates with the local amyloid plaque burden.[4]
-
Radioactive Decay and Signal Generation: The fluorine-18 isotope undergoes radioactive decay, emitting positrons. These positrons travel a short distance in the tissue before annihilating with an electron, resulting in the emission of two 511 keV gamma photons in opposite directions.[1]
-
PET Imaging and Signal Quantification: The PET scanner detects these coincident gamma photons, and through a process of tomographic reconstruction, generates a three-dimensional image reflecting the distribution and density of this compound F-18 in the brain.[1] Higher signal intensity in specific cortical regions is indicative of a greater amyloid plaque burden.[1]
The following diagram illustrates the fundamental mechanism of this compound F-18 for Aβ detection:
References
- 1. What is the mechanism of this compound F-18? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Performance of [18F]this compound amyloid imaging against the neuritic plaque component of CERAD and the current (2012) NIA-AA recommendations for the neuropathologic diagnosis of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Association between in vivo [18F]-flutemetamol amyloid PET imaging and in vivo cerebral cortical histopathology - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Synthesis of Flutemetamol ([¹⁸F])
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flutemetamol ([¹⁸F]), marketed under the trade name Vizamyl™, is a positron emission tomography (PET) imaging agent used for the detection of β-amyloid neuritic plaques in the brains of adult patients with cognitive impairment who are being evaluated for Alzheimer's disease (AD) and other causes of cognitive decline.[1] Its ability to bind to these plaques allows for the in vivo visualization and quantification of amyloid pathology, a key hallmark of Alzheimer's disease.[2] This technical guide provides a comprehensive overview of the chemical structure and synthesis of this compound ([¹⁸F]), tailored for professionals in the fields of neuroscience, radiopharmaceutical chemistry, and drug development.
Chemical Structure
This compound is a derivative of thioflavin T and is structurally similar to Pittsburgh Compound B (PiB).[3][4] The fluorine-18 radioisotope is incorporated into its molecular structure, enabling its detection by PET scanners.[3]
| Identifier | Value |
| IUPAC Name | 2-[3-([¹⁸F])Fluoro-4-(methylamino)phenyl]-1,3-benzothiazol-6-ol[1] |
| Molecular Formula | C₁₄H₁₁[¹⁸F]N₂OS[1] |
| Molecular Weight | Approximately 273.316 g·mol⁻¹[1] |
| CAS Number | 765922-62-1[1] |
Synthesis of this compound ([¹⁸F])
The radiosynthesis of this compound ([¹⁸F]) is a multi-step process that involves the nucleophilic substitution of a nitro group on a precursor molecule with the positron-emitting radionuclide, fluorine-18 ([¹⁸F]), followed by a deprotection step.[1][3] The synthesis is often carried out using automated synthesis modules, such as the GE FASTlab™, to ensure reproducibility and safety in handling the radioactive materials.[2][5]
Precursor
The most commonly used precursor for the synthesis of this compound ([¹⁸F]) is 6-ethoxymethoxy-2-(4′-(N-formyl-N-methyl)amino-3′-nitro)phenylbenzothiazole (AH111907).[5][6]
Radiosynthesis Pathway
The general synthetic route can be summarized in the following two key steps:
-
[¹⁸F]-Fluorination: The precursor, AH111907, undergoes a nucleophilic aromatic substitution reaction. The nitro group at the 3'-position of the phenyl ring is replaced by [¹⁸F]fluoride. This reaction is typically carried out in an anhydrous solvent such as dimethyl sulfoxide (DMSO) at an elevated temperature.[7] The [¹⁸F]fluoride is activated by a phase-transfer catalyst, such as Kryptofix 2.2.2 (K₂₂₂) in the presence of a weak base like potassium carbonate.[7]
-
Deprotection: The resulting [¹⁸F]-labeled intermediate contains protecting groups on the hydroxyl and amino functionalities. These protecting groups are removed by acid hydrolysis, typically using a strong inorganic acid such as hydrochloric acid (HCl), to yield the final this compound ([¹⁸F]) product.[6][7]
Purification
A critical step in the synthesis of this compound ([¹⁸F]) is the purification of the final product to remove unreacted precursor, intermediates, and other impurities. The physicochemical similarity between this compound and its deprotected precursor makes this separation challenging.[1][8] Two primary methods are employed for purification:
-
High-Performance Liquid Chromatography (HPLC): Preparative reverse-phase HPLC is a robust method for achieving high radiochemical purity.[7][8]
-
Solid-Phase Extraction (SPE): To simplify the process and make it more amenable to automated synthesis platforms, SPE-based purification methods have been developed.[1][6] This typically involves the use of a combination of reverse-phase and normal-phase SPE cartridges to effectively separate the desired product from impurities.[1]
Quantitative Data
| Parameter | Reported Value | Reference |
| Radiochemical Yield | 15-25% | [7] |
| 20% ± 5% | [2] | |
| Radiochemical Purity | > 95% | [7] |
| 95% ± 1% | [2] | |
| Molar Activity | 936 ± 390 GBq/μmol | [2] |
Experimental Protocols
While specific parameters may vary depending on the synthesis module and local optimizations, the following provides a general outline of the experimental protocol for the synthesis of this compound ([¹⁸F]).
[¹⁸F]-Fluoride Production and Preparation
-
[¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron by bombarding [¹⁸O]water with protons.
-
The aqueous [¹⁸F]fluoride is trapped on an anion exchange column.
-
The [¹⁸F]fluoride is then eluted from the column into the reaction vessel using a solution of potassium carbonate and Kryptofix 2.2.2.
-
The water is removed by azeotropic distillation with acetonitrile under a stream of nitrogen at an elevated temperature.
[¹⁸F]-Radiolabeling Reaction
-
A solution of the precursor, 6-ethoxymethoxy-2-(4′-(N-formyl-N-methyl)amino-3′-nitro)phenylbenzothiazole (AH111907), in an anhydrous solvent (e.g., DMSO) is added to the dried [¹⁸F]fluoride-K₂₂₂-K₂CO₃ complex.
-
The reaction mixture is heated to a high temperature (e.g., 140°C or higher) for a specified time to facilitate the nucleophilic substitution.[5]
Deprotection
-
After the labeling reaction, a strong acid (e.g., 4 M HCl) is added to the reaction mixture.[6]
-
The mixture is heated to facilitate the hydrolysis of the ethoxymethoxy and formyl protecting groups.[6]
Purification
HPLC Method:
-
The crude reaction mixture is diluted and injected onto a preparative reverse-phase HPLC column.
-
The fraction containing this compound ([¹⁸F]) is collected.
-
The collected fraction is typically reformulated into an injectable solution.
SPE Method:
-
The crude reaction mixture is passed through a series of SPE cartridges. A common sequence involves a reverse-phase cartridge to trap the product and less polar impurities, followed by washing steps to remove more polar impurities.
-
The final product is then eluted from the cartridge with an appropriate solvent (e.g., ethanol) and formulated for injection.[6]
Quality Control
The final product undergoes rigorous quality control testing to ensure its identity, purity, and suitability for human administration. This includes:
-
Radiochemical Purity and Identity: Assessed by radio-HPLC.
-
Radionuclidic Purity: Determined by gamma-ray spectroscopy.
-
Residual Solvents: Measured by gas chromatography.
-
pH and Sterility: Standard pharmaceutical quality control tests.
Conclusion
The synthesis of this compound ([¹⁸F]) is a well-established radiochemical process that has been optimized for automated platforms, making this valuable diagnostic agent accessible for clinical use. A thorough understanding of its chemical structure and the intricacies of its synthesis, including the selection of precursors, reaction conditions, and purification methods, is essential for ensuring the consistent production of a high-quality radiopharmaceutical. This guide provides a foundational understanding for researchers and professionals involved in the ongoing development and application of PET imaging agents for neurodegenerative diseases.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Amyloid-Targeting PET Tracer [18F]this compound Accumulates in Atherosclerotic Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound F-18? [synapse.patsnap.com]
- 4. The clinical safety, biodistribution and internal radiation dosimetry of this compound (18F) injection in healthy Japanese adult volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20200062724A1 - A process for producing flutametamol - Google Patents [patents.google.com]
- 6. US10472338B2 - Method for producing [18F]this compound - Google Patents [patents.google.com]
- 7. ojs.unito.it [ojs.unito.it]
- 8. newdrugapprovals.org [newdrugapprovals.org]
In Vitro Binding Affinity of Flutemetamol to Amyloid Plaques: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro binding characteristics of Flutemetamol ([¹⁸F]this compound) to amyloid-β (Aβ) plaques, a key pathological hallmark of Alzheimer's disease. This compound is a fluorine-18 labeled positron emission tomography (PET) tracer structurally analogous to Thioflavin T, utilized for the in vivo visualization of amyloid aggregates in the brain.[1] This document details the quantitative binding affinity, experimental protocols for its determination, and the underlying binding mechanisms.
Quantitative Binding Affinity Data
The in vitro binding affinity of this compound for amyloid-β has been characterized using various experimental models, including synthetic Aβ fibrils and homogenates from post-mortem Alzheimer's disease brain tissue. The dissociation constant (Kd) is a key metric, with a lower value indicating higher binding affinity.
| Target | Ligand | Binding Affinity (Kd) | Bmax | Stoichiometry | Reference |
| Synthetic Aβ(1-40) fibrils | This compound | 1.6 ± 0.2 µM | - | 1 ligand per 4-5 peptides | [2] |
| Alzheimer's Disease Brain Homogenates | [¹⁸F]-7B* | 17.7 nM | - | - | [3] |
*Note: Data for a structurally related PET tracer, [¹⁸F]-7B, is included for comparative purposes, as direct Kd values for this compound with human brain homogenates were not explicitly found in the immediate search results. One study indicated that the binding affinity of [¹⁸F]-7B to AD homogenates is 2.6-fold lower than that of this compound.[3]
Mechanism of Action and Binding Sites
This compound, a derivative of Thioflavin T, binds to the characteristic β-sheet structures of fibrillar amyloid plaques.[1] This interaction is non-covalent and is driven by the planar structure of the molecule, which intercalates between the β-sheets of the amyloid fibrils.
Solid-state NMR studies have identified specific binding sites of this compound on Aβ(1-40) fibrils. The primary interaction sites are located in three distinct segments of the peptide:
-
¹²VHH¹⁴
-
¹⁸VFF²⁰
-
³⁹VV⁴⁰
These segments form surface grooves rich in aromatic, polar, and charged residues, which are preferential binding locations for conjugated aromatic compounds like this compound.[2] The binding is characterized by both tightly and loosely bound states of the ligand.[2]
Below is a diagram illustrating the binding of this compound to an amyloid-β fibril.
Experimental Protocols
This section outlines detailed methodologies for key in vitro experiments to determine the binding affinity of this compound to amyloid plaques.
Preparation of Synthetic Amyloid-β Fibrils
Homogenous preparations of Aβ fibrils are crucial for reproducible binding assays.
Materials:
-
Synthetic Aβ(1-40) or Aβ(1-42) peptide
-
Hexafluoroisopropanol (HFIP)
-
Dimethyl sulfoxide (DMSO)
-
10 mM Hydrochloric acid (HCl) or Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Solubilization: Dissolve lyophilized Aβ peptide in HFIP to a concentration of 1 mM to erase any pre-existing aggregates.
-
Evaporation: Aliquot the solution and evaporate the HFIP under a gentle stream of nitrogen or in a speed vacuum to form a thin peptide film. Store the dried peptide at -20°C.
-
Resuspension: Resuspend the peptide film in DMSO to a concentration of 5 mM.
-
Fibril Formation:
-
Confirmation: Confirm fibril formation using techniques such as Thioflavin T (ThT) fluorescence assay or transmission electron microscopy (TEM).[4]
Preparation of Human Brain Homogenates
Post-mortem brain tissue from confirmed Alzheimer's disease patients and healthy controls is used to assess binding in a more pathologically relevant context.
Materials:
-
Frozen human brain tissue (e.g., frontal cortex)
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors)
-
Sucrose solution (e.g., 0.25 M)[5]
-
Potter-Elvehjem homogenizer or similar device
-
High-speed centrifuge
Procedure:
-
Dissection: Dissect the brain region of interest on ice.
-
Homogenization: Weigh the tissue and homogenize in 10-20 volumes of ice-cold homogenization buffer.[5][6]
-
Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.
-
Membrane Preparation: Centrifuge the supernatant at a high speed (e.g., 100,000 x g for 60 minutes) to pellet the membranes containing amyloid plaques.
-
Washing: Resuspend the pellet in fresh buffer and repeat the high-speed centrifugation to wash the membranes.
-
Storage: Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose), aliquot, and store at -80°C until use.[7]
-
Protein Quantification: Determine the protein concentration of the homogenate using a standard protein assay (e.g., BCA assay).[6]
In Vitro Saturation Binding Assay
This assay is used to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
Materials:
-
[¹⁸F]this compound of known specific activity
-
Non-radioactive ("cold") this compound or a related compound (e.g., PIB) for determining non-specific binding
-
Prepared synthetic Aβ fibrils or brain homogenates
-
Assay buffer (e.g., PBS with 0.1% BSA or 2% human serum albumin)[3][8]
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of [¹⁸F]this compound concentrations.
-
Incubation:
-
Total Binding: Add a fixed amount of Aβ fibrils or brain homogenate and increasing concentrations of [¹⁸F]this compound to each well.
-
Non-specific Binding: Add Aβ fibrils or brain homogenate, increasing concentrations of [¹⁸F]this compound, and a high concentration of cold this compound or PIB (e.g., 10 µM) to displace specific binding.[8]
-
-
Equilibration: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).[3][8]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding for each radioligand concentration.
-
Plot specific binding versus the concentration of [¹⁸F]this compound.
-
Determine Kd and Bmax by fitting the data to a one-site binding (hyperbola) equation using non-linear regression analysis.[3] Alternatively, a Scatchard plot can be used for linearization of the data.
-
The following diagram outlines the workflow for a saturation binding assay.
In Vitro Autoradiography
This technique visualizes the distribution of this compound binding sites on tissue sections.
Materials:
-
Cryostat
-
Microscope slides
-
Frozen brain sections (10-20 µm thick) from AD and control cases
-
[¹⁸F]this compound
-
Incubation and wash buffers
-
Phosphor imaging plates or autoradiography film
Procedure:
-
Sectioning: Cut thin sections of frozen brain tissue using a cryostat and mount them on microscope slides.
-
Pre-incubation: Pre-incubate the slides in buffer to rehydrate the tissue and remove endogenous substances.
-
Incubation: Incubate the slides with a solution containing [¹⁸F]this compound (e.g., 0.5 MBq/ml in 2% human serum albumin) for 30 minutes at room temperature.[8] For determining non-specific binding, adjacent sections are incubated with the addition of a high concentration of a competing ligand (e.g., 10 µM PIB).[8]
-
Washing: Wash the slides in ice-cold buffer to remove unbound radioligand.
-
Drying: Dry the slides quickly with a stream of cold air.
-
Exposure: Expose the slides to a phosphor imaging plate or autoradiography film.
-
Imaging and Analysis: Scan the imaging plate or develop the film to visualize the distribution of radioactivity. Quantify the signal intensity in different brain regions.
The workflow for in vitro autoradiography is depicted below.
References
- 1. Separation of β-amyloid binding and white matter uptake of 18F-flutemetamol using spectral analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparing Synthetic Aβ in Different Aggregation States - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization, and preclinical validation of a PET radiopharmaceutical for interrogating Aβ (β-amyloid) plaques in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient synthesis and characterisation of the amyloid beta peptide, Aβ 1–42 , using a double linker system - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02929F [pubs.rsc.org]
- 5. NIBSC - Brain Tissue Preparation [nibsc.org]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. researchgate.net [researchgate.net]
Flutemetamol ([¹⁸F]): A Technical Guide to its Discovery and Development as a PET Tracer for Amyloid-β Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction: Flutemetamol ([¹⁸F]), marketed as Vizamyl™, is a radioactive diagnostic agent developed for Positron Emission Tomography (PET) imaging of the brain.[1] It is indicated for the estimation of β-amyloid neuritic plaque density in adult patients with cognitive impairment who are being evaluated for Alzheimer's disease (AD) and other causes of cognitive decline.[1][2] As a fluorine-18 labeled analogue of Thioflavin T and a derivative of Pittsburgh Compound B (PiB), this compound's development marked a significant advancement in dementia diagnostics, offering a longer half-life (110 minutes for ¹⁸F vs. 20 minutes for ¹¹C-PiB) that facilitates broader clinical accessibility.[3][4] This guide provides an in-depth technical overview of the discovery, development, and application of this compound as a key biomarker in the assessment of Alzheimer's disease pathology.
Mechanism of Action
This compound is a structural analogue of thioflavin T, a dye known to bind specifically to amyloid fibrils.[5] Following intravenous administration, the ¹⁸F-labeled this compound circulates through the bloodstream and, due to its lipophilic nature, readily crosses the blood-brain barrier.[5][6] Its molecular structure allows for high-affinity, selective binding to the β-sheet conformation characteristic of fibrillar amyloid plaques.[5]
Once bound to these plaques, the fluorine-18 isotope undergoes radioactive decay by emitting a positron. This positron travels a short distance before annihilating with an electron in the surrounding tissue, resulting in the emission of two 511 keV gamma photons in opposite directions.[5] These photons are detected by the PET scanner, and the data is reconstructed to create a three-dimensional image showing the density and distribution of the tracer in the brain.[5] A higher signal intensity in specific cortical regions corresponds to a greater amyloid plaque burden, a hallmark of Alzheimer's disease.[5]
Radiosynthesis
The chemical name for this compound is 2-[3-[¹⁸F]fluoro-4-(methylamino)phenyl]-6-benzothiazolol.[7] Its radiosynthesis is a multi-step process typically performed using an automated synthesizer, such as the GE FASTlab™, which utilizes single-use cassettes.[8][9]
The process begins with a nucleophilic substitution reaction where the radioactive [¹⁸F]fluoride, complexed with a phase-transfer catalyst like Kryptofix 2.2.2 and potassium carbonate, displaces a nitro group on the precursor molecule, 6-ethoxymethoxy-2-(4′-(N-formyl-N-methyl)amino-3′-nitro)phenylbenzothiazole.[9][10][11] This is followed by an acid hydrolysis step to remove the protective groups from the phenol and amine moieties, yielding the final [¹⁸F]this compound product.[10][11] Purification is then achieved using solid-phase extraction (SPE) cartridges or high-performance liquid chromatography (HPLC) to separate the final product from unreacted precursors and byproducts.[9][11]
Table 1: Radiosynthesis Quantitative Data
| Parameter | Value | Reference |
| Radiochemical Yield | 15% - 28.5% | [10] |
| Radiochemical Purity | > 95% | [8] |
| Molar Activity | 936 ± 390 GBq/μmol | [8] |
| Total Synthesis Time | 40 - 45 minutes | [10] |
Preclinical Development
In Vitro Studies
The binding characteristics of this compound were initially validated through in vitro autoradiography on post-mortem human brain tissue and brain slices from transgenic mouse models of AD (e.g., APP23, Tg2576, APPswe-PS1dE9).[6][12] These studies demonstrated that [¹⁸F]this compound specifically binds to fibrillar Aβ deposits.[6] The binding pattern of the tracer co-localized with traditional histochemical stains for amyloid, such as Thioflavin S, and with immunohistochemistry using anti-Aβ antibodies, confirming its specificity for amyloid plaques.[6][12] A strong direct correlation (R=0.98) has been shown between the in vitro binding of [³H]this compound and [³H]PiB in human cortical homogenates.[13]
In Vivo Animal Studies
In vivo studies in wild-type rodents and transgenic AD mouse models were crucial for evaluating the pharmacokinetic profile and target engagement of this compound.[6][14]
-
Pharmacokinetics and Biodistribution: Studies in rats and mice showed that [¹⁸F]this compound readily enters the brain and is primarily excreted via the hepatobiliary pathway.[6][15] Compared to [¹¹C]PIB, this compound exhibits higher lipophilicity, which results in slower clearance from the brain, particularly from white matter.[6] Its metabolism into more polar, radioactive metabolites was found to be faster than that of [¹¹C]PIB.[6][15]
-
Target Engagement: In vivo PET imaging in aged transgenic mouse models, such as the APP23 model, demonstrated significantly increased retention of [¹⁸F]this compound in amyloid-rich regions like the frontal cortex compared to younger transgenic mice or wild-type controls.[12][14] This age-dependent increase in tracer uptake correlated with the known progression of amyloid deposition in these models.[12]
Table 2: Quantitative Data from In Vivo Animal Studies (APP23 Mouse Model)
| Age (months) | N | Distribution Volume Ratio (DVR) | Frontal Cortex/Cerebellum Ratio (50-60 min) | Reference |
| 9 | 2 | 0.88 (0.81) | 0.88 (0.89) | [12] |
| 12 | 1 | 0.98 (0.93) | - | [12] |
| 15 | 1 | 1.16 (1.15) | - | [12] |
| 18 | 2 | 1.13 (1.16) and 1.35 (1.35) | - | [12] |
| 21 | 1 | 1.05 (1.31) | - | [12] |
Experimental Protocols
Protocol: In Vivo PET Imaging in a Transgenic Mouse Model [14]
-
Animal Preparation: Anesthetize the mouse (e.g., with isoflurane).
-
Tracer Administration: Administer a bolus intravenous injection of [¹⁸F]this compound (e.g., 4.3 ± 0.9 MBq).
-
Imaging: Immediately begin a 60-minute dynamic emission scan using a small-animal PET/CT scanner. A CT scan is acquired beforehand for attenuation correction and anatomical reference.
-
Data Analysis: Reconstruct PET data. Define regions of interest (ROIs) on the frontal cortex (target) and cerebellum (reference). Calculate time-activity curves. Use kinetic modeling (e.g., Logan graphical analysis) to determine the Distribution Volume Ratio (DVR) or calculate simple tissue ratios (e.g., SUVR) at a late time point (e.g., 40-60 minutes post-injection) to quantify tracer retention.
Protocol: In Vitro Autoradiography [6][15]
-
Tissue Preparation: Use frozen, cryostat-sectioned brain slices (e.g., 20 µm thick) from transgenic mice or post-mortem human subjects.
-
Incubation: Incubate the slides in a solution containing [¹⁸F]this compound (e.g., in phosphate-buffered saline with ethanol).
-
Washing: Wash the slides in buffer solutions to remove non-specifically bound tracer.
-
Detection: Expose the dried slides to a phosphor imaging plate or digital autoradiography system.
-
Analysis: Quantify the radioactivity in specific brain regions and compare it with adjacent sections stained with Thioflavin S or amyloid-β antibodies to confirm co-localization.
Clinical Development
Human Pharmacokinetics, Biodistribution, and Dosimetry
Following a single intravenous bolus injection in human subjects, plasma concentrations of [¹⁸F]this compound decline rapidly, by approximately 75% in the first 20 minutes and 90% by 180 minutes.[7] The parent compound is metabolized into less lipophilic ¹⁸F-labelled metabolites.[16] Excretion is primarily through the hepatobiliary (approx. 52%) and renal (approx. 37%) pathways.[7] The highest initial organ uptake is observed in the liver, lungs, and brain.[16]
Table 3: Human Biodistribution and Radiation Dosimetry
| Parameter | Value | Reference |
| Recommended Activity | 185 MBq (5.0 mCi) | [7][17] |
| Highest Initial Uptake | Liver (15.2%), Lungs (10.2%), Brain (6.6%) | [16] |
| Critical Organ (Highest Absorbed Dose) | Gallbladder Wall | [7][16] |
| Absorbed Dose to Gallbladder Wall | 366 µGy/MBq | [16] |
| Absorbed Dose to Brain | 11 µSv/MBq | [7] |
| Mean Effective Dose | 34.9 µSv/MBq (or 5.92 mSv per 185 MBq) | [7][16] |
Clinical Trials and Diagnostic Performance
The efficacy of this compound was established in pivotal clinical trials involving end-of-life patients who underwent PET imaging and subsequent post-mortem brain autopsy.[18][19] The PET scan interpretations (positive or negative for amyloid) were compared against the "standard of truth"—the neuropathological assessment of neuritic plaque density using established criteria like the Consortium to Establish a Registry for Alzheimer's Disease (CERAD) and the 2012 National Institute on Aging-Alzheimer's Association (NIA-AA) guidelines.[18][20]
These studies consistently demonstrated high sensitivity and specificity for this compound PET imaging in detecting the presence of moderate to frequent neuritic amyloid plaques.[18][19]
Table 4: Diagnostic Performance of this compound PET (Majority Read of 5 Readers)
| Standard of Truth (Pathology) | N | Sensitivity | Specificity | Reference |
| Modified CERAD | 68 | 86% | 92% | [20] |
| "Original" CERAD | 106 | 91.9% | 87.5% | [18] |
| "Modified" CERAD | 106 | 90.8% | 90.0% | [18] |
| 2012 NIA-AA Criteria (Aβ score) | 106 | 85.7% | 100% | [18] |
| Clinical Diagnosis (vs. Pathology) | 68 | 51% | 68% | [20] |
Note: The higher specificity against NIA-AA criteria reflects that this standard accounts for diffuse plaques, which may cause some false positives when using CERAD criteria alone.[18]
Clinical PET Imaging Protocol
1. Patient Preparation:
-
No specific dietary preparation is required.
-
Patients should be well-hydrated.
-
Confirm the patient can lie still for the duration of the scan.
2. Dosage and Administration: [7][17]
-
Dose: A single intravenous bolus of 185 MBq (5.0 mCi).
-
Administration: Administer as a slow bolus (within 40 seconds) in a total volume of 10 mL or less into a peripheral vein.
-
Flush: Immediately follow the injection with a 5-15 mL saline flush to ensure full dose delivery.
-
A waiting period of approximately 90 minutes between tracer injection and the start of the PET scan is required to allow for tracer distribution and clearance of background signal.
4. Image Acquisition: [7][17][21]
-
Patient Positioning: Position the patient supine in the scanner with the head in a head holder to minimize movement. The brain, including the cerebellum, must be within the field of view.
-
Acquisition Time: Acquire PET data for 20 minutes.
-
Mode: Acquire in 3-D mode.
5. Image Reconstruction and Interpretation: [17][22]
-
Images should be reconstructed using iterative methods with attenuation correction (derived from a CT scan).
-
Visual Interpretation: A trained reader assesses the images. A scan is considered positive (amyloid present) if there is a reduction or loss of the normally distinct grey-white matter contrast in at least one cortical region (e.g., frontal lobes, posterior cingulate/precuneus, lateral temporal lobes). The striatum may also show uptake. A scan is considered negative (amyloid absent) if the grey-white matter contrast is preserved throughout the cortex, with tracer signal largely confined to the white matter.
Conclusion
The development of [¹⁸F]this compound represents a successful translation from a promising chemical scaffold to a clinically validated and regulatory-approved diagnostic tool. Through a rigorous program of preclinical and clinical evaluation, this compound has been established as a safe and effective PET tracer with high sensitivity and specificity for the in vivo detection of fibrillar amyloid-β plaques. Its favorable half-life has made amyloid PET imaging more accessible, providing clinicians with a valuable adjunct to clinical evaluation for improving the diagnostic accuracy in patients with cognitive impairment.
References
- 1. Welcome to GE HealthCare | GE HealthCare (United States) [gehealthcare.com]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Amyloid Positivity Using [18F]this compound-PET and Cognitive Deficits in Nondemented Community-Dwelling Older Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound F-18? [synapse.patsnap.com]
- 6. Pharmacokinetics of [¹⁸F]this compound in wild-type rodents and its binding to beta amyloid deposits in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. snmmi.org [snmmi.org]
- 8. Amyloid-Targeting PET Tracer [18F]this compound Accumulates in Atherosclerotic Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. ojs.unito.it [ojs.unito.it]
- 11. US10472338B2 - Method for producing [18F]this compound - Google Patents [patents.google.com]
- 12. In vivo PET imaging of beta-amyloid deposition in mouse models of Alzheimer's disease with a high specific activity PET imaging agent [(18)F]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In vivo PET imaging of beta-amyloid deposition in mouse models of Alzheimer's disease with a high specific activity PET imaging agent [18F]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The clinical safety, biodistribution and internal radiation dosimetry of this compound (18F) injection in healthy Japanese adult volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 18F PET with this compound for the early diagnosis of Alzheimer's disease dementia and other dementias in people with mild cognitive impairment (MCI) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Performance of [18F]this compound amyloid imaging against the neuritic plaque component of CERAD and the current (2012) NIA-AA recommendations for the neuropathologic diagnosis of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phase 3 trial of this compound labeled with radioactive fluorine 18 imaging and neuritic plaque density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. neurology.org [neurology.org]
- 21. Association between in vivo [18F]-flutemetamol amyloid PET imaging and in vivo cerebral cortical histopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 22. jnm.snmjournals.org [jnm.snmjournals.org]
Flutemetamol radiolabeling with fluorine-18 process
An In-Depth Technical Guide to the Radiolabeling of Flutemetamol with Fluorine-18
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound ([¹⁸F]this compound), a fluorine-18 labeled polyethylene glycol stilbene analog, is a radiopharmaceutical agent used for Positron Emission Tomography (PET) imaging of β-amyloid plaques in the brain, a key hallmark of Alzheimer's disease. This technical guide provides a comprehensive overview of the automated radiolabeling process of this compound with fluorine-18, focusing on the core principles of the synthesis, purification, and quality control. Detailed experimental protocols, quantitative data, and process visualizations are presented to aid researchers and professionals in the field of radiopharmaceutical development.
Introduction
The synthesis of [¹⁸F]this compound is a multi-step process that involves the nucleophilic substitution of a precursor molecule with fluorine-18, followed by deprotection and purification.[1] The automation of this process is crucial for ensuring reproducibility, operator safety, and compliance with current Good Manufacturing Practices (cGMP). Automated synthesis modules, such as the GE FASTlab™, are commonly employed for the routine production of [¹⁸F]this compound.[2][3][4] This guide will delve into the technical aspects of this automated synthesis.
Chemistry and Radiolabeling Pathway
The radiolabeling of this compound is achieved through a nucleophilic aromatic substitution reaction. The most commonly used precursor is 6-ethoxymethoxy-2-(4′-(N-formyl-N-methyl)amino-3′-nitro)phenylbenzothiazole (AH111907). In this reaction, the nitro group (-NO₂) on the phenyl ring of the precursor is displaced by the [¹⁸F]fluoride ion.
Following the radiolabeling step, a deprotection reaction is necessary to remove the ethoxymethoxy protecting group from the hydroxyl moiety of the benzothiazole ring system. This is typically achieved through acid hydrolysis.
Automated Synthesis Workflow
The automated synthesis of [¹⁸F]this compound is typically performed on a cassette-based system, such as the GE FASTlab™. The entire process, from receiving the [¹⁸F]fluoride to the final product formulation, is computer-controlled.
Experimental Protocols
The following protocols are generalized for an automated synthesis platform like the GE FASTlab™. Specific parameters may vary based on the synthesis module and cassette configuration.
Reagents and Materials
-
[¹⁸F]Fluoride in [¹⁸O]water from cyclotron.
-
This compound FASTlab™ cassette containing:
-
Anion exchange cartridge (e.g., QMA)
-
C30 solid-phase extraction (SPE) cartridge
-
Alumina N Plus Light SPE cartridge
-
Pre-filled vials with:
-
Eluent solution (Tetrabutylammonium bicarbonate or Kryptofix 2.2.2/K₂CO₃ in acetonitrile/water)
-
Precursor (AH111907) in dimethyl sulfoxide (DMSO)
-
Strong base (e.g., Sodium methoxide in methanol)
-
Hydrochloric acid (e.g., 4 M)
-
Wash solutions (e.g., acetonitrile/water mixtures, water)
-
Ethanol for final elution
-
Saline for final formulation
-
-
Synthesis Procedure
-
[¹⁸F]Fluoride Trapping and Elution: The aqueous [¹⁸F]fluoride solution is passed through an anion exchange cartridge, where the [¹⁸F]fluoride is trapped. The [¹⁸O]water is recovered. The trapped [¹⁸F]fluoride is then eluted into the reactor vessel with the eluent solution containing a phase transfer catalyst.
-
Azeotropic Drying: The water is removed from the reaction mixture by azeotropic distillation with acetonitrile under a stream of nitrogen and/or vacuum at an elevated temperature. This step is critical for the efficiency of the subsequent nucleophilic substitution.
-
Radiolabeling: The precursor solution is added to the dried [¹⁸F]fluoride complex. The reaction mixture is heated to facilitate the nucleophilic substitution.
-
Precursor Decomposition: A strong base is added to the reaction mixture to chemically modify any unreacted precursor, making it more polar.[5] This step is crucial for the subsequent solid-phase extraction purification.
-
First Purification: The reaction mixture is diluted with water and passed through a reverse-phase SPE cartridge (e.g., C30). The protected [¹⁸F]this compound intermediate is retained on the cartridge, while the more polar impurities (including the decomposed precursor) are washed away.
-
Deprotection: The intermediate product is eluted from the SPE cartridge into a second reactor. An aqueous solution of hydrochloric acid is added, and the mixture is heated to remove the ethoxymethoxy protecting group.
-
Second Purification: The acidic solution is cooled and diluted with water. This solution is then passed through a second reverse-phase SPE cartridge (e.g., C30) to trap the [¹⁸F]this compound. The cartridge is washed with an aqueous acetonitrile solution and then water to remove any remaining impurities.
-
Final Elution and Formulation: The purified [¹⁸F]this compound is eluted from the SPE cartridge with ethanol. The ethanolic solution is then passed through a sterile filter into a sterile vial containing saline for injection.
Quantitative Data
The following tables summarize key quantitative parameters of the [¹⁸F]this compound radiolabeling process.
Table 1: Reaction Conditions
| Parameter | Value | Reference |
| Precursor Amount | 75 µmol | [5] |
| Radiolabeling Temperature | 120-140 °C | [2] |
| Radiolabeling Time | 5-10 minutes | [6] |
| Deprotection Temperature | 125 °C | [2] |
| Deprotection Time | 5 minutes | [2] |
| Total Synthesis Time | 30-40 minutes | [2] |
Table 2: Performance Metrics
| Parameter | Value | Reference |
| Radiochemical Yield (decay corrected) | 30-50% | [2] |
| Radiochemical Purity | > 95% | [2] |
| Molar Activity | Not consistently reported |
Quality Control
A series of quality control tests are performed on the final [¹⁸F]this compound product to ensure its safety and efficacy for human administration.
Table 3: Quality Control Specifications
| Test | Method | Specification |
| Appearance | Visual Inspection | Clear, colorless solution, free of particulates |
| pH | pH meter or pH strips | 4.5 - 7.5 |
| Radionuclidic Identity | Gamma-ray spectroscopy | Principal gamma photon at 511 keV |
| Radionuclidic Purity | Gamma-ray spectroscopy | ≥ 99.5% |
| Radiochemical Identity | HPLC | Retention time of the main radioactive peak corresponds to that of the this compound standard |
| Radiochemical Purity | HPLC | ≥ 95% |
| Residual Solvents | Gas Chromatography (GC) | Ethanol < 5000 ppm, Acetonitrile < 410 ppm, DMSO < 5000 ppm |
| Kryptofix 2.2.2 Residue | TLC Spot Test or GC | < 50 µg/mL |
| Sterility | USP <71> | Sterile |
| Bacterial Endotoxins | USP <85> | < 175 EU/V (V = max. recommended dose in mL) |
HPLC Method for Radiochemical Purity
-
Column: C18 reverse-phase column
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate or acetate buffer)
-
Detection: UV detector in series with a radioactivity detector
-
Analysis: The chromatogram is analyzed to determine the percentage of radioactivity corresponding to the [¹⁸F]this compound peak relative to the total radioactivity injected.
TLC Method for Kryptofix 2.2.2
A simplified spot test on a TLC plate is often used for the determination of residual Kryptofix 2.2.2.[7][8][9]
-
A TLC plate is spotted with the [¹⁸F]this compound solution alongside a standard solution of Kryptofix 2.2.2.
-
The plate is developed in a suitable mobile phase (e.g., methanol/ammonium hydroxide mixture).
-
The plate is then exposed to iodine vapor.
-
The presence of Kryptofix 2.2.2 is indicated by a distinct spot, and its concentration can be estimated by comparison with the standard.
Conclusion
The automated radiolabeling of [¹⁸F]this compound is a robust and reliable process that enables the routine clinical production of this important diagnostic imaging agent. The use of cassette-based synthesis modules simplifies the procedure, enhances safety, and ensures consistent product quality. A thorough understanding of the underlying chemistry, the automated workflow, and the required quality control measures is essential for any facility involved in the production and use of [¹⁸F]this compound. This guide provides a foundational understanding of these critical aspects for researchers and professionals in the field.
References
- 1. What is the mechanism of this compound F-18? [synapse.patsnap.com]
- 2. US10472338B2 - Method for producing [18F]this compound - Google Patents [patents.google.com]
- 3. US20200062724A1 - A process for producing flutametamol - Google Patents [patents.google.com]
- 4. alzforum.org [alzforum.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. JP2018140975A - Process for producing this compound - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Determination of residual Kryptofix 2.2.2 levels in [18F]-labeled radiopharmaceuticals for human use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thin layer chromatographic detection of kryptofix 2.2.2 in the routine synthesis of [18F]2-fluoro-2-deoxy-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Pharmacokinetics and Biodistribution of [¹⁸F]Flutemetamol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and biodistribution of [¹⁸F]Flutemetamol, a radiopharmaceutical used for Positron Emission Tomography (PET) imaging of β-amyloid (Aβ) plaques in the brain. The information is compiled from key preclinical studies to assist researchers and professionals in drug development.
Executive Summary
[¹⁸F]this compound is an ¹⁸F-labeled analogue of Pittsburgh Compound B ([¹¹C]PIB) developed for the in vivo detection of Aβ pathology associated with Alzheimer's disease. Preclinical studies in rodent models have been crucial in characterizing its pharmacokinetic profile and biodistribution, demonstrating its potential as a PET tracer for Aβ imaging. These studies have shown that [¹⁸F]this compound readily crosses the blood-brain barrier, exhibits specific binding to Aβ plaques, and is cleared from the brain and body through the hepatobiliary pathway.[1] Its pharmacokinetic properties have been compared to those of [¹¹C]PIB, revealing both similarities and differences that are important for the design and interpretation of preclinical and clinical imaging studies.[1]
Pharmacokinetic Profile
Preclinical studies have primarily been conducted in wild-type Sprague Dawley rats and C57Bl/6N mice.[1] The pharmacokinetics of [¹⁸F]this compound in these models were found to be comparable to that of [¹¹C]PIB.[1]
Quantitative Pharmacokinetic Parameters:
Key Pharmacokinetic Characteristics:
-
Brain Uptake and Clearance: [¹⁸F]this compound readily enters the brain.[1] However, it clears more slowly from the brain, particularly from white matter, compared to [¹¹C]PIB, which is consistent with its higher lipophilicity.[1]
-
Metabolism: The metabolism of [¹⁸F]this compound into radioactive metabolites is faster than that of [¹¹C]PIB.[1]
-
Plasma Protein Binding: The binding of [¹⁸F]this compound to plasma proteins has been analyzed, and a high degree of binding is suggested.[1]
Biodistribution
Ex vivo and in vivo PET imaging studies have been conducted to evaluate the biodistribution of [¹⁸F]this compound in wild-type rats and mice.[1]
Quantitative Biodistribution Data:
Comprehensive, tabulated ex vivo biodistribution data, such as the percentage of injected dose per gram of tissue (%ID/g) in various organs at different time points, are not consistently available in the reviewed public literature. However, qualitative descriptions and specific findings are summarized below.
Key Biodistribution Findings:
-
Primary Excretion Route: The main route of excretion for [¹⁸F]this compound and its metabolites is the hepatobiliary pathway in both rats and mice.[1]
-
Organ Distribution: Following intravenous injection, the tracer distributes throughout the body. Radiation dose estimates calculated from rat ex vivo biodistribution data indicate the effective dose of [¹⁸F]this compound to be 6.65 μSv/MBq.[1] For comparison, the effective dose for [¹¹C]PIB was estimated to be 2.28 μSv/MBq.[1]
-
Binding to Aβ Deposits: Autoradiography studies have confirmed that [¹⁸F]this compound binds to fibrillar Aβ deposits in the brains of Tg2576 transgenic mice, a model for Alzheimer's disease.[1] Increased retention of the tracer has also been observed in the brains of aged APP23 mice.
Experimental Protocols
This section details the methodologies employed in the key preclinical studies of [¹⁸F]this compound.
Animal Models
-
Wild-type Rodents:
-
Transgenic Mouse Models of Alzheimer's Disease:
-
Tg2576[1]
-
APP23
-
APPswe-PS1dE9
-
Biodistribution Studies
-
Methodology: Biodistribution was assessed using both ex vivo PET methods and in vivo PET imaging.[1]
-
In Vivo PET Imaging Protocol:
-
Animals were anesthetized.
-
[¹⁸F]this compound was administered via intravenous injection.
-
Dynamic PET scans were acquired for a specified duration (e.g., 60 minutes).
-
Data was analyzed to determine the uptake and clearance of the tracer in various brain regions and peripheral organs.
-
References
The Nexus of Flutemetamol Uptake and Alzheimer's Pathology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical relationship between the uptake of Flutemetamol (¹⁸F) and the underlying neuropathology of Alzheimer's disease. By serving as an in vivo biomarker for amyloid-β (Aβ) plaques, a hallmark of Alzheimer's, this compound positron emission tomography (PET) has emerged as a pivotal tool in both diagnostic settings and the evaluation of novel therapeutic interventions. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the molecular pathways governing this interaction.
The Molecular Basis of this compound Uptake in Alzheimer's Disease
This compound F-18 is a radiopharmaceutical agent structurally related to thioflavin T, a dye known for its high affinity to the β-sheet structures characteristic of fibrillar amyloid plaques.[1] Following intravenous administration, this compound crosses the blood-brain barrier and binds to these Aβ plaques.[2] The emitted positrons from the fluorine-18 isotope are detected by a PET scanner, allowing for the visualization and quantification of amyloid plaque density in the living brain.[1] The intensity of the PET signal directly correlates with the burden of these pathological protein aggregates.[1]
The Amyloid Cascade Hypothesis
The accumulation of Aβ plaques is a central tenet of the amyloid cascade hypothesis, which posits that the deposition of Aβ is an early and critical event in the pathogenesis of Alzheimer's disease.[3][4] This cascade initiates a series of downstream events, including neuroinflammation, tau pathology (neurofibrillary tangles), synaptic dysfunction, and ultimately, neuronal death and cognitive decline.[4][5][6] this compound PET imaging provides a direct window into this initial pathological step.
Quantitative Analysis of this compound Uptake
The uptake of this compound is quantified using semi-quantitative measures, primarily the Standardized Uptake Value Ratio (SUVR) and the Centiloid (CL) scale. The SUVR is calculated by normalizing the radioactivity concentration in a target brain region to that of a reference region, typically the cerebellum, which is relatively spared from amyloid deposition.[7] The Centiloid scale provides a standardized method for quantifying amyloid PET tracers, allowing for direct comparison across different ligands and imaging sites.[8][9]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating the relationship between this compound uptake and Alzheimer's disease pathology.
| Study Type | Patient Cohort | Key Finding | Metric | Value | Reference |
| Post-Mortem Validation | 106 end-of-life subjects | Sensitivity for moderate/frequent neuritic plaques | - | 91% | [10] |
| Post-Mortem Validation | 106 end-of-life subjects | Specificity for moderate/frequent neuritic plaques | - | 90% | [10] |
| Post-Mortem Validation | 106 cases | Sensitivity for increased neuritic plaque density | - | 91% | [11] |
| Post-Mortem Validation | 106 cases | Specificity for increased neuritic plaque density | - | 90% | [11] |
| Multicenter Study | 93 patients with cognitive impairment | Optimal SUVR cutoff for amyloid positivity | SUVR | 1.13 | [7] |
| Multicenter Study | 93 patients with cognitive impairment | Optimal Centiloid cutoff for amyloid positivity | CL | 16 | [7] |
| Multicenter Study | 93 patients with cognitive impairment | Sensitivity at optimal cutoff | - | 96.7% | [7] |
| Multicenter Study | 93 patients with cognitive impairment | Specificity at optimal cutoff | - | 90.6% | [7] |
| Comparative Study | 74 subjects | Conversion to Centiloid Scale | Equation | CL = (121.42 * SUVR) - 121.16 | [8][9] |
| Comparative Study | 74 subjects | Correlation between this compound and PiB SUVR | R² | 0.96 | [8] |
| Brain Region | Patient Group | Mean SUVR (± SD) | Reference |
| Overall Cortex | Alzheimer's Disease | 1.47 (± 0.21) | [7] |
| Overall Cortex | Visually Negative Scans | 1.00 (± 0.09) | [7] |
| Precuneus | Alzheimer's Disease | Significantly higher than HC | [12] |
| Anterior Cingulate | Alzheimer's Disease | Significantly higher than HC | [12] |
| Posterior Cingulate | Alzheimer's Disease | Significantly higher than HC | [12] |
| Temporal Median | Alzheimer's Disease | Significantly higher than HC | [12] |
| Frontal Median | Alzheimer's Disease | Significantly higher than HC | [12] |
Experimental Protocols
This compound (¹⁸F) PET Imaging Protocol
This protocol outlines the standardized procedure for acquiring this compound PET images in a clinical or research setting.
-
Patient Preparation: No special dietary preparation is required. Patients should be well-hydrated.
-
Radiotracer Administration: A single intravenous bolus of 185 MBq (5.0 mCi) of this compound (¹⁸F) is administered.[13]
-
Uptake Phase: A waiting period of approximately 90 minutes post-injection allows for the radiotracer to distribute and bind to amyloid plaques.[13][14]
-
Image Acquisition: PET data is acquired for 20 minutes.[13][14] A low-dose CT scan is performed for attenuation correction.[14]
-
Image Reconstruction and Analysis: Images are reconstructed and can be visually interpreted or quantitatively analyzed to determine amyloid status.
Post-Mortem Histopathological Analysis
The validation of in vivo this compound PET imaging relies on the "gold standard" of post-mortem histopathological examination of brain tissue.
Thioflavin S is a fluorescent dye that binds to the β-sheet structures of amyloid plaques.
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) brain tissue sections (5-10 µm thick) are deparaffinized in xylene and rehydrated through a graded series of ethanol solutions.[15][16]
-
Staining: Slides are incubated in a filtered 1% aqueous solution of Thioflavin S for 8 minutes at room temperature, protected from light.[15]
-
Differentiation: Excess stain is removed by washing in 80% ethanol, followed by 95% ethanol.[15]
-
Mounting and Visualization: Slides are rinsed with distilled water and coverslipped with an aqueous mounting medium. Stained plaques are visualized using fluorescence microscopy.[15]
IHC utilizes specific antibodies to detect Aβ peptides. The following is a general protocol using the 4G8 antibody, which recognizes amino acids 17-24 of the Aβ peptide.
-
Tissue Preparation and Antigen Retrieval: FFPE sections are deparaffinized and rehydrated. Antigen retrieval is performed by incubating the slides in 70% formic acid for 20 minutes at room temperature.[17][18]
-
Blocking: Non-specific antibody binding is blocked by incubating the sections in a serum-blocking solution for at least 5 minutes.[17]
-
Primary Antibody Incubation: The slides are incubated with a diluted primary antibody (e.g., anti-β-Amyloid, clone 4G8) overnight at 4°C.
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a chromogen such as 3,3'-diaminobenzidine (DAB) to produce a colored precipitate at the site of the antigen.
-
Counterstaining and Mounting: Sections can be counterstained with hematoxylin to visualize cell nuclei. Slides are then dehydrated and coverslipped.
Experimental and Analytical Workflow
The robust correlation between this compound uptake and Alzheimer's disease pathology is established through a rigorous experimental and analytical workflow that bridges in vivo imaging with post-mortem validation.
Conclusion
This compound (¹⁸F) PET imaging stands as a validated and reliable biomarker for the in vivo assessment of fibrillar amyloid-β plaque burden, a cornerstone of Alzheimer's disease pathology. The strong correlation between this compound uptake and post-mortem histopathological findings provides a high degree of confidence in its utility for both clinical diagnosis and as a pharmacodynamic marker in the development of anti-amyloid therapies. The standardized quantitative methods and well-defined experimental protocols outlined in this guide are essential for ensuring the accuracy and reproducibility of these assessments in research and clinical trial settings. As the field moves towards earlier diagnosis and intervention, the role of this compound PET in elucidating the progression of Alzheimer's disease and monitoring treatment efficacy will continue to expand.
References
- 1. Amyloid Cascade Hypothesis for the Treatment of Alzheimer’s Disease: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzforum.org [alzforum.org]
- 3. The Amyloid Cascade Hypothesis 2.0 for Alzheimer’s Disease and Aging-Associated Cognitive Decline: From Molecular Basis to Effective Therapy [mdpi.com]
- 4. news-medical.net [news-medical.net]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. behavioralhealth2000.com [behavioralhealth2000.com]
- 7. Frontiers | Quantitative Evaluation of 18F-Flutemetamol PET in Patients With Cognitive Impairment and Suspected Alzheimer's Disease: A Multicenter Study [frontiersin.org]
- 8. Centiloid scaling for quantification of brain amyloid with [18F]this compound using multiple processing methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Post-mortem histopathology underlying β-amyloid PET imaging following this compound F 18 injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Classification of 18F-Flutemetamol scans in cognitively normal older adults using machine learning trained with neuropathology as ground truth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 18F PET with this compound for the early diagnosis of Alzheimer's disease dementia and other dementias in people with mild cognitive impairment (MCI) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of semi-quantitative measures of 18F-flutemetamol PET for the clinical diagnosis of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. alzforum.org [alzforum.org]
- 16. Thioflavin S Staining and Amyloid Formation Are Unique to Mixed Tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. protocols.io [protocols.io]
- 18. protocols.io [protocols.io]
Early Research on Flutemetamol for Neurodegenerative Disease Imaging: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research and development of Flutemetamol ([¹⁸F]-Flutemetamol), a key radiopharmaceutical agent for Positron Emission Tomography (PET) imaging of beta-amyloid (Aβ) plaques, a core pathological hallmark of Alzheimer's disease.
Introduction and Mechanism of Action
This compound, marketed as Vizamyl™, is a fluorine-18 labeled derivative of Thioflavin T.[1] Its development was a significant step forward, offering a longer half-life of approximately 110 minutes compared to the first widely used amyloid imaging agent, Carbon-11 labeled Pittsburgh Compound B ([¹¹C]PiB), thus expanding accessibility beyond centers with an on-site cyclotron.[2][3]
Upon intravenous injection, this compound crosses the blood-brain barrier and binds with high affinity to the beta-sheet structures of Aβ plaques.[1] The emitted positrons from the ¹⁸F isotope annihilate with electrons in the brain tissue, producing gamma photons that are detected by a PET scanner.[1] The resulting images provide a quantitative measure of Aβ plaque density in the brain.[1][4]
Preclinical Development
Early preclinical studies were crucial in establishing the potential of this compound as a viable PET tracer for Aβ imaging. These studies focused on its pharmacokinetic profile and its ability to bind to Aβ deposits in animal models.
Autoradiography studies using brain tissue from transgenic mouse models of Alzheimer's disease, such as the Tg2576 mouse, demonstrated that [¹⁸F]this compound specifically binds to fibrillar Aβ deposits.[5] Preclinical PET imaging in these models showed good brain uptake and specific binding to Aβ plaques.[5]
Quantitative Data from Early Studies
The following tables summarize key quantitative data from early preclinical and clinical research on this compound.
Table 1: Diagnostic Accuracy in Early Clinical Trials
| Study Phase | Comparison Group | Sensitivity | Specificity | Citation(s) |
| Phase 2 | Healthy Volunteers | 93.1% | 93.3% | [6][7] |
| Phase 3 (End-of-Life) | Autopsy Confirmed | 81% - 93% | >80% | [8] |
| MCI to AD Progression (3-year follow-up) | MCI non-converters | 64% | 69% | [9] |
| MCI to AD Progression (2-year follow-up) | MCI non-converters | 89% | 80% | [9] |
Table 2: Quantitative Image Analysis Parameters
| Parameter | Description | Typical Cutoff for Positivity | Reference Region | Citation(s) |
| Standardized Uptake Value Ratio (SUVR) | Ratio of tracer uptake in a region of interest to a reference region with minimal Aβ deposition. | 1.13 | Whole Cerebellum | [10][11] |
| Centiloid (CL) | A standardized scale for quantifying amyloid PET results. | 16 | Whole Cerebellum | [10][11] |
Note: SUVR and Centiloid cutoffs can vary based on the specific quantification software and reference region used.[12]
Experimental Protocols
Detailed methodologies were essential for the validation of this compound. Below are generalized protocols based on early research.
Protocol 1: [¹⁸F]this compound PET Imaging in Early Clinical Trials
-
Patient Preparation: Patients are typically instructed to fast for at least 4 hours prior to the scan.
-
Radiotracer Injection: A bolus injection of approximately 180-185 MBq (5 mCi) of [¹⁸F]this compound is administered intravenously.[2][13]
-
Uptake Phase: A waiting period of approximately 80-90 minutes allows for the tracer to distribute and bind to Aβ plaques in the brain.[2]
-
PET Scan Acquisition: A static PET scan of the brain is acquired, typically for 20-30 minutes.[14]
-
Image Reconstruction and Analysis: Images are reconstructed and corrected for attenuation. Quantitative analysis is performed to calculate SUVRs using a reference region like the cerebellar cortex.[2] Visual interpretation by trained readers is also a primary method of analysis.[4][6]
Protocol 2: Post-mortem Brain Tissue Analysis for Validation
-
Brain Autopsy: Following the death of a study participant, the brain is removed and preserved.
-
Tissue Sectioning: Brain tissue, particularly from cortical regions, is sectioned.
-
Immunohistochemistry: Sections are stained with antibodies specific for Aβ, such as the 4G8 antibody.[15]
-
Histochemical Staining: Stains like Thioflavin-S and Bielschowsky silver stain are used to visualize dense-core plaques.[15]
-
Plaque Quantification: The density of neuritic plaques is quantified and correlated with the ante-mortem [¹⁸F]this compound PET scan results.[8]
Visualizations
Diagram 1: this compound Binding to Beta-Amyloid
Diagram 2: Experimental Workflow for this compound Validation
Diagram 3: Logic of a Phase 2 Clinical Trial
Conclusion
The early research on this compound successfully established its utility as a reliable and accessible PET tracer for the in vivo detection of Aβ plaques. Through rigorous preclinical and clinical studies, its favorable pharmacokinetic profile, high binding affinity for Aβ, and strong correlation with post-mortem neuropathology were demonstrated. This foundational work paved the way for its approval and widespread use in both clinical and research settings, significantly advancing the diagnostic capabilities for Alzheimer's disease and other neurodegenerative conditions.[3][16]
References
- 1. What is the mechanism of this compound F-18? [synapse.patsnap.com]
- 2. Phase 1 study of the Pittsburgh compound B derivative 18F-flutemetamol in healthy volunteers and patients with probable Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imaging β-amyloid using [(18)F]this compound positron emission tomography: from dosimetry to clinical diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alzheimer’s: visual assessment of [18F]this compound PET can reveal not only presence but also extent and location of amyloid | IHI Innovative Health Initiative [ihi.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 18F-flutemetamol amyloid imaging in Alzheimer disease and mild cognitive impairment: a phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 18F PET with this compound for the early diagnosis of Alzheimer's disease dementia and other dementias in people with mild cognitive impairment (MCI) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative Evaluation of 18F-Flutemetamol PET in Patients With Cognitive Impairment and Suspected Alzheimer's Disease: A Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A multisite analysis of the concordance between visual image interpretation and quantitative analysis of [18F]this compound amyloid PET images - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. snmmi.org [snmmi.org]
- 14. researchgate.net [researchgate.net]
- 15. radiologybusiness.com [radiologybusiness.com]
- 16. Welcome to GE HealthCare | GE HealthCare (United States) [gehealthcare.com]
Understanding the Binding Sites of Flutemetamol on Aβ Fibrils: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flutemetamol ([¹⁸F]this compound), a fluorine-18 labeled positron emission tomography (PET) tracer, is a crucial tool in the in vivo quantification of cerebral β-amyloid (Aβ) plaque burden, a key pathological hallmark of Alzheimer's disease.[1] A derivative of the histochemical dye thioflavin T, this compound binds to the β-sheet structures of Aβ fibrils, enabling the visualization and quantification of amyloid deposits in the brain.[2] This technical guide provides an in-depth exploration of the binding sites of this compound on Aβ fibrils, summarizing key quantitative data, detailing experimental methodologies, and visualizing the molecular interactions and experimental workflows.
Quantitative Data on this compound Binding
The binding characteristics of this compound to Aβ fibrils have been elucidated through various in vitro and in vivo studies. The following tables summarize the key quantitative findings from the literature.
| Parameter | Value | Aβ Species | Method | Reference |
| Binding Stoichiometry | 1 ligand : 4-5 peptides | Aβ40 Fibril Polymorph | Analytical HPLC & ¹⁹F NMR | [3][4] |
| Binding Affinity (Kd) | 1.6 ± 0.2 µM | Aβ40 Fibrils | Not specified | [5] |
| Maximum Binding Capacity (Bmax) | 2.4 ± 0.1 µM | Aβ40 Fibrils | Not specified | [5] |
| Inhibition Constant (Ki) of cyano-flutemetamol | 5.1 ± 0.5 nM | AD Tissue Homogenate | Competition Binding Assay | [6] |
| Inhibition Constant (Ki) of this compound | 5.3 ± 0.5 nM | AD Tissue Homogenate | Competition Binding Assay | [6] |
Table 1: Binding Stoichiometry and Affinity of this compound for Aβ Fibrils.
| Brain Region | SUVR (Visually Negative PET) | SUVR (Visually Positive PET) | Method | Reference |
| Global Mean | 0.50 (SD 0.08) - 1.00 ± 0.09 | 0.76 (SD 0.10) - 1.47 ± 0.21 | ¹⁸F-Flutemetamol PET | [7][8] |
Table 2: Standardized Uptake Value Ratios (SUVR) of [¹⁸F]this compound in Human Brain.
Molecular Binding Sites on Aβ Fibrils
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in identifying the specific amino acid residues of Aβ fibrils that interact with this compound. These studies reveal that this compound does not bind to a single, well-defined pocket but rather interacts with multiple surface grooves of the Aβ fibril.
Key interacting segments on the Aβ40 fibril polymorph include:
These binding sites are characterized by surface grooves lined with a combination of aromatic, polar, and charged residues.[3] The interaction is primarily driven by shape complementarity and hydrophobic interactions.[3][9] Computational modeling studies, including molecular docking and dynamics, have further supported the presence of multiple druggable binding sites on different Aβ fibril models.[10]
Experimental Protocols
The characterization of this compound binding sites relies on a combination of sophisticated biophysical and imaging techniques. Below are detailed methodologies for key experiments.
Solid-State NMR Spectroscopy for Binding Site Identification
Objective: To identify the specific amino acid residues of Aβ fibrils in close proximity to the bound this compound molecule.
Methodology: ¹⁹F-¹³C and ¹⁹F-¹H Rotational-Echo Double-Resonance (REDOR) experiments are employed.[3][4]
-
Fibril Preparation: Recombinant Aβ40 peptides are expressed and purified. Fibrils are formed by incubation in a suitable buffer (e.g., phosphate buffer) with gentle agitation.
-
Ligand Binding: A solution of this compound is added to the Aβ40 fibril suspension. The mixture is incubated to allow for binding equilibrium to be reached.
-
Sample Preparation for NMR: The ligand-bound fibrils are centrifuged and packed into an NMR rotor.
-
REDOR NMR Spectroscopy:
-
The sample is spun at a high speed in the NMR spectrometer.
-
A sequence of radiofrequency pulses is applied to both the ¹⁹F nucleus of this compound and the ¹³C or ¹H nuclei of the Aβ peptide.
-
The REDOR experiment selectively reintroduces the dipolar coupling between the ¹⁹F and the nearby ¹³C or ¹H nuclei.
-
The strength of this dipolar coupling is inversely proportional to the cube of the distance between the nuclei.
-
-
Data Analysis: By measuring the reduction in the ¹⁹F signal as a function of the recoupling time, the distances between the fluorine atom of this compound and specific carbon or proton atoms in the Aβ fibril can be determined. This allows for the precise localization of the ligand binding sites.
References
- 1. Imaging β-amyloid using [(18)F]this compound positron emission tomography: from dosimetry to clinical diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation of β-amyloid binding and white matter uptake of 18F-flutemetamol using spectral analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding Sites of a Positron Emission Tomography Imaging Agent in Alzheimer's β-Amyloid Fibrils Studied Using 19F Solid-State NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding Sites of a Position Emission Tomography Imaging Agent in Alzheimer’s β-Amyloid Fibrils Studied Using 19F Solid-State NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative Evaluation of 18F-Flutemetamol PET in Patients With Cognitive Impairment and Suspected Alzheimer's Disease: A Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heterogeneity of Amyloid Binding in Cognitively Impaired Patients Consecutively Recruited from a Memory Clinic: Evaluating the Utility of Quantitative 18F-Flutemetamol PET-CT in Discrimination of Mild Cognitive Impairment from Alzheimer's Disease and Other Dementias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modeling the Alzheimer Aβ17-42 Fibril Architecture: Tight Intermolecular Sheet-Sheet Association and Intramolecular Hydrated Cavities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Computational investigation of the binding characteristics of β-amyloid fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
molecular imaging properties of Flutemetamol F-18
An In-depth Technical Guide to the Molecular Imaging Properties of Flutemetamol F-18
Introduction
This compound F-18 (Vizamyl™) is a positron emission tomography (PET) radiopharmaceutical agent designed for the in-vivo detection of fibrillar β-amyloid (Aβ) plaques in the brain, a core neuropathological hallmark of Alzheimer's disease (AD).[1][2] Structurally, it is a fluorine-18 labeled analogue of Thioflavin T.[3] Its development was driven by the need for a PET tracer with a longer half-life than the first-generation carbon-11 labeled Pittsburgh Compound B ([11C]PiB), thereby allowing for centralized manufacturing and broader clinical accessibility.[4] The fluorine-18 isotope possesses a half-life of approximately 110 minutes, compared to the ~20-minute half-life of carbon-11.[3][4] This guide provides a comprehensive overview of the , its binding characteristics, pharmacokinetic profile, and its performance in clinical and preclinical settings, tailored for researchers and drug development professionals. The agent is used to estimate β-amyloid neuritic plaque density in adult patients with cognitive impairment being evaluated for AD or other causes of cognitive decline.[5][6]
Mechanism of Action
Following intravenous administration, this compound F-18 circulates in the bloodstream and readily crosses the blood-brain barrier due to its lipophilic nature.[3][7] Its fundamental mechanism involves specific binding to the β-sheet conformation of fibrillar amyloid aggregates that constitute neuritic plaques.[3] The tracer does not bind significantly to soluble Aβ or amorphous plaques. While tracer retention is primarily associated with amyloid in neuritic plaques, some binding to amyloid in diffuse plaques and in cerebral amyloid angiopathy has been observed.[8][9]
Once bound to the Aβ plaques, the fluorine-18 radionuclide decays by positron emission.[3] The emitted positron travels a short distance in the tissue before annihilating with an electron, producing two 511 keV gamma photons that travel in opposite directions.[3] These photons are detected by the PET scanner, and the coincidence detection data is reconstructed to generate a three-dimensional image that maps the density and distribution of this compound F-18 in the brain.[3] Higher signal intensity in the PET images correlates with a greater density of β-amyloid plaques.[3]
Physicochemical and Pharmacokinetic Properties
This compound F-18 exhibits pharmacokinetic properties that are suitable for clinical PET imaging. After intravenous injection, plasma concentrations decrease rapidly, with a 75% reduction in the first 20 minutes and about 90% by 180 minutes.[5][7] The tracer is metabolized, and the F-18 in circulation during the imaging window is primarily associated with more polar metabolites that are less likely to cross the blood-brain barrier.[5][10][11] Excretion occurs through both renal (approximately 37%) and hepatobiliary (approximately 52%) pathways.[5][7]
| Property | Value | Reference |
| Radionuclide | Fluorine-18 | [3] |
| Half-life | ~110 minutes | [3][4] |
| Emission | Positron (β+) | [3] |
| Binding Affinity (Kd) | ~6.7 nM | [12] |
| Recommended Activity | 185 MBq (5 mCi) | [5][13] |
| Plasma Clearance | ~75% decrease in 20 min; ~90% in 180 min | [5][7] |
| Primary Excretion Route | Hepatobiliary (~52%) and Renal (~37%) | [5][7] |
| Effective Dose | 5.92 mSv per 185 MBq | [5] |
Table 1: Physicochemical and Pharmacokinetic Properties of this compound F-18.
Quantitative Analysis in PET Imaging
While clinical interpretation of this compound F-18 scans is primarily based on visual assessment, quantitative methods are crucial for research, clinical trials, and objective longitudinal monitoring.[14][15] The most common quantitative measure is the Standardized Uptake Value Ratio (SUVr).
4.1 Standardized Uptake Value Ratio (SUVr) SUVr is calculated by dividing the mean tracer uptake in a target region of interest (e.g., composite cortical areas) by the mean uptake in a reference region that is typically devoid of specific binding. For amyloid tracers, the cerebellum or pons is commonly used as the reference region.[14][16]
4.2 Centiloid (CL) Scaling The Centiloid project was established to standardize quantitative amyloid PET measures across different tracers and analysis methods.[17] It provides a linear scale from 0 to 100, where 0 represents the average value in young, healthy controls and 100 represents the average value in patients with mild-to-moderate AD.[17] This allows for direct comparison of amyloid load regardless of the specific F-18 tracer used.[17]
| Parameter | Cutoff Value | Note | Reference |
| SUVr | 1.13 | Whole cerebellum as reference. For discriminating visually positive vs. negative scans. | [18] |
| Centiloid (CL) | 16 | For discriminating visually positive vs. negative scans. | [18] |
Table 2: Quantitative Analysis Cutoffs for this compound F-18 PET. These values can vary based on the specific image processing software and reference region used.[14]
Clinical Performance and Diagnostic Accuracy
The diagnostic performance of this compound F-18 has been rigorously validated in end-of-life studies where in-vivo PET imaging results were directly compared with post-mortem neuropathological examination of brain tissue.[1][8] Visual interpretation of the scans by trained readers demonstrates high sensitivity and specificity for the detection of moderate to frequent neuritic amyloid plaques, which is a required pathological criterion for the diagnosis of AD.[1][9]
A negative scan indicates sparse to no neuritic plaques and is inconsistent with a neuropathological diagnosis of AD, thus reducing the likelihood that a patient's cognitive impairment is due to AD.[6] Conversely, a positive scan indicates the presence of moderate to frequent amyloid plaques, a feature of AD, but also found in other neurological conditions and in some cognitively normal older individuals.[6]
| Neuropathological Standard | Sensitivity | Specificity | Subject Cohort | Reference |
| "Original CERAD" | 91.9% | 87.5% | 106 end-of-life patients | [19] |
| "Modified CERAD" | 90.8% | 90.0% | 106 end-of-life patients | [19] |
| 2012 NIA-AA criteria (Aβ) | 85.7% | 100% | 106 end-of-life patients | [19] |
| Moderate/Frequent Plaques | 91% | 90% | 106 end-of-life patients | [1][8][9] |
Table 3: Diagnostic Performance of this compound F-18 PET (Majority Visual Read) vs. Neuropathological Standards. CERAD (Consortium to Establish a Registry for Alzheimer's Disease) criteria are based on neuritic plaque density. The 2012 NIA-AA criteria incorporate both neuritic and diffuse plaques.[19]
Experimental Protocols
6.1 Radiolabeling of this compound F-18 this compound F-18 is synthesized via a one-step nucleophilic substitution reaction.[3] The process involves reacting the mesylate precursor with cyclotron-produced, no-carrier-added [18F]fluoride. This is followed by purification using high-performance liquid chromatography (HPLC) to ensure high radiochemical purity and specific activity, rendering it suitable for human administration.
6.2 Human PET Imaging Protocol A typical clinical protocol for this compound F-18 PET imaging involves the following steps:
-
Patient Preparation: No specific patient preparation such as fasting is required.
-
Dose Administration: A bolus intravenous injection of 185 MBq (5 mCi) of this compound F-18 is administered. The injection volume should not exceed 10 mL and should be followed by a saline flush.[10]
-
Uptake Period: There is a waiting period of approximately 90 minutes after injection to allow for tracer distribution and clearance from the blood pool.
-
Image Acquisition: A static PET scan of the brain is acquired for 10-20 minutes, starting approximately 90 minutes post-injection.
-
Image Reconstruction and Analysis: Images are reconstructed using standard algorithms with attenuation correction (typically from a co-registered CT scan). The images are then interpreted visually by a trained reader. For quantitative analysis, images are co-registered to a structural MRI, and SUVr or Centiloid values are calculated using specialized software.[14]
6.3 Post-mortem Histopathological Correlation The validation of this compound F-18 relies on studies that compare in-vivo PET findings with post-mortem brain tissue analysis.
-
Subject Enrollment: Terminally ill patients consent to undergo a this compound F-18 PET scan and donate their brain for research upon death.[1]
-
PET Imaging: Subjects undergo PET imaging as per the standard protocol.
-
Brain Autopsy: Following the subject's death, an autopsy is performed to collect brain tissue.
-
Histopathology: Brain tissue sections from specific regions are stained using methods like silver staining (e.g., Bielschowsky) or immunohistochemistry with antibodies against Aβ (e.g., 4G8).[4]
-
Plaque Quantification: A neuropathologist, blinded to the PET scan results, assesses the density of neuritic plaques according to established criteria such as CERAD or the 2012 NIA-AA guidelines.[19]
-
Correlation Analysis: The binary PET scan interpretation (positive/negative) is compared against the pathological finding (e.g., moderate/frequent vs. sparse/none plaques) to determine the sensitivity and specificity of the tracer.[4]
Conclusion
This compound F-18 is a well-validated and robust molecular imaging agent for the detection of fibrillar β-amyloid plaques in the brain. Its favorable pharmacokinetic profile and the long half-life of fluorine-18 make it a practical tool for widespread clinical use. Extensive validation against post-mortem neuropathological standards has established its high sensitivity and specificity for identifying the level of neuritic plaque pathology associated with Alzheimer's disease.[1][8][19] The availability of standardized quantitative methods, such as SUVr and Centiloid scaling, further enhances its utility in research and clinical trials, providing an objective measure to track amyloid burden and assess the impact of anti-amyloid therapeutic interventions.[15][17][18]
References
- 1. Post-mortem histopathology underlying β-amyloid PET imaging following this compound F 18 injection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alzheimer’s: visual assessment of [18F]this compound PET can reveal not only presence but also extent and location of amyloid | IHI Innovative Health Initiative [ihi.europa.eu]
- 3. What is the mechanism of this compound F-18? [synapse.patsnap.com]
- 4. Association between in vivo [18F]-flutemetamol amyloid PET imaging and in vivo cerebral cortical histopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. snmmi.org [snmmi.org]
- 6. usagainstalzheimers.org [usagainstalzheimers.org]
- 7. gehealthcare.com [gehealthcare.com]
- 8. Post-mortem histopathology underlying β-amyloid PET imaging following this compound F 18 injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. ema.europa.eu [ema.europa.eu]
- 11. researchgate.net [researchgate.net]
- 12. Is there a difference in regional read [18F]this compound amyloid patterns between end-of-life subjects and those with amnestic mild cognitive impairment? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 18F-labeled radiopharmaceuticals for the molecular neuroimaging of amyloid plaques in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of semi-quantitative measures of 18F-flutemetamol PET for the clinical diagnosis of Alzheimer’s disease - Müller - Quantitative Imaging in Medicine and Surgery [qims.amegroups.org]
- 15. diagnosticimaging.com [diagnosticimaging.com]
- 16. Spatial Normalization of 18F-Flutemetamol PET Images Using an Adaptive Principal-Component Template - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Centiloid scaling for quantification of brain amyloid with [18F]this compound using multiple processing methods - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Quantitative Evaluation of 18F-Flutemetamol PET in Patients With Cognitive Impairment and Suspected Alzheimer's Disease: A Multicenter Study [frontiersin.org]
- 19. Performance of [18F]this compound amyloid imaging against the neuritic plaque component of CERAD and the current (2012) NIA-AA recommendations for the neuropathologic diagnosis of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Flutemetamol (¹⁸F) PET Imaging in Human Subjects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flutemetamol (¹⁸F), commercially known as Vizamyl™, is a radioactive diagnostic agent indicated for Positron Emission Tomography (PET) imaging of the brain.[1] It is used to estimate the density of β-amyloid neuritic plaques in adult patients with cognitive impairment who are being evaluated for Alzheimer's disease (AD) and other causes of cognitive decline. This compound F 18 binds to these β-amyloid plaques, and the F 18 isotope emits a positron signal that can be detected by a PET scanner.[2] A negative scan, indicating sparse to no neuritic plaques, reduces the likelihood that a patient's cognitive impairment is due to AD.[3] Conversely, a positive scan indicates the presence of moderate to frequent amyloid neuritic plaques.[3] It is important to note that a positive scan does not definitively diagnose AD, as amyloid plaques can also be present in other neurological conditions and in older individuals with normal cognition.[3] Therefore, this compound PET imaging serves as an adjunct to other diagnostic evaluations.[3]
Quantitative Data Summary
The following tables summarize key quantitative data for the use of this compound (¹⁸F) in human subjects.
Table 1: Dosage and Administration
| Parameter | Value | Reference |
| Recommended Dose | 185 MBq (5 mCi) | [4][5][6] |
| Administration Route | Intravenous bolus | [4][5] |
| Injection Volume | Up to 10 mL | [5][6] |
| Injection Duration | Within 40 seconds | [2][5][6] |
| Post-injection Flush | 5 to 15 mL of 0.9% sterile sodium chloride | [2][5][6] |
| Maximum Mass Dose | 20 micrograms | [6][7] |
Table 2: PET Scan Acquisition Parameters
| Parameter | Value | Reference |
| Uptake Time (Tracer to Scan) | 60 to 120 minutes | [5] |
| Recommended Start Time | Approximately 90 minutes post-injection | [2][4][7] |
| Acquisition Duration | 10 to 20 minutes | [2][5] |
| Patient Positioning | Supine, with head centered | [2][8] |
| Head Restraint | Recommended to reduce movement | [2][9] |
Table 3: Image Analysis - Standardized Uptake Value Ratio (SUVR) Cutoff Values for Amyloid Positivity
| Reference Region | Composite Region | SUVR Cutoff | Reference |
| Whole Cerebellum | Global Cortical Target | > 1.38 | [10] |
| Pons | Composite Neocortical Regions | > 0.63 | [10] |
| Cerebellar Gray Matter | Composite Neocortical Regions | > 1.6 | [10] |
| Whole Cerebellum | Global Cortical Target | 1.13 | [11][12] |
Note: SUVR cutoff values can vary based on the specific quantification software and patient population. The values presented are for reference based on published studies.
Experimental Protocols
Subject Preparation
-
Informed Consent: Obtain written informed consent from all participants or their legal representatives.[13]
-
Patient History: Obtain a thorough medical history, including any known allergies or hypersensitivity reactions, particularly to polysorbate 80.[14][5]
-
Hydration: Encourage the patient to hydrate well before and after the administration of this compound to minimize radiation dose to the bladder.[5][15]
-
Fasting: No fasting is required for this procedure.[16]
-
Medications: Patients may continue their prescribed medications unless otherwise specified by the supervising physician.[9][16]
-
Pre-Scan Environment: Unlike FDG-PET scans, there are no specific requirements for a quiet, low-light environment during the uptake period.[9]
-
Voiding: Instruct the patient to void immediately before the scan to reduce bladder artifact.[15][16]
This compound (¹⁸F) Administration
-
Aseptic Technique: Use aseptic technique and appropriate radiation shielding (e.g., lead-glass syringe shields) for withdrawing and administering the radiopharmaceutical.[2][5]
-
Dosage Calculation: Calculate the necessary volume to administer based on the calibration time and the recommended dose of 185 MBq (5 mCi).[15]
-
Intravenous Access: Establish a patent intravenous line in an antecubital vein.[11]
-
Bolus Injection: Administer the calculated dose as a single intravenous bolus over a period of up to 40 seconds.[2][5]
-
Saline Flush: Immediately following the injection, flush the intravenous line with 5 to 15 mL of 0.9% sterile sodium chloride injection to ensure the full dose is delivered.[2][5]
PET Scan Acquisition
-
Patient Positioning: Position the patient comfortably in a supine position on the PET scanner bed. The head should be centered in the field of view, with the canthomeatal line perpendicular to the bore axis of the scanner if possible.[7][8]
-
Head Immobilization: Use tape or other flexible head restraints to minimize head movement during the scan.[2][9]
-
Scan Initiation: Begin the PET scan approximately 90 minutes after the this compound injection.[2][4][7] The acceptable window is generally between 60 and 120 minutes post-injection.[5]
-
Scan Duration: Acquire PET data for 10 to 20 minutes.[2][5] Some protocols may acquire data in frames (e.g., six 5-minute frames).[4]
-
Reconstruction: Reconstruct the PET images using an appropriate algorithm that includes attenuation correction.[9]
Image Processing and Analysis
Image analysis can be performed through qualitative visual assessment by trained readers or through quantitative methods.
-
Visual Interpretation:
-
Images are typically displayed in axial, sagittal, and coronal planes.[2]
-
A color scale is used to differentiate between areas of high and low tracer uptake.[2]
-
A negative scan is characterized by more uptake in the white matter than in the gray matter, creating a clear contrast.
-
A positive scan shows a reduction or loss of the normal white matter-gray matter contrast, with tracer uptake extending to the cortical ribbon.
-
-
Quantitative Analysis (SUVR):
-
Image Coregistration: If a corresponding MRI is available, coregister the PET image to the anatomical MRI to improve the accuracy of defining regions of interest (ROIs).[11]
-
ROI Definition: Define ROIs for several cortical areas (e.g., frontal, parietal, temporal, and precuneus/posterior cingulate cortices) and a reference region.[10][17]
-
Reference Region Selection: The whole cerebellum, pons, or cerebellar gray matter are commonly used as reference regions because they are typically devoid of amyloid plaques.[10]
-
SUVR Calculation: Calculate the SUVR for each cortical ROI by dividing the mean uptake value in that region by the mean uptake value in the reference region.[10][18]
-
Composite SUVR: A composite SUVR can be calculated by averaging the SUVRs from the predefined cortical regions.[17]
-
Comparison to Cutoff: Compare the calculated SUVR to established cutoff values to determine if the scan is positive or negative for amyloid pathology (see Table 3).[10][11]
-
Visualizations
Caption: this compound (¹⁸F) crosses the blood-brain barrier and binds to β-amyloid plaques, leading to a detectable PET signal.
Caption: Experimental workflow for a human this compound (¹⁸F) PET imaging study.
References
- 1. Vizamyl (this compound F 18) FDA Approval History - Drugs.com [drugs.com]
- 2. reference.medscape.com [reference.medscape.com]
- 3. gehealthcare.com [gehealthcare.com]
- 4. 18F PET with this compound for the early diagnosis of Alzheimer's disease dementia and other dementias in people with mild cognitive impairment (MCI) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. drugs.com [drugs.com]
- 7. snmmi.org [snmmi.org]
- 8. tech.snmjournals.org [tech.snmjournals.org]
- 9. snmmi.org [snmmi.org]
- 10. Establishing cutoff values for visual amyloid positivity in [18F]this compound PET - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Quantitative Evaluation of 18F-Flutemetamol PET in Patients With Cognitive Impairment and Suspected Alzheimer's Disease: A Multicenter Study [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. drugs.com [drugs.com]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. farrerpark.com [farrerpark.com]
- 17. Automated quantification of 18F-flutemetamol PET activity for categorizing scans as negative or positive for brain amyloid: concordance with visual image reads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Standardized Uptake Value Ratio (SUVR) Calculation for Flutemetamol PET
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the calculation of the Standardized Uptake Value Ratio (SUVR) in positron emission tomography (PET) imaging with the amyloid-beta (Aβ) tracer Flutemetamol (¹⁸F). Accurate and consistent SUVR calculation is critical for the quantitative assessment of Aβ plaque burden in the brain, a key biomarker in Alzheimer's disease research and the development of therapeutic interventions.
Introduction
This compound (¹⁸F) is a radiopharmaceutical indicated for PET imaging of the brain to estimate Aβ neuritic plaque density in adult patients with cognitive impairment who are being evaluated for Alzheimer's disease (AD) and other causes of cognitive decline.[1][2] The SUVR is a semi-quantitative measure that reflects the relative uptake of this compound in cortical regions of interest compared to a reference region with minimal specific binding.[3][4] This ratio serves as a valuable biomarker for assessing the extent of amyloid pathology.
Experimental Protocols
Patient Preparation and Radiotracer Administration
A standardized protocol for patient preparation and radiotracer administration is crucial to minimize variability in this compound uptake.
| Parameter | Protocol |
| Patient Status | Patients should be supine and comfortable to minimize head movement during the scan.[5] |
| Radiotracer | This compound (¹⁸F) |
| Recommended Dose | 185 MBq (5 mCi) administered as a single intravenous bolus in a maximum volume of 10 mL.[1] |
| Injection Procedure | The injection should be given over approximately 40 seconds, followed by a 5-15 mL flush of 0.9% sterile sodium chloride to ensure full delivery of the dose.[1][5] |
PET Image Acquisition
Proper image acquisition parameters are essential for obtaining high-quality data for SUVR analysis.
| Parameter | Protocol |
| Uptake Period | A 90-minute waiting period between this compound injection and the start of the PET scan is recommended.[1][6] Some protocols suggest a window of 60-120 minutes post-injection.[7] |
| Acquisition Duration | A 20-minute PET scan is typically acquired.[1][7] |
| Acquisition Mode | 3-D acquisition mode is standard.[1] |
| Patient Positioning | The patient should be positioned so that the anterior commissure-posterior commissure (AC-PC) plane is perpendicular to the bore-axis of the PET scanner.[1] The entire brain, including the cerebellum, must be within the field of view.[5] |
Data Analysis and SUVR Calculation Protocol
The following protocol outlines the steps for image processing and SUVR calculation. This workflow often involves the use of specialized software packages (e.g., PMOD, MIM Software, SPM).[8]
-
Image Pre-processing:
-
Motion Correction: If dynamic imaging is performed, correct for head motion during the scan. For static images, visual inspection for motion artifacts is recommended.
-
Co-registration: Co-register the PET image to the patient's corresponding structural Magnetic Resonance Imaging (MRI) scan (preferably T1-weighted). This allows for more accurate anatomical delineation of brain regions.[7][9]
-
Spatial Normalization: Warp the co-registered MRI and PET images to a standard template space, such as the Montreal Neurological Institute (MNI) space. This enables the use of standardized volumes of interest (VOIs).[7][9]
-
-
Volume of Interest (VOI) Definition:
-
Target Regions: Define VOIs for cortical areas known to accumulate amyloid plaques. A common approach is to use a composite cortical VOI that includes regions such as the prefrontal, anterior and posterior cingulate, precuneus, parietal, and temporal cortices.[7][9][10] The Global Alzheimer's Association Interactive Network (GAAIN) provides standardized VOIs for this purpose.[7][9]
-
Reference Region: Select a reference region that is relatively free of amyloid deposition.[11][12] Common reference regions and their considerations are summarized in the table below.
-
| Reference Region | Advantages | Disadvantages/Considerations |
| Whole Cerebellum (WC) | Widely used and validated.[7][9][10] Relatively large, which can reduce noise. | May have some spill-in from adjacent cortical regions. |
| Cerebellar Gray Matter (CGM) | Fulfills the theoretical requirements of a reference region (free of Aβ, similar blood flow to cortex).[11][12] | Susceptible to partial volume effects and potential Aβ deposition in advanced disease stages.[11][12] |
| Pons | May be a more stable reference region than cerebellar gray matter in some studies.[10] | Smaller region, potentially more susceptible to noise and registration errors. |
| Subcortical White Matter | May improve the signal-to-noise ratio in longitudinal studies.[10] | Not a traditional reference region and requires further validation.[13] |
-
SUVR Calculation:
-
Calculate the mean standardized uptake value (SUV) for the composite cortical target VOI and the selected reference region VOI.
-
The SUVR is then calculated using the following formula: SUVR = Mean SUV of Target Region / Mean SUV of Reference Region
-
Quantitative Data Summary
The following tables summarize key quantitative data from this compound PET studies.
Table 1: SUVR Cutoff Values for Amyloid Positivity
| Study | Target Region | Reference Region | SUVR Cutoff | Sensitivity | Specificity |
| Multicenter Study (2021)[7][9] | Global Cortical (GAAIN CTX VOI) | Whole Cerebellum | 1.13 | 96.7% | 90.6% |
| CortexID Suite Analysis[14] | Various Cortical Regions | Cerebellar Gray Matter | > 1.60 | 95.5% | 91.4% |
| CortexID Suite Analysis[14] | Various Cortical Regions | Whole Cerebellum | > 1.38 | 94.5% | 94.3% |
| CortexID Suite Analysis[14] | Various Cortical Regions | Pons | > 0.63 | 95.8% | 95.2% |
Table 2: SUVR to Centiloid Conversion
The Centiloid (CL) scale is a method to standardize quantitative amyloid PET results across different tracers and methods.[15]
| Tracer | Conversion Equation | Reference |
| This compound (¹⁸F) | CL = 121.42 * SUVR - 121.16 | [7][9] |
Note: The specific SUVR values in the equation are dependent on the use of the whole cerebellum as the reference region and the GAAIN cortical VOIs.
Visualizations
This compound PET SUVR Calculation Workflow
Caption: Experimental and data analysis workflow for this compound PET SUVR calculation.
Logical Relationship for SUVR Interpretation
Caption: Logical flow for interpreting SUVR results based on a cutoff value.
References
- 1. snmmi.org [snmmi.org]
- 2. 18F-Flutemetamol PET Imaging for Cardiomyopathy · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 3. Establishing Amyloid PET Imaging Biomarkers: Ongoing Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimized dual-time-window protocols for quantitative [18F]this compound and [18F]florbetaben PET studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. 18F PET with this compound for the early diagnosis of Alzheimer's disease dementia and other dementias in people with mild cognitive impairment (MCI) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Quantitative Evaluation of 18F-Flutemetamol PET in Patients With Cognitive Impairment and Suspected Alzheimer's Disease: A Multicenter Study [frontiersin.org]
- 8. Comparison of Standardized Uptake Value Ratio Calculations in Amyloid Positron Emission Tomography Brain Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative Evaluation of 18F-Flutemetamol PET in Patients With Cognitive Impairment and Suspected Alzheimer's Disease: A Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. Evaluation of 18F-flutemetamol amyloid PET image analysis parameters on the effect of verubecestat on brain amlyoid load in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Establishing cutoff values for visual amyloid positivity in [18F]this compound PET - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PET Amyloid Quantitation Methods for Degree of Amyloid Burden | SNMMI [snmmi.org]
Application Notes and Protocols for Longitudinal Tracking of Amyloid Deposition Using Flutemetamol (¹⁸F)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flutemetamol (¹⁸F) is a radiopharmaceutical agent used for Positron Emission Tomography (PET) imaging of the brain.[1] It is a fluorine-18 labeled analogue of thioflavin T, a dye that specifically binds to β-amyloid plaques, which are a key neuropathological hallmark of Alzheimer's disease (AD).[1] Upon intravenous administration, this compound (¹⁸F) crosses the blood-brain barrier and selectively binds to these amyloid plaques. The emitted positrons from the fluorine-18 isotope are detected by a PET scanner, generating a detailed image of amyloid deposition in the brain.[1] This allows for the in vivo visualization and quantification of amyloid burden, making it a valuable tool for the early diagnosis of AD, differentiating it from other forms of dementia, and for monitoring disease progression.[2][3] Furthermore, this compound (¹⁸F) PET is increasingly utilized in clinical trials to assess the efficacy of anti-amyloid therapeutic interventions by tracking changes in amyloid deposition over time.[1]
Quantitative Data Summary
The following tables summarize quantitative data from longitudinal studies using this compound (¹⁸F) PET to track amyloid deposition. Standardized Uptake Value Ratio (SUVR) and Centiloid (CL) scales are common metrics for quantifying amyloid burden.
Table 1: Longitudinal Changes in this compound (¹⁸F) SUVR in Different Cohorts
| Cohort | Baseline Mean SUVR (SD) | Follow-up Mean SUVR (SD) | Mean Annual Change in SUVR (SD) | Follow-up Duration (years) | Reference |
| Alzheimer's Disease (AD) | 1.86 (0.27) | 1.94 (0.29) | 0.020 (0.018) | 3.1 ± 0.5 | [4][5] |
| Typical Amyloid-Positive Mild Cognitive Impairment (MCI) | 1.86 (N/A) | 1.95 (0.13) | 0.033 (0.023) | 3.0 ± 0.2 | [4][5] |
| Focal Amyloid-Positive MCI | 1.32 (0.02) | 1.50 (0.05) | 0.076 (0.034) | 3.0 ± 0.1 | [4][5] |
| Amyloid-Positive Cognitively Normal (CN) | 1.62 (0.08) | 1.73 (0.09) | 0.039 (0.027) | 3.1 ± 0.5 | [4][5] |
| Non-demented Older Adults (Cognitively Intact & MCI) | N/A | N/A | 6.8% increase over 3.6 years | 3.6 | [6] |
Table 2: Comparison of Annual Rate of Change in SUVR between this compound (¹⁸F) and PiB (¹¹C)
| Cohort | This compound (¹⁸F) Mean Annual SUVR Change (SD) | PiB (¹¹C) Mean Annual SUVR Change (SD) | Correlation (r-value) | Reference |
| Amyloid-Positive Subjects (AD, MCI, CN) | 0.033 - 0.076 | N/A (Significantly correlated) | Significant | [4][5] |
Experimental Protocols
Participant Preparation
-
Inclusion/Exclusion Criteria: Define clear criteria for participant enrollment based on the research question (e.g., clinical diagnosis, cognitive scores, age).
-
Informed Consent: Obtain written informed consent from all participants or their legal guardians.
-
Pre-imaging Instructions: Instruct participants to fast for at least 4-6 hours prior to the scan to ensure stable glucose metabolism. Water intake is permitted. Participants should be comfortably rested before radiotracer injection.
This compound (¹⁸F) Administration
-
Dosage: The recommended dose of this compound (¹⁸F) is 185 MBq (5 mCi) administered as a single intravenous bolus injection in a volume of 10 mL or less.[2]
-
Administration: Inject the radiotracer intravenously. Flush the catheter with 5-15 mL of 0.9% sterile sodium chloride solution to ensure the full dose is delivered.[2]
PET Image Acquisition
-
Uptake Period: A quiet and dimly lit room is recommended for the uptake period of approximately 90 minutes between radiotracer injection and the start of the PET scan.[2]
-
Patient Positioning: Position the patient comfortably on the scanner bed with the head in a head holder to minimize motion. The anterior commissure-posterior commissure (AC-PC) line should be perpendicular to the bore axis of the PET scanner.[2]
-
Scan Acquisition:
-
Longitudinal Scans: For longitudinal studies, it is crucial to maintain consistency in all imaging parameters between the baseline and follow-up scans, including the PET scanner, reconstruction algorithms, and patient positioning.
Image Processing and Analysis
-
Image Reconstruction: Reconstruct the PET data using an iterative algorithm (e.g., OSEM).
-
Co-registration: Co-register the PET images with the participant's corresponding structural MRI (T1-weighted) to improve anatomical localization of radiotracer uptake.
-
Region of Interest (ROI) Definition: Define ROIs on the co-registered MRI. A common composite cortical ROI includes the frontal, temporal, parietal, and posterior cingulate/precuneus cortices. The cerebellum or pons is typically used as a reference region to calculate the SUVR.[7]
-
Quantitative Analysis:
-
SUVR Calculation: Calculate the SUVR for each ROI by dividing the mean radioactivity concentration in the target ROI by the mean radioactivity concentration in the reference region.
-
Centiloid (CL) Conversion: SUVR values can be converted to the 100-point Centiloid scale for standardized comparison across different amyloid tracers and imaging sites.[8]
-
-
Statistical Analysis: In longitudinal studies, calculate the annual rate of change in SUVR or Centiloid values to assess the progression of amyloid deposition.
Visualizations
Caption: Experimental workflow for a longitudinal this compound (¹⁸F) PET study.
Caption: Simplified signaling pathway of amyloid-β production and clearance.
References
- 1. Optimized dual-time-window protocols for quantitative [18F]this compound and [18F]florbetaben PET studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. snmmi.org [snmmi.org]
- 3. Heterogeneity of Amyloid Binding in Cognitively Impaired Patients Consecutively Recruited from a Memory Clinic: Evaluating the Utility of Quantitative 18F-Flutemetamol PET-CT in Discrimination of Mild Cognitive Impairment from Alzheimer’s Disease and Other Dementias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Amyloid-Beta Clearance: From Molecular Targets to Glial and Neural Cells | MDPI [mdpi.com]
- 6. Quantitative Evaluation of 18F-Flutemetamol PET in Patients With Cognitive Impairment and Suspected Alzheimer's Disease: A Multicenter Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TPC - Analysis of [F-18]this compound PET [turkupetcentre.net]
- 8. Frontiers | Quantitative Evaluation of 18F-Flutemetamol PET in Patients With Cognitive Impairment and Suspected Alzheimer's Disease: A Multicenter Study [frontiersin.org]
Application of Flutemetamol ([¹⁸F]) in Clinical Trials for Anti-Amyloid Therapies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flutemetamol ([¹⁸F]), a fluorine-18 labeled positron emission tomography (PET) tracer, is a crucial tool in the development of anti-amyloid therapies for Alzheimer's disease (AD). Its ability to specifically bind to amyloid-β (Aβ) plaques in the brain allows for the in vivo visualization and quantification of amyloid pathology. This enables accurate patient selection for clinical trials, monitoring of treatment efficacy, and a deeper understanding of the underlying disease mechanisms. These application notes provide a comprehensive overview of the use of this compound ([¹⁸F]) in this context, including detailed protocols for its application.
Core Applications in Anti-Amyloid Therapy Clinical Trials
This compound ([¹⁸F]) PET imaging serves several critical functions in the clinical evaluation of anti-amyloid treatments:
-
Patient Selection and Stratification: By quantifying the brain's amyloid burden, this compound ([¹⁸F]) PET helps to identify and enroll individuals with confirmed amyloid pathology, ensuring that the trial population is appropriate for the therapeutic agent being investigated.
-
Target Engagement and Proof-of-Mechanism: Early-phase trials can utilize this compound ([¹⁸F]) PET to demonstrate that the anti-amyloid therapy is interacting with its intended target and leading to a reduction in amyloid plaques.
-
Monitoring Treatment Efficacy: Longitudinal this compound ([¹⁸F]) PET scans can track changes in amyloid plaque density over the course of a clinical trial, providing an objective biomarker of treatment response.[1] The U.S. Food and Drug Administration (FDA) has recently expanded the label for Vizamyl™ (this compound F 18 injection) to include its use for monitoring patient response to anti-amyloid therapies.
-
Assessing Downstream Effects: Changes in amyloid load, as measured by this compound ([¹⁸F]), can be correlated with changes in other biomarkers (e.g., tau PET, CSF biomarkers) and clinical outcomes to understand the broader impact of the treatment.
Quantitative Data Summary
The following tables summarize key quantitative data derived from clinical studies using this compound ([¹⁸F]) PET imaging for the assessment of amyloid-β plaques.
Table 1: Standardized Uptake Value Ratio (SUVR) Cutoffs for Amyloid Positivity
| Study/Software | Reference Region | SUVR Cutoff for Positivity | Sensitivity | Specificity | Accuracy |
| Multicenter Study (Matsuda et al., 2021)[1][2][3] | Whole Cerebellum | 1.13 | 96.7% | 90.6% | 94.6% |
| CortexID Suite (Revheim et al., 2022)[2] | Cerebellar Cortex | 1.64 | - | - | - |
| SyngoVia (Revheim et al., 2022)[2] | Cerebellar Cortex | 1.87 | - | - | - |
| MIMneuro, NeuroQ, BRASS, CortexID (Thurjell et al., 2014, as cited in a 2022 study)[4] | Pons | ≥ 0.6 | - | - | - |
Table 2: Centiloid (CL) Scale Conversion and Cutoffs
| Parameter | Value/Formula | Reference |
| Conversion Formula (SPM8) | CL = (121.42 * SUVR) - 121.16 | [5][6][7][8] |
| Conversion Formula (PMOD) | CL = (115.24 * SUVR) - 107.86 | [5][6][8] |
| Conversion Formula (FSL) | CL = (120.32 * SUVR) - 112.75 | [5][6][8] |
| CL Cutoff for Amyloid Positivity | 16 | [1][2][3] |
| Optimal CL Cutoff vs. Visual Read | 17 | [9] |
Experimental Protocols
Patient Preparation and Tracer Administration
Objective: To ensure patient safety and optimal image quality.
Protocol:
-
Patient Screening:
-
Obtain informed consent.
-
Review patient's medical history, including any known allergies, particularly to this compound or polysorbate 80.
-
For female participants of childbearing potential, a negative pregnancy test is required.
-
Instruct the patient to hydrate well before and after the scan to facilitate clearance of the tracer and reduce radiation exposure.
-
-
Tracer Administration:
-
The recommended dose of this compound ([¹⁸F]) is 185 MBq (5 mCi) administered as a single intravenous bolus.[7]
-
The injection should be followed by a saline flush of 5-15 mL to ensure the full dose is delivered.
-
Use aseptic techniques and appropriate radiation shielding during handling and administration.
-
PET Image Acquisition
Objective: To acquire high-quality PET images of the brain for accurate amyloid plaque assessment.
Protocol:
-
Patient Positioning:
-
Position the patient comfortably in a supine position on the scanner bed.
-
The head should be positioned in a head holder to minimize movement during the scan.
-
-
Uptake Period:
-
A 90-minute uptake period is required between the this compound ([¹⁸F]) injection and the start of the PET scan.[10]
-
-
Image Acquisition Parameters:
Image Reconstruction and Processing
Objective: To reconstruct the acquired PET data into images suitable for quantitative analysis.
Protocol:
-
Reconstruction Algorithm:
-
Image Co-registration:
-
If available, co-register the PET images with the patient's structural MRI scan (T1-weighted) to improve anatomical localization of amyloid deposition.[2]
-
Quantitative Image Analysis
Objective: To quantify the amyloid burden in the brain using standardized methods.
Protocol:
-
Software Packages:
-
Standardized Uptake Value Ratio (SUVR) Calculation:
-
Define cortical regions of interest (ROIs) for analysis.
-
Select a reference region with low specific binding, typically the whole cerebellum.[5][6][8]
-
Calculate the SUVR for each cortical ROI by dividing the mean radioactivity concentration in the ROI by the mean radioactivity concentration in the reference region.
-
-
Centiloid (CL) Scale Conversion:
Visualizations
Caption: Amyloid-β Production and Clearance Pathways.
Caption: this compound PET Clinical Trial Workflow.
References
- 1. Quantitative Evaluation of 18F-Flutemetamol PET in Patients With Cognitive Impairment and Suspected Alzheimer's Disease: A Multicenter Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Quantitative Evaluation of 18F-Flutemetamol PET in Patients With Cognitive Impairment and Suspected Alzheimer's Disease: A Multicenter Study [frontiersin.org]
- 3. Quantitative Evaluation of 18F-Flutemetamol PET in Patients With Cognitive Impairment and Suspected Alzheimer's Disease: A Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Centiloid scaling for quantification of brain amyloid with [18F]this compound using multiple processing methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. Centiloid scaling for quantification of brain amyloid with [18F]this compound using multiple processing methods | Lunds universitet [lu.se]
- 9. Visual assessment of [18F]this compound PET images can detect early amyloid pathology and grade its extent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical impact of [18F]this compound PET among memory clinic patients with an unclear diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. Software compatibility analysis for quantitative measures of [18F]this compound amyloid PET burden in mild cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flutemetamol (¹⁸F) PET Scan in Dementia Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Flutemetamol (¹⁸F) Positron Emission Tomography (PET) scans in the context of dementia research, with a primary focus on Alzheimer's disease.
Introduction
This compound (¹⁸F) is a radiopharmaceutical agent used for Positron Emission Tomography (PET) imaging of the brain.[1] It is a fluorine-18 labeled analogue of thioflavin T, which has a high affinity for binding to beta-amyloid (Aβ) plaques, a key neuropathological hallmark of Alzheimer's disease.[1][2] Once administered intravenously, this compound (¹⁸F) crosses the blood-brain barrier and binds to these Aβ plaques.[1] The emitted positrons from the fluorine-18 isotope are detected by a PET scanner, generating images that allow for the in vivo visualization and quantification of amyloid plaque density in the brain.[1][2] This technology is a valuable tool in dementia research, aiding in the early detection of Alzheimer's disease, differentiation from other forms of dementia, and monitoring the efficacy of anti-amyloid therapeutic interventions.[1][2]
Principle of the Method
The underlying principle of this compound (¹⁸F) PET imaging is the specific binding of the radiotracer to Aβ plaques. The fluorine-18 radionuclide has a half-life of approximately 110 minutes, which is suitable for PET imaging, providing high-resolution images while limiting radiation exposure to the patient.[1] The intensity of the signal in the PET images directly correlates with the density of beta-amyloid plaques in the brain.[1]
Applications in Dementia Research
This compound (¹⁸F) PET scans have several critical applications in the field of dementia research:
-
Early Diagnosis and Differential Diagnosis: Amyloid PET imaging can help identify individuals at risk of developing Alzheimer's disease even before significant clinical symptoms appear.[2] It also aids in differentiating Alzheimer's disease from other neurodegenerative disorders that do not involve amyloid pathology.[2][3]
-
Subject Recruitment for Clinical Trials: By confirming the presence of amyloid pathology, this compound (¹⁸F) PET is instrumental in recruiting appropriate patient cohorts for clinical trials investigating anti-amyloid therapies.[4]
-
Monitoring Disease Progression and Therapeutic Efficacy: Quantitative analysis of this compound (¹⁸F) PET scans allows researchers to track the change in amyloid plaque burden over time and to assess the effectiveness of therapeutic interventions aimed at reducing amyloid deposition.[1]
Experimental Protocols
Subject Preparation
-
Inclusion/Exclusion Criteria: Subjects should be selected based on the specific research question. Appropriate use criteria have been developed by organizations like the Alzheimer's Association and the Society of Nuclear Medicine and Molecular Imaging (SNMMI) to guide patient selection in clinical settings.[5][6][7] Generally, it is considered appropriate for patients with persistent or progressive unexplained Mild Cognitive Impairment (MCI) and those with suspected Alzheimer's disease with an atypical clinical course or early age of onset.[5][7]
-
Informed Consent: Obtain written informed consent from all participants or their legal representatives.
-
Pre-scan Instructions: No special dietary restrictions are required. Patients should be well-hydrated. The patient's ability to remain still for the duration of the scan should be assessed.[5] If sedation is necessary, the radiotracer should be injected prior to the administration of sedatives.[5]
Radiopharmaceutical Administration
-
Dosage: The recommended dose of this compound (¹⁸F) is 185 MBq (5.0 mCi) administered as a single slow intravenous bolus.[8][9]
-
Administration: The injection should be administered intravenously over approximately 40 seconds.[10] To ensure the full dose is delivered, the injection should be followed by an intravenous flush of 5 to 15 mL of sterile 0.9% sodium chloride solution.[9][10]
PET Image Acquisition
-
Uptake Time: Image acquisition should begin approximately 90 minutes after the injection of this compound (¹⁸F).[8][10][11]
-
Scan Duration: A 20-minute PET scan is typically acquired.[8][12]
-
Scanner and Reconstruction: A PET scanner operating in 3D mode with appropriate data corrections should be used.[10] Images are reconstructed using iterative reconstruction techniques.[13]
Data Analysis and Interpretation
Visual Interpretation
Visual assessment of the PET images is the primary method for clinical interpretation.[5] Scans are categorized as either amyloid-positive or amyloid-negative based on the presence or absence of tracer uptake in cortical grey matter. A positive scan is characterized by a reduction or loss of the normally distinct grey-white matter contrast in at least one cortical region.[8]
Quantitative Analysis
Quantitative analysis provides an objective measure of amyloid burden and is crucial for longitudinal studies and clinical trials. The most common method is the calculation of the Standardized Uptake Value Ratio (SUVR).
-
SUVR Calculation: The SUVR is calculated by dividing the mean tracer uptake in a target cortical region of interest (ROI) by the mean uptake in a reference region that is typically devoid of amyloid plaques, such as the cerebellum or pons.[10][14]
-
Centiloid Scale: To standardize quantitative amyloid PET results across different tracers and imaging sites, the Centiloid (CL) scale has been developed.[15] This allows for the conversion of SUVR values to a universal scale. For this compound (¹⁸F), a direct conversion equation has been described: CL = 121.42 × SUVR – 121.16 (using the whole cerebellum as the reference region).[12]
Quantitative Data Summary
| Parameter | Value | Reference Region | Study Population | Reference |
| Amyloid Positivity Threshold (SUVR) | 0.6 | Pons | Amnestic Mild Cognitive Impairment | [16] |
| Amyloid Positivity Threshold (SUVR) | 1.13 | Whole Cerebellum | Patients with cognitive impairment and suspected AD | [12][17] |
| Amyloid Positivity Threshold (SUVR) | 1.41 | Whole Cerebellum | Healthy controls and AD subjects | [14] |
| Amyloid Positivity Threshold (Centiloid) | 16 | Whole Cerebellum | Patients with cognitive impairment and suspected AD | [12][17] |
| Amyloid Positivity Threshold (Centiloid) | 12 (Early Pathology) | N/A | Cognitively normal and impaired individuals | [15] |
| Amyloid Positivity Threshold (Centiloid) | 30 (Established Pathology) | N/A | Cognitively normal and impaired individuals | [15] |
| Diagnostic Sensitivity | 86% | N/A | End-of-life subjects with postmortem confirmation | [18] |
| Diagnostic Specificity | 92% | N/A | End-of-life subjects with postmortem confirmation | [18] |
| Diagnostic Sensitivity (vs. visual read) | 91% | Pons | Autopsy and test cohorts | [19] |
| Diagnostic Specificity (vs. visual read) | 88% | Pons | Autopsy and test cohorts | [19] |
Visualizations
Caption: Experimental workflow for a this compound (¹⁸F) PET scan in dementia research.
Caption: Simplified pathway of Aβ plaque formation and this compound (¹⁸F) binding.
References
- 1. What is the mechanism of this compound F-18? [synapse.patsnap.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Diagnostic impact of [18F]this compound PET in early-onset dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 18F-Flutemetamol PET Imaging for Cardiomyopathy · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 5. snmmi.org [snmmi.org]
- 6. alz.org [alz.org]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. 18F PET with this compound for the early diagnosis of Alzheimer's disease dementia and other dementias in people with mild cognitive impairment (MCI) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. ec.europa.eu [ec.europa.eu]
- 11. snmmi.org [snmmi.org]
- 12. Frontiers | Quantitative Evaluation of 18F-Flutemetamol PET in Patients With Cognitive Impairment and Suspected Alzheimer's Disease: A Multicenter Study [frontiersin.org]
- 13. Initial Physician Experience with [18F]this compound Amyloid PET Imaging Following Availability for Routine Clinical Use in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. Visual assessment of [18F]this compound PET images can detect early amyloid pathology and grade its extent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jnm.snmjournals.org [jnm.snmjournals.org]
- 17. Quantitative Evaluation of 18F-Flutemetamol PET in Patients With Cognitive Impairment and Suspected Alzheimer's Disease: A Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. neurology.org [neurology.org]
- 19. Automated quantification of 18F-flutemetamol PET activity for categorizing scans as negative or positive for brain amyloid: concordance with visual image reads - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantitative Analysis of Flutemetamol PET Images in Research Settings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and practical protocols for the quantitative analysis of Flutemetamol (¹⁸F) Positron Emission Tomography (PET) images in a research environment. This compound is a radiopharmaceutical used for PET imaging of β-amyloid neuritic plaque density in the brains of adult patients with cognitive impairment who are being evaluated for Alzheimer's disease (AD) and other causes of cognitive decline.[1] Quantitative analysis of this compound PET scans offers objective and reproducible metrics of amyloid burden, which is crucial for longitudinal studies, clinical trials, and understanding disease progression.[2][3]
Introduction to Quantitative Analysis of this compound PET
While visual assessment of this compound PET scans is the approved method for clinical use, categorizing scans as either amyloid-positive or -negative, quantitative methods provide a continuous measure of amyloid plaque burden.[2][4] This is particularly valuable in research for:
-
Objective Assessment: Reducing inter-reader variability and subjectivity inherent in visual reads.[5]
-
Monitoring Disease Progression: Tracking changes in amyloid deposition over time in longitudinal studies.[6][7]
-
Evaluating Therapeutic Efficacy: Assessing the impact of anti-amyloid therapies in clinical trials.[8]
-
Early Detection: Identifying subtle amyloid accumulation that may not be apparent on visual inspection.[9]
The most common quantitative measure is the Standardized Uptake Value Ratio (SUVR), which normalizes the tracer uptake in cortical regions of interest to a reference region with low expected amyloid binding.[10][11] These SUVR values can also be converted to the Centiloid (CL) scale, a standardized 100-point scale for amyloid PET quantification, allowing for direct comparison of results from different tracers and imaging centers.[8][12]
Key Quantitative Methodologies
Several software packages are available for the quantitative analysis of amyloid PET images, including MIMneuro, SyngoVia, CortexID, and PMOD.[2][4][13] These tools automate many of the processing steps and provide standardized outputs.
Standardized Uptake Value Ratio (SUVR)
The SUVR is calculated by dividing the mean tracer uptake in a target region of interest (ROI) by the mean uptake in a reference region.
Target Regions of Interest (ROIs): Commonly used target ROIs include:
-
Global Cortical Composite: A weighted average of several cortical regions, such as the frontal, parietal, temporal, and precuneus/posterior cingulate cortices.[6][12]
-
Specific Cortical Regions: Individual regions like the precuneus, which is known to show early amyloid deposition.[6]
Reference Regions: The choice of reference region is critical for accurate SUVR calculation. Commonly used reference regions for this compound PET include:
-
Whole Cerebellum: A large and commonly used reference region.[6][12]
-
Cerebellar Gray Matter: A more specific cerebellar region that may be less susceptible to spill-over effects.[6]
-
Pons: A brainstem region with low and stable amyloid binding.[2][5]
-
Eroded Subcortical White Matter: Used in some research settings.[6]
Centiloid (CL) Scale
The Centiloid scale provides a standardized method for quantifying amyloid plaque density, with 0 representing the average amyloid level in young, healthy controls and 100 representing the average level in typical Alzheimer's disease patients.[8][14] A direct conversion equation can be used to transform SUVR values to the Centiloid scale. For example, one study reported the conversion formula CL = 121.42 × SUVR – 121.16 when using the whole cerebellum as the reference region.[12]
Partial Volume Correction (PVC)
The limited spatial resolution of PET scanners can lead to partial volume effects (PVE), where the signal from one brain region "spills over" into an adjacent one. This can be particularly problematic in atrophied brains, where the thinning of the cerebral cortex can lead to an underestimation of cortical tracer uptake.[9][15][16] Partial volume correction (PVC) methods can be applied to mitigate these effects and improve the accuracy of quantification.[16][17]
Data Presentation: Quantitative Comparison of Analysis Methods
The following tables summarize key quantitative findings from research studies on this compound PET imaging.
| Parameter | Visual Read Negative | Visual Read Positive | p-value | Source |
| SUVR (Whole Cerebellum) | 1.00 ± 0.09 | 1.47 ± 0.21 | < 0.0001 | [12] |
| Centiloid (CL) | 0 ± 11 | 58 ± 26 | < 0.0001 | [12] |
Table 1: Comparison of SUVR and Centiloid Values Based on Visual Interpretation. This table shows the significant difference in mean SUVR and Centiloid values between visually classified amyloid-negative and -positive scans.
| Method | Cutoff Value | Sensitivity | Specificity | Accuracy | Source |
| SUVR (Whole Cerebellum) | 1.13 | 96.7% | 90.6% | 94.6% | [18] |
| Centiloid (CL) | 16 | 96.7% | 90.6% | 94.6% | [18] |
| SUVR (Pons) | 0.54 | - | - | - | [4] |
| SUVR (Pons) | 0.55 | - | - | - | [4] |
| Centiloid (CL) | 39.6 | - | - | - | [4] |
Table 2: Cutoff Values for Amyloid Positivity. This table presents various cutoff values for SUVR and Centiloid scores that have been determined to best differentiate between amyloid-positive and -negative scans, based on visual reads.
| Reference Region | Concordance with Visual Read | Source |
| Pons | 94% (weighted mean) | [2] |
| Pons (sensitivity analysis) | ~96% (weighted mean) | [2] |
Table 3: Concordance Between Visual and Quantitative Analysis. This table highlights the high level of agreement between visual interpretation and quantitative analysis of this compound PET images.
Experimental Protocols
Protocol for this compound PET Image Acquisition
This protocol is a general guideline and should be adapted based on specific scanner characteristics and institutional protocols.
-
Patient Preparation:
-
Confirm patient identity and explain the procedure.
-
Ensure the patient has followed any specific pre-scan instructions (e.g., fasting).
-
Insert an intravenous catheter for radiotracer injection.
-
-
Radiotracer Administration:
-
Administer a single intravenous bolus of approximately 185 MBq (5 mCi) of this compound (¹⁸F). The exact dose may vary.
-
Follow the injection with a saline flush to ensure complete administration.
-
-
Uptake Phase:
-
A waiting period of 60 to 120 minutes is required between radiotracer injection and the start of the PET scan to allow for sufficient brain uptake and clearance from the blood.[12]
-
-
Image Acquisition:
-
Position the patient comfortably on the scanner bed with the head immobilized to minimize motion artifacts.
-
Acquire a CT or MR scan for attenuation correction.[12]
-
Begin a 20-minute list-mode PET scan.[12] Dynamic scanning protocols may be used in research settings for more detailed kinetic analysis.[19]
-
-
Image Reconstruction:
-
Reconstruct the PET data using an iterative algorithm such as Ordered Subsets Expectation Maximization (OSEM).[12]
-
Apply all necessary corrections, including attenuation, scatter, and randoms.
-
Protocol for Quantitative SUVR Analysis
This protocol outlines the steps for calculating SUVR from the reconstructed PET images.
-
Image Pre-processing:
-
If a corresponding MRI is available, co-register the PET image to the subject's MRI.[12] This allows for more accurate anatomical delineation.
-
Spatially normalize the co-registered MRI (and the PET image via the same transformation) to a standard template space, such as Montreal Neurological Institute (MNI) space.[12] This enables the use of standardized anatomical atlases.
-
If no MRI is available, a PET-only spatial normalization method can be used, for example, by registering the PET image to a tracer-specific template.[5][20]
-
-
Definition of Volumes of Interest (VOIs):
-
Apply a pre-defined anatomical atlas to the spatially normalized images to define the cortical target and reference regions. The GAAIN (Global Alzheimer's Association Interactive Network) standard volumes of interest are commonly used.[12]
-
-
SUVR Calculation:
-
Calculate the mean radioactivity concentration within each defined VOI.
-
Divide the mean value of the cortical composite target region by the mean value of the chosen reference region (e.g., whole cerebellum) to obtain the global cortical SUVR.
-
-
Centiloid Conversion (Optional):
-
Apply the appropriate conversion formula to the calculated SUVR to obtain the Centiloid value.
-
Visualizations
Caption: Workflow for quantitative analysis of this compound PET images.
Caption: Logical diagram of SUVR (Standardized Uptake Value Ratio) calculation.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. A multisite analysis of the concordance between visual image interpretation and quantitative analysis of [<sup>18</sup>F]this compound amyloid PET images - ProQuest [proquest.com]
- 3. A multisite analysis of the concordance between visual image interpretation and quantitative analysis of [18F]this compound amyloid PET images - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of semi-quantitative measures of 18F-flutemetamol PET for the clinical diagnosis of Alzheimer’s disease - Müller - Quantitative Imaging in Medicine and Surgery [qims.amegroups.org]
- 5. Spatial Normalization of 18F-Flutemetamol PET Images Using an Adaptive Principal-Component Template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Longitudinal changes in 18F-Flutemetamol amyloid load in cognitively intact APOE4 carriers versus noncarriers: Methodological considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Longitudinal Assessment of Amyloid-β Deposition by [18F]-Flutemetamol PET Imaging Compared With [11C]-PIB Across the Spectrum of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. siemens-healthineers.com [siemens-healthineers.com]
- 9. Frontiers | Partial Volume Correction Increases the Sensitivity of 18F-Florbetapir-Positron Emission Tomography for the Detection of Early Stage Amyloidosis [frontiersin.org]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. Validation of a spatial normalization method using a principal component derived adaptive template for [18F]florbetaben PET - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Quantitative Evaluation of 18F-Flutemetamol PET in Patients With Cognitive Impairment and Suspected Alzheimer's Disease: A Multicenter Study [frontiersin.org]
- 13. itnonline.com [itnonline.com]
- 14. diagnosticimaging.com [diagnosticimaging.com]
- 15. Partial Volume Correction in Quantitative Amyloid Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The importance of appropriate partial volume correction for PET quantification in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jnm.snmjournals.org [jnm.snmjournals.org]
- 18. Quantitative Evaluation of 18F-Flutemetamol PET in Patients With Cognitive Impairment and Suspected Alzheimer's Disease: A Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Optimized dual-time-window protocols for quantitative [18F]this compound and [18F]florbetaben PET studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jnm.snmjournals.org [jnm.snmjournals.org]
Application Notes and Protocols: Flutemetamol ([¹⁸F]) Administration for Amyloid-β Imaging in Animal Models of Alzheimer's Disease
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alzheimer's disease (AD) is a neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques in the brain.[1][2] Positron Emission Tomography (PET) imaging using specific radiotracers allows for the in vivo visualization and quantification of these Aβ deposits, which is crucial for diagnosing AD, monitoring disease progression, and evaluating the efficacy of therapeutic interventions.[1][3]
This compound ([¹⁸F]), commercially known as Vizamyl™, is an [¹⁸F]-labeled PET tracer that is a structural analogue of Pittsburgh Compound B (PiB).[3] It readily crosses the blood-brain barrier and binds with high affinity to Aβ plaques.[1][4] This document provides a detailed protocol for the administration of [¹⁸F]this compound and subsequent PET imaging in transgenic animal models of Alzheimer's disease, enabling researchers to reliably assess amyloid pathology. The protocols outlined are synthesized from preclinical studies involving various transgenic mouse models.[5][6]
Principle of [¹⁸F]this compound PET Imaging
The underlying principle of this technique is the specific binding of intravenously administered [¹⁸F]this compound to fibrillar Aβ deposits in the brain.[4] The fluorine-18 isotope emits positrons, which annihilate with electrons to produce two 511 keV gamma photons. These photons are detected by the PET scanner to generate a three-dimensional image reflecting the density and distribution of Aβ plaques.[2] The cerebellum is often used as a reference region for data normalization, as it is typically devoid of amyloid plaques until late stages of the disease.[1]
Caption: Logical diagram of Aβ plaque detection using [¹⁸F]this compound PET.
Experimental Protocols
This section details the methodology for performing [¹⁸F]this compound PET imaging in animal models.
Animal Models
Several transgenic mouse models of AD that overexpress human amyloid precursor protein (APP) are commonly used.[5]
-
APP23: Overexpresses human APP751 with the Swedish (K670N/M671L) mutation.[5]
-
Tg2576: Also contains the Swedish mutation.[4]
-
APPswe-PS1dE9: Co-expresses APP with the Swedish mutation and a mutant presenilin-1 (PSEN1ΔE9).[5]
-
C57BL/6-Tg(NSE-hAPPsw)Korl: An APPswe mouse model.[6]
-
Controls: Age-matched wild-type (WT) littermates (e.g., C57Bl/6N) should be used as controls.[4]
Materials and Reagents
-
[¹⁸F]this compound Injection (Vizamyl™ or equivalent)
-
Anesthetic (e.g., Isoflurane)
-
Sterile 0.9% Saline
-
Animal Restrainer for injection
-
PET/CT Scanner (e.g., Inveon Multimodality PET/CT)[7]
-
Heating pad or lamp to maintain animal body temperature
Experimental Workflow
The overall experimental process involves animal preparation, radiotracer administration, PET/CT scanning, data analysis, and optional post-mortem validation.
Caption: Experimental workflow for [¹⁸F]this compound PET imaging in animal models.
Detailed Protocol
-
Animal Preparation:
-
Anesthetize the animal using isoflurane (e.g., 1.5-2% in oxygen).
-
Place the animal on the scanner bed, ensuring its position is stable. Use a heating pad to maintain body temperature throughout the procedure.
-
For intravenous injection, a tail-vein catheter can be placed prior to scanning.
-
-
Radiotracer Administration:
-
Administer [¹⁸F]this compound via a single slow intravenous bolus injection through the tail vein.[8]
-
The injected dose should be recorded accurately for subsequent quantification. Reported doses in mice range from 7.4 MBq (200 µCi) to 8.51 MBq (230 µCi) .[6][8]
-
Follow the injection with a flush of 5-15 mL of sterile saline (adjust volume for animal size).[9]
-
-
PET/CT Imaging:
-
Dynamic Scanning: For kinetic analysis, begin a dynamic PET scan immediately after injection for a duration of 60 minutes.[5][10] This allows for the generation of time-activity curves.
-
Static Scanning: For standard uptake analysis, a static scan can be acquired. A common protocol involves summing the frames acquired between 40 and 60 minutes post-injection.[5]
-
CT Scan: Acquire a CT scan immediately following the PET acquisition for anatomical co-registration and attenuation correction.[5]
-
Data Analysis
-
Image Reconstruction: Reconstruct PET images using an appropriate algorithm (e.g., OSEM3D/MAP).
-
Image Analysis:
-
Co-register the PET images with the CT or a corresponding MRI atlas.
-
Define Volumes of Interest (VOIs) for specific brain regions, such as the frontal cortex (target region) and the cerebellum (reference region).[5]
-
Quantification: Calculate key metrics:
-
Standardized Uptake Value (SUV): A semi-quantitative measure of tracer uptake.
-
Standardized Uptake Value Ratio (SUVR): Ratio of the mean SUV in a target region to the mean SUV in the reference region (cerebellum).[6]
-
Distribution Volume Ratio (DVR): Calculated from dynamic scan data using methods like the Logan graphical analysis, providing a more quantitative measure of tracer binding.[7]
-
Percent Injected Dose per Gram (%ID/g): Often used in biodistribution studies.[5][8]
-
-
Post-Mortem Validation
To confirm that the in vivo PET signal corresponds to Aβ pathology, post-mortem analysis is recommended.
-
Autoradiography: Brain slices can be incubated with [¹⁸F]this compound to visualize binding ex vivo.[4]
-
Immunohistochemistry (IHC) & Staining: Use anti-Aβ antibodies (e.g., 4G8) or histological stains like Thioflavin S to identify Aβ plaques and co-localize them with the autoradiography signal.[4][7]
Quantitative Data Summary
The following tables summarize quantitative data from preclinical [¹⁸F]this compound studies.
Table 1: Biodistribution of [¹⁸F]this compound in Wild-Type Mice. [8]
| Time Post-Injection | Brain Uptake (%ID/g ± SD) |
| 5 minutes | 7.23 ± 0.47 |
| 120 minutes | 1.55 ± 0.01 |
Data from FVB wild-type mice following tail-vein injection.[8]
Table 2: In Vivo [¹⁸F]this compound Uptake in APP23 Transgenic Mice. [7]
| Age (Months) | N | Distribution Volume Ratio (DVR) | Frontal Cortex/Cerebellum Ratio (FC/CB₅₀₋₆₀) |
| 9 | 2 | 0.88 (0.81) | 0.88 (0.89) |
| 12 | 1 | 0.98 (0.93) | - |
| 15 | 1 | 1.16 (1.15) | - |
| 18 | 2 | 1.13 (1.16) and 1.35 (1.35) | - |
| 21 | 1 | 1.05 (1.31) | - |
Data indicates an age-dependent increase in tracer retention in the frontal cortex of APP23 mice, corresponding to amyloid plaque deposition.[7]
Conclusion
[¹⁸F]this compound PET imaging is a robust and reliable method for the in vivo assessment of Aβ pathology in animal models of Alzheimer's disease.[4] Studies have demonstrated its ability to detect age-dependent increases in amyloid deposition in transgenic mice.[5][7] The protocols described herein provide a comprehensive guide for researchers to implement this technique, facilitating preclinical evaluation of novel AD diagnostics and therapeutics. Adherence to standardized administration and imaging procedures is critical for obtaining reproducible and quantifiable results.
References
- 1. This compound (18F): a β-amyloid positron emission tomography tracer for Alzheimer's and dementia diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alzheimer’s: visual assessment of [18F]this compound PET can reveal not only presence but also extent and location of amyloid | IHI Innovative Health Initiative [ihi.europa.eu]
- 3. Imaging β-amyloid using [(18)F]this compound positron emission tomography: from dosimetry to clinical diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of [¹⁸F]this compound in wild-type rodents and its binding to beta amyloid deposits in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo PET imaging of beta-amyloid deposition in mouse models of Alzheimer's disease with a high specific activity PET imaging agent [18F]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of brain beta-amyloid deposition in transgenic mouse models of Alzheimer's disease with PET imaging agents 18F-flutemetamol and 18F-florbetaben - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo PET imaging of beta-amyloid deposition in mouse models of Alzheimer's disease with a high specific activity PET imaging agent [(18)F]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, characterization, and preclinical validation of a PET radiopharmaceutical for interrogating Aβ (β-amyloid) plaques in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. snmmi.org [snmmi.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Flutemetamol ([¹⁸F]) PET Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the acquisition and analysis of Flutemetamol ([¹⁸F]) Positron Emission Tomography (PET) images for the estimation of β-amyloid neuritic plaque density in the brain. The following guidelines are intended to support the standardization of imaging procedures in research and clinical trial settings.
Patient Preparation
Proper patient preparation is crucial for obtaining high-quality and interpretable this compound PET images.
| Parameter | Protocol | Rationale |
| Fasting Status | Not required. | To ensure patient comfort and compliance. |
| Medications | No specific medication restrictions are necessary. | This compound uptake is not known to be significantly affected by common medications. |
| Patient Comfort | Ensure the patient is comfortable and relaxed. The patient should empty their bladder before the scan. | To minimize patient movement during the scan, which can cause motion artifacts. |
| Claustrophobia Screening | Screen for claustrophobia and the ability to lie still for the duration of the scan. | To determine if sedation is required. If sedation is necessary, it should be administered after the this compound injection.[1] |
| Pre-Scan Instructions | Explain the procedure to the patient and/or caregiver to ensure their understanding and cooperation. | To reduce anxiety and improve compliance. |
Radiopharmaceutical Administration
The accurate administration of this compound is a critical step in the imaging workflow.
| Parameter | Protocol |
| Recommended Dose | 185 MBq (5.0 mCi)[2] |
| Administration Route | Intravenous (IV) bolus injection. |
| Injection Volume | Maximum of 10 mL. |
| Injection Duration | Slow bolus over approximately 40 seconds.[1] |
| Catheter Flush | Flush the catheter with 5-15 mL of 0.9% sterile sodium chloride.[3] |
Image Acquisition
Image acquisition parameters should be carefully selected to ensure optimal image quality.
Static Image Acquisition
Static imaging is the standard clinical approach for assessing amyloid plaque burden.
| Parameter | Protocol |
| Uptake Time | 90 minutes post-injection.[1][2] |
| Scan Start Time | Imaging can commence between 60 and 120 minutes post-injection.[4] |
| Scan Duration | 20 minutes.[1][2] |
| Patient Positioning | Supine with the head positioned in a comfortable headrest. The canthomeatal line should be perpendicular to the bore of the PET scanner. Head restraints are recommended to minimize movement.[1][3] |
| Acquisition Mode | 3D mode.[1] |
Dynamic Image Acquisition (for Quantitative Research)
Dynamic imaging allows for kinetic modeling and more detailed quantitative analysis. A dual-time-window or "coffee-break" protocol can be employed to improve patient comfort.[5]
| Parameter | Protocol |
| First Acquisition Window | 0-30 minutes post-injection. |
| Second Acquisition Window | 90-110 minutes post-injection.[5] |
Image Reconstruction
Image reconstruction parameters can significantly impact image quality and quantitative results. While scanner-specific optimization is recommended, the following provides general guidelines.
| Parameter | Recommendation |
| Algorithm | Ordered Subsets Expectation Maximization (OSEM) is commonly used.[4] |
| Corrections | Attenuation correction (using CT or MR data), scatter correction, and time-of-flight (if available) should be applied.[4] |
| Iterations & Subsets | These parameters should be optimized for the specific scanner and clinical or research question. One study on a GE Discovery-690 found an iterative update (iterations x subsets) of 60-80 with an additional 4mm FWHM Gaussian filter to be suitable for this compound images.[6] Another study used 2 iterations and 21 subsets.[7] |
| Post-Reconstruction Filter | A Gaussian filter (e.g., 5 mm FWHM) is often applied to reduce image noise.[8] |
| Pixel Size | Transaxial pixel sizes are typically between 2-3 mm.[3] |
| Matrix Size | 128 x 128 or 256 x 256. |
Image Analysis and Quantification
Both qualitative visual assessment and quantitative analysis are used for interpreting this compound PET scans.
| Analysis Type | Methodology | Key Parameters |
| Visual Interpretation | A trained reader assesses the images for the loss of grey-white matter contrast in specific cortical regions.[2] A positive scan shows radiotracer uptake extending into the neocortex, while a negative scan shows uptake confined to the white matter.[3] | |
| Quantitative Analysis (SUVR) | The Standardized Uptake Value Ratio (SUVR) is calculated by normalizing the tracer uptake in a target cortical region to a reference region.[4] | Reference Regions: Pons or whole cerebellum are commonly used.[4][9] SUVR Cutoff for Positivity: >0.63 for a pons reference region and >1.38 for a whole cerebellum reference region have been suggested.[7] A multi-center study identified an optimal SUVR cutoff of 1.13 with the whole cerebellum as the reference region.[4] |
| Quantitative Analysis (Centiloid) | The Centiloid (CL) scale provides a standardized method for quantifying amyloid burden across different tracers and analysis methods.[4] | CL Cutoff for Positivity: A cutoff of 16 on the Centiloid scale has been proposed to correspond with visual positivity.[4] |
Experimental Protocols
Protocol 1: Standard Static this compound PET Imaging
-
Patient Preparation: Confirm the patient has followed all pre-scan instructions. Ensure the patient is comfortable and has emptied their bladder.
-
Radiopharmaceutical Administration: Administer 185 MBq of this compound ([¹⁸F]) as a slow intravenous bolus. Flush the line with saline.
-
Uptake Period: The patient should rest for 90 minutes in a quiet, dimly lit room.
-
Patient Positioning: Position the patient on the scanner bed in a supine position with their head in a headrest. Use head restraints to minimize motion.
-
Image Acquisition: Perform a 20-minute static PET scan in 3D mode.
-
Image Reconstruction: Reconstruct the images using an OSEM algorithm with appropriate corrections for attenuation and scatter.
-
Image Analysis: Perform visual interpretation and/or quantitative analysis using SUVR or the Centiloid scale.
Protocol 2: Dynamic this compound PET Imaging for Quantitative Research
-
Patient Preparation and Administration: Follow steps 1 and 2 from Protocol 1.
-
First Acquisition: Immediately following injection, begin a 30-minute dynamic PET scan.
-
Rest Period: Allow the patient a rest period of 60 minutes off the scanner.
-
Second Acquisition: At 90 minutes post-injection, reposition the patient on the scanner and acquire a 20-minute dynamic scan (from 90 to 110 minutes).
-
Image Reconstruction and Analysis: Reconstruct the dynamic data and perform kinetic modeling or generate parametric images.
Visualizations
Caption: Experimental workflow for a standard static this compound PET study.
References
- 1. snmmi.org [snmmi.org]
- 2. 18F PET with this compound for the early diagnosis of Alzheimer's disease dementia and other dementias in people with mild cognitive impairment (MCI) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Frontiers | Quantitative Evaluation of 18F-Flutemetamol PET in Patients With Cognitive Impairment and Suspected Alzheimer's Disease: A Multicenter Study [frontiersin.org]
- 5. Optimized dual-time-window protocols for quantitative [18F]this compound and [18F]florbetaben PET studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Establishing cutoff values for visual amyloid positivity in [18F]this compound PET - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Parametric imaging and quantitative analysis of the PET amyloid ligand [(18)F]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
Application Notes and Protocols for Detecting Striatal Amyloid Plaques with Flutemetamol ([¹⁸F]flutemetamol) PET
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flutemetamol ([¹⁸F]this compound) is a fluorine-18 labeled positron emission tomography (PET) radiotracer used for the in vivo detection of amyloid-β (Aβ) plaques in the brain, a key pathological hallmark of Alzheimer's disease (AD). While cortical amyloid deposition is a well-established biomarker, emerging evidence highlights the significance of detecting amyloid plaques in the striatum. Striatal amyloid deposition is believed to occur later in the disease course and its presence is more strongly correlated with dementia than cortical Aβ plaques alone.[1] The ability to accurately detect and quantify striatal amyloid using this compound PET offers a potential tool for more precise staging of AD pathology and may serve as a valuable biomarker in clinical trials for disease-modifying therapies.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound PET to detect and quantify striatal amyloid plaques in a research and drug development setting.
Quantitative Data Summary
The following tables summarize key quantitative data from studies validating and utilizing this compound PET for the detection of striatal amyloid.
Table 1: Diagnostic Performance of Visual this compound PET Assessment for Striatal Amyloid (Validated against Postmortem Histopathology)
| Histological Aβ Density Threshold | Sensitivity | Specificity | Study Population |
| Moderate or Frequent | 69% - 87% | 96% - 100% | 68 subjects who came to autopsy[1][2] |
| Several Defined Density Levels | 67% - 84% | 96% - 100% | 68 subjects (secondary analysis of Phase III trial)[3] |
Table 2: Standardized Uptake Value Ratio (SUVR) Cutoffs for Amyloid Positivity (Note: These are generally for global or cortical amyloid but are relevant for quantitative assessment that can be applied to the striatum)
| Reference Region | SUVR Cutoff for Positivity | Sensitivity | Specificity | Study Population |
| Whole Cerebellum | > 1.38 | 94.5% | 94.3% | 1,110 cases from a single center[4] |
| Pons | > 0.63 | 95.8% | 95.2% | 1,110 cases from a single center[4] |
| Cerebellar Gray Matter | > 1.6 | 95.5% | 91.2% | 1,110 cases from a single center[4] |
| Whole Cerebellum | 1.13 | 96.7% | 90.6% | 93 patients with cognitive impairment[5][6] |
Table 3: PET Amyloid Staging Incorporating Striatal Assessment
| PET Amyloid Stage | Description | SUVR Criteria (Pons as reference) |
| 0 | No visible [¹⁸F]this compound retention | - |
| 1 | Cortical amyloid deposition | SUVRcortex ≥ 0.5 and/or SUVRcaudatus ≥ 0.6 |
| 2 | Amyloid positivity in cortex and striatum | SUVRcortex ≥ 0.6 and/or SUVRcaudatus ≥ 0.7 |
| 3 | Advanced amyloid deposition | SUVRcortex ≥ 0.6 and/or SUVRcaudatus ≥ 1.0 |
| Adapted from Thal et al. (2018) staging scheme.[7] |
Experimental Protocols
Subject Selection and Preparation
Inclusion Criteria (Example for a research study):
-
Subjects with a clinical diagnosis of cognitive impairment (e.g., Mild Cognitive Impairment or dementia) suspected to be due to Alzheimer's disease.
-
Age range appropriate for the study (e.g., 50-85 years).
-
Ability to provide informed consent and comply with study procedures.
-
For longitudinal studies, subjects willing to undergo repeat PET imaging.
Exclusion Criteria (Example):
-
Contraindications to PET imaging (e.g., pregnancy, breastfeeding).
-
Inability to lie still for the duration of the scan.
-
Presence of metallic implants that may interfere with imaging.
-
History of hypersensitivity to this compound or its components.
Patient Preparation:
-
Fasting: No specific fasting requirements are necessary for this compound PET imaging.
-
Medication Review: Review the subject's current medications. While no specific drug-drug interactions with this compound have been identified, it is good practice to document all medications.
-
Hydration: Encourage subjects to be well-hydrated before and after the scan to facilitate clearance of the radiotracer.
-
Informed Consent: Obtain written informed consent after explaining the procedures, potential risks, and benefits.
This compound ([¹⁸F]this compound) Administration and PET Image Acquisition
Radiotracer Administration:
-
Dosage: The recommended dose of [¹⁸F]this compound is 185 MBq (5 mCi), administered as a single intravenous bolus injection.
-
Injection: Use a sterile technique to administer the radiotracer. Flush the catheter with sterile saline after injection to ensure the full dose is delivered.
Image Acquisition:
-
Uptake Period: A static PET scan is typically acquired 90 to 110 minutes after the injection of [¹⁸F]this compound.[7]
-
Patient Positioning: Position the patient comfortably on the scanner bed with the head in a head holder to minimize motion. The brain should be centered in the scanner's field of view.
-
Scan Duration: The PET scan duration is typically 10-20 minutes.
-
CT or MRI for Attenuation Correction: Acquire a low-dose CT scan or an MRI scan for attenuation correction of the PET data. If using a hybrid PET/MR scanner, a T1-weighted MRI can be used for both attenuation correction and anatomical co-registration.
-
Image Reconstruction: Reconstruct the PET data using an iterative algorithm (e.g., OSEM) with corrections for attenuation, scatter, and randoms.
Image Analysis: Visual and Quantitative Assessment of Striatal Amyloid
Visual Assessment:
-
Image Display: Display the reconstructed PET images in a standardized orientation (transverse, sagittal, and coronal planes). Co-register the PET images with the subject's MRI for anatomical reference.
-
Interpretation: A trained reader should visually assess the images for [¹⁸F]this compound uptake. A scan is considered positive for striatal amyloid if there is increased radioactivity in the striatum (caudate and putamen), resulting in a reduced or absent distinction between gray and white matter, as compared to a negative scan where the gray-white matter contrast is preserved.[8] The pons is often used as a reference region for visual assessment.[9]
Quantitative Analysis (SUVR):
-
Image Pre-processing:
-
Co-register the PET image to the subject's structural MRI.
-
Spatially normalize the images to a standard template (e.g., MNI space).
-
-
Region of Interest (ROI) Definition:
-
SUVR Calculation:
-
Calculate the mean standardized uptake value (SUV) for the striatal ROI and the reference region ROI.
-
The SUVR is the ratio of the mean SUV in the target region (striatum) to the mean SUV in the reference region: SUVR = Mean SUVstriatum / Mean SUVreference region
-
-
Data Interpretation:
-
Compare the calculated striatal SUVR to established cutoffs or use it as a continuous variable in statistical analyses. It's important to note that specific SUVR cutoffs for striatal amyloid positivity are still under investigation, and values may vary depending on the software and reference region used.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for detecting striatal amyloid with this compound PET.
Logical Relationship of Amyloid Deposition and Detection
Caption: Logical relationship between amyloid progression and this compound PET detection.
References
- 1. Detection of Striatal Amyloid Plaques with [18F]this compound: Validation with Postmortem Histopathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. neurology.org [neurology.org]
- 4. Establishing cutoff values for visual amyloid positivity in [18F]this compound PET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Quantitative Evaluation of 18F-Flutemetamol PET in Patients With Cognitive Impairment and Suspected Alzheimer's Disease: A Multicenter Study [frontiersin.org]
- 6. Quantitative Evaluation of 18F-Flutemetamol PET in Patients With Cognitive Impairment and Suspected Alzheimer's Disease: A Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Classification of 18F-Flutemetamol scans in cognitively normal older adults using machine learning trained with neuropathology as ground truth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 18F PET with this compound for the early diagnosis of Alzheimer's disease dementia and other dementias in people with mild cognitive impairment (MCI) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of semi-quantitative measures of 18F-flutemetamol PET for the clinical diagnosis of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Dual-Phase [¹⁸F]Flutemetamol PET Imaging: A Comprehensive Protocol for Concurrent Perfusion and Amyloid Assessment in Neurodegenerative Disease Research
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is pathologically characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and intracellular neurofibrillary tangles, which are accompanied by synaptic dysfunction and neurodegeneration. Positron Emission Tomography (PET) imaging with amyloid-targeting radiotracers has become a crucial tool for the in-vivo detection of Aβ pathology. [¹⁸F]Flutemetamol is a fluorine-18 labeled PET tracer that binds to Aβ plaques.[1][2][3] A dual-phase imaging protocol with [¹⁸F]this compound allows for the assessment of both cerebral perfusion and amyloid plaque burden in a single imaging session, providing valuable insights into both neurodegeneration and core AD pathology.[4][5]
The early-phase acquisition, performed shortly after tracer injection, reflects cerebral blood flow (perfusion) due to the lipophilic nature of the tracer and its initial distribution being proportional to blood flow.[6][7] This perfusion information serves as a surrogate for neuronal injury and shows a strong correlation with [¹⁸F]FDG-PET, a widely used marker for cerebral glucose metabolism.[6][8] The late-phase acquisition, conducted after a sufficient uptake period, allows for the specific binding of [¹⁸F]this compound to Aβ plaques to reach a pseudo-equilibrium, enabling the quantification of amyloid deposition.[1][9]
This document provides detailed application notes and protocols for performing and analyzing dual-phase [¹⁸F]this compound PET imaging for researchers, scientists, and professionals involved in drug development.
Principle of the Method
The dual-phase [¹⁸F]this compound PET imaging technique leverages the pharmacokinetic properties of the tracer.
-
Early Phase (Perfusion): Immediately following intravenous injection, [¹⁸F]this compound distributes throughout the brain in proportion to regional cerebral blood flow (rCBF). Images acquired during this initial phase (typically 0-10 minutes post-injection) provide a quantitative measure of cerebral perfusion.[6][7]
-
Late Phase (Amyloid): Over time, the tracer washes out from brain regions with low amyloid plaque density while it is retained in areas with high Aβ deposition. Images acquired at a later time point (typically 90-110 minutes post-injection) reflect the specific binding to amyloid plaques.[1][9][10]
This dual-biomarker approach from a single tracer administration enhances patient comfort, reduces radiation exposure compared to two separate scans, and provides a more cost-effective and comprehensive assessment of AD pathology.[4]
Experimental Protocols
Participant Preparation
-
Inclusion/Exclusion Criteria: Define appropriate criteria based on the research question (e.g., cognitive status, age, clinical diagnosis).
-
Informed Consent: Obtain written informed consent from all participants in accordance with institutional review board (IRB) guidelines.
-
Fasting: No specific fasting requirements are necessary for [¹⁸F]this compound PET imaging.[11]
-
Medication Review: Review and document all current medications.
-
Head Motion: Instruct the participant to remain as still as possible during the scan. Head fixation devices are recommended.
Radiotracer Administration and PET Image Acquisition
Table 1: [¹⁸F]this compound Administration and PET Acquisition Protocol
| Parameter | Specification |
| Radiotracer | [¹⁸F]this compound |
| Recommended Dose | 185 MBq (5 mCi) to 370 MBq (10 mCi) |
| Administration Route | Intravenous (IV) bolus injection |
| Early-Phase Acquisition (Perfusion) | Dynamic or static acquisition starting immediately after injection for 5-10 minutes.[6][7] |
| Late-Phase Acquisition (Amyloid) | Static acquisition for 10-20 minutes, starting 90 minutes post-injection.[1][9][10] |
| PET Scanner | A high-resolution PET or PET/CT scanner. |
| Image Reconstruction | Iterative reconstruction algorithms (e.g., OSEM) are recommended. Attenuation correction using a low-dose CT scan is required. |
Image Processing and Analysis
Early-Phase (Perfusion) Analysis
-
Image Pre-processing: Perform motion correction if a dynamic acquisition was used.
-
Standardized Uptake Value Ratio (SUVR) Calculation:
-
Co-register the early-phase PET images to a subject-specific anatomical MRI (T1-weighted).
-
Define a reference region, typically the whole cerebellum or pons, to normalize the uptake values.[12][13]
-
Calculate SUVR for cortical regions of interest (ROIs) by dividing the mean uptake in the ROI by the mean uptake in the reference region.
-
-
Comparison with Normative Data: Compare individual SUVR values to a database of cognitively normal controls to identify regions of significant hypoperfusion.
Late-Phase (Amyloid) Analysis
-
Image Pre-processing: Perform motion correction on the late-phase images.
-
Visual Assessment: Trained readers should visually inspect the images for evidence of cortical tracer uptake in a binary (amyloid-positive/negative) or regional scoring system.[3]
-
Quantitative Analysis (SUVR):
-
Centiloid (CL) Conversion:
Quantitative Data Summary
Table 2: Quantitative Cutoff Values for [¹⁸F]this compound Amyloid Positivity
| Reference Region | SUVR Cutoff | Sensitivity | Specificity | Source |
| Whole Cerebellum | > 1.38 | 94.5% | 94.3% | [14][17] |
| Cerebellar Gray Matter | > 1.60 | 95.5% | 91.2% | [14][17] |
| Pons | > 0.63 | 95.8% | 95.2% | [14][17] |
| Whole Cerebellum | 1.13 | 96.7% | 90.6% | [12][13] |
Table 3: Centiloid Conversion Equations for [¹⁸F]this compound
| Processing Pipeline | Equation | Source |
| SPM8 (Standard) | CL = (121.42 * SUVR) - 121.16 | [15][16] |
| PMOD | CL = (115.24 * SUVR) - 107.86 | [15][16] |
| FSL | CL = (120.32 * SUVR) - 112.75 | [15][16] |
| In-house (example) | CL = (120.2 * SUVR) - 144.5 | [18] |
Note: The specific conversion equation may vary depending on the image processing software and methodology used. It is recommended to calibrate the in-house pipeline against the standard Centiloid framework.
Table 4: Correlation of Early-Phase [¹⁸F]this compound with [¹⁸F]FDG-PET
| Study Population | Correlation (R-value) | Significance | Source |
| Memory Clinic Cohort | > 0.72 | p < 0.001 | [6][7][8] |
| Patients with various neurodegenerative diseases | Strong positive correlation | - | [19][20] |
Visualizations
Pathophysiological Rationale
The following diagram illustrates the key pathological processes in Alzheimer's disease that are targeted by dual-phase [¹⁸F]this compound PET imaging.
Caption: Pathophysiological cascade in AD and corresponding PET measures.
Experimental Workflow
This diagram outlines the complete workflow for a dual-phase [¹⁸F]this compound PET study, from participant recruitment to data analysis.
Caption: Step-by-step experimental workflow for dual-phase imaging.
Data Analysis and Interpretation Logic
This diagram illustrates the logical flow of data processing and interpretation for both phases of the scan.
Caption: Logical flow of data processing for dual-phase PET analysis.
Conclusion
Dual-phase [¹⁸F]this compound PET imaging offers a powerful and efficient method to simultaneously assess cerebral perfusion and amyloid pathology. This integrated approach provides a more complete picture of the neurodegenerative process in Alzheimer's disease and related disorders. The protocols and quantitative data presented in this document provide a framework for the implementation and standardization of this imaging technique in research and clinical trial settings. Adherence to standardized acquisition and analysis protocols is crucial for ensuring data quality and comparability across studies.
References
- 1. Estimation of amyloid distribution by [18F]this compound PET predicts the neuropathological phase of amyloid β-protein deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Quantification of amyloid PET for future clinical use: a state-of-the-art review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual-phase protocol: a two-for-one deal for brain imaging • healthcare-in-europe.com [healthcare-in-europe.com]
- 5. Dual-phase amyloid PET: hitting two birds with one stone | Istituto di Scienze e Tecnologie della Cognizione [istc.cnr.it]
- 6. Early-Phase 18F-Florbetapir and 18F-Flutemetamol Images as Proxies of Brain Metabolism in a Memory Clinic Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Early-phase 18F-Florbetapir and 18F-Flutemetamol images as proxies of brain metabolism in a memory clinic setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diagnostic impact of [18F]this compound PET in early-onset dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Longitudinal changes in 18F-Flutemetamol amyloid load in cognitively intact APOE4 carriers versus noncarriers: Methodological considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. auntminnieeurope.com [auntminnieeurope.com]
- 12. Frontiers | Quantitative Evaluation of 18F-Flutemetamol PET in Patients With Cognitive Impairment and Suspected Alzheimer's Disease: A Multicenter Study [frontiersin.org]
- 13. Quantitative Evaluation of 18F-Flutemetamol PET in Patients With Cognitive Impairment and Suspected Alzheimer's Disease: A Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Establishing cutoff values for visual amyloid positivity in [18F]this compound PET - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Centiloid scaling for quantification of brain amyloid with [18F]this compound using multiple processing methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Establishing cutoff values for visual amyloid positivity in [18F]this compound PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Defining a Centiloid scale threshold predicting long-term progression to dementia in patients attending the memory clinic: an [18F] this compound amyloid PET study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Early-phase 18F-FP-CIT and 18F-flutemetamol PET were significantly correlated - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Flutemetamol PET Signal-to-Noise Ratio in Preclinical Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Flutemetamol ([¹⁸F]this compound) PET signal-to-noise ratio (SNR) in preclinical studies.
Troubleshooting Guides
This section addresses specific issues that may arise during preclinical this compound PET experiments, presented in a question-and-answer format.
Issue 1: Low Signal-to-Noise Ratio (SNR) or Poor Image Quality
Q: My this compound PET images have a low signal-to-noise ratio, making it difficult to distinguish specific uptake from background. What are the potential causes and solutions?
A: A low SNR can be caused by several factors throughout the imaging workflow. Below is a systematic guide to troubleshoot this issue.
Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Insufficient Injected Dose | Ensure the injected dose is within the recommended range for the animal model. For mice, a typical intravenous (i.v.) injection is around 4.3 ± 0.9 MBq.[1] Inadequate dose leads to low count statistics and consequently, high image noise. |
| Suboptimal Uptake Time | A dynamic scan of at least 60 minutes is recommended to capture the peak uptake and subsequent washout phases.[1] Analysis of the late washout phase (e.g., 50-60 minutes post-injection) is often used for quantification.[2] |
| Inappropriate Anesthesia | Anesthesia can significantly impact tracer biodistribution and brain uptake.[3][4][5] Isoflurane is commonly used for preclinical PET imaging.[1][3] Be aware that some anesthetics can alter cerebral blood flow and metabolism, affecting this compound delivery and clearance.[3] Maintaining consistent and stable anesthesia throughout the uptake and imaging period is critical. |
| Image Reconstruction Parameters | The choice of reconstruction algorithm and its parameters (iterations, subsets, filtering) has a substantial impact on SNR. Iterative reconstruction methods like Ordered Subsets Expectation Maximization (OSEM) are standard. Using an excessive number of iterations can amplify noise. Applying a Gaussian post-reconstruction filter (e.g., 4mm FWHM) can improve SNR by smoothing the image, though this may come at the cost of reduced spatial resolution.[6] |
| Animal Motion | Movement during the scan will cause blurring and artifacts, significantly degrading image quality. Ensure the animal is securely and comfortably positioned and anesthesia is maintained at an adequate depth to prevent motion. |
| Scanner Performance | Regular quality control of the PET scanner is essential to ensure optimal performance. This includes daily checks and annual calibrations to verify quantitative accuracy.[7] |
Issue 2: High Non-Specific Binding or High Background Signal
Q: I am observing high signal in white matter regions, which is making it difficult to quantify specific binding in the cortex. How can I address this?
A: this compound, like other 18F-labeled amyloid tracers, is known to exhibit non-specific binding to white matter, which can be a challenge in preclinical imaging due to the small size of rodent brains.[1][8]
Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Inherent Tracer Properties | The lipophilicity of this compound contributes to its white matter retention.[9][10] This is an intrinsic property of the tracer. |
| Inappropriate Reference Region | The choice of reference region for calculating the Standardized Uptake Value Ratio (SUVR) is critical. The cerebellum is commonly used.[1][2] However, due to the small size of the mouse cerebellum and potential for spillover from adjacent white matter, this can sometimes be problematic.[1] Some studies suggest subcortical white matter as an alternative reference region.[11] |
| Partial Volume Effects (PVE) | In small animal imaging, the limited spatial resolution of PET scanners can cause "spill-over" of signal from adjacent regions. High signal from white matter can spill into cortical grey matter regions, artificially inflating the measured signal. Conversely, signal from small cortical regions can spill out, leading to underestimation.[12][13][14] |
| Data Analysis Correction | Employing Partial Volume Correction (PVC) algorithms during image analysis can help to mitigate the impact of PVE.[12][13][14][15][16] These methods use anatomical information from a co-registered MRI or CT scan to correct for the spill-over effects. |
Frequently Asked Questions (FAQs)
Q1: What is a typical injected dose of this compound for a mouse in a preclinical study?
A1: A commonly reported intravenous (i.v.) dose for mice is in the range of 4.3 ± 0.9 MBq.[1]
Q2: What is the recommended uptake time for this compound in preclinical imaging?
A2: A dynamic scan of at least 60 minutes starting from the time of injection is often performed.[1] For quantitative analysis using SUVR, the late phase of the scan (e.g., 50-60 minutes post-injection) is typically used to allow for sufficient washout of the tracer from non-target areas.[2]
Q3: How does anesthesia affect this compound PET imaging?
A3: Anesthetics can significantly alter cerebral blood flow, metabolism, and neurotransmitter systems, which in turn can affect the delivery, uptake, and clearance of PET tracers like this compound.[3][4][5] For example, isoflurane, a commonly used anesthetic in preclinical imaging, has been shown to impact the metabolism of some PET tracers.[3] It is crucial to use a consistent anesthesia protocol throughout a study to minimize variability.
Q4: What are typical SUVR values I should expect in my preclinical this compound PET studies?
A4: SUVR values will vary depending on the mouse model, age, and the specific brain regions analyzed. The table below provides some example values from a study using APP23, Tg2576, and APPswe-PS1dE9 transgenic mouse models.[2] The ratio is calculated for the frontal cortex (FC) to the cerebellum (CB) at 50-60 minutes post-injection (FC/CB50-60) and as a Logan distribution volume ratio (DVR).
| Mouse Model | Age (months) | FC/CB50-60 | DVR |
| APP23 | 9 | 0.88 | 0.88 |
| 12 | 0.93 | 0.98 | |
| 15 | 1.15 | 1.16 | |
| 18 | 1.16 - 1.35 | 1.13 - 1.35 | |
| 21 | 1.31 | 1.05 | |
| Tg2576 | Showed modest increasing trends with high variability | ||
| APPswe-PS1dE9 | Did not show an increase with age |
Data adapted from Snellman et al., 2014.[2]
Q5: What is the Partial Volume Effect (PVE) and why is it important in preclinical this compound PET?
A5: The Partial Volume Effect (PVE) is a phenomenon in medical imaging, including PET, where the limited spatial resolution of the scanner causes the signal from a small object of interest to be underestimated and to spill over into adjacent areas.[13][14][16] This is particularly problematic in preclinical imaging of rodent brains, as key structures are very small.[12] PVE can lead to inaccurate quantification of this compound uptake in the cortex due to spill-over from adjacent white matter, which has high non-specific binding.[8][12] Applying Partial Volume Correction (PVC) can improve quantitative accuracy.[13][15]
Experimental Protocols
Protocol 1: Preclinical this compound PET/CT Imaging in a Mouse Model of Alzheimer's Disease
This protocol is based on methodologies described in published preclinical studies.[1][2]
-
Animal Preparation:
-
House animals in a controlled environment with a standard light-dark cycle and ad libitum access to food and water.
-
All procedures should be approved by the institutional animal care and use committee.
-
-
Anesthesia:
-
Induce anesthesia with isoflurane (e.g., 3-4% in 100% oxygen).
-
Maintain anesthesia throughout the procedure using a nose cone delivering 1.5-2% isoflurane in 100% oxygen.
-
Monitor the animal's vital signs (e.g., respiratory rate) throughout the experiment.
-
-
Radiotracer Administration:
-
Place a catheter in the lateral tail vein for intravenous (i.v.) injection.
-
Draw a dose of approximately 4.3 ± 0.9 MBq of [¹⁸F]this compound into a syringe.[1]
-
Position the animal on the scanner bed.
-
-
PET/CT Acquisition:
-
Perform a CT scan for attenuation correction and anatomical co-registration.
-
Administer the [¹⁸F]this compound as an i.v. bolus injection.
-
Immediately start a 60-minute dynamic PET scan.[1]
-
-
Image Reconstruction:
-
Reconstruct the PET data using an appropriate algorithm (e.g., 3D OSEM).
-
Apply corrections for attenuation, scatter, and decay.
-
Consider applying a post-reconstruction filter (e.g., 4mm Gaussian) to improve the signal-to-noise ratio.[6]
-
-
Data Analysis:
-
Co-register the PET and CT images.
-
Define regions of interest (ROIs) on the anatomical image for the target region (e.g., frontal cortex) and a reference region (e.g., cerebellum).
-
Generate time-activity curves for each ROI.
-
Calculate the SUVR for the late time frames (e.g., 50-60 minutes post-injection) by dividing the mean uptake in the target ROI by the mean uptake in the reference ROI.[2]
-
Alternatively, use kinetic modeling approaches like the Logan graphical analysis to determine the distribution volume ratio (DVR).[2]
-
If significant white matter binding and cortical atrophy are present, consider applying a Partial Volume Correction (PVC) method.[12][13]
-
Visualizations
Caption: this compound binding and signal generation in the brain.
References
- 1. In vivo PET imaging of beta-amyloid deposition in mouse models of Alzheimer's disease with a high specific activity PET imaging agent [18F]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo PET imaging of beta-amyloid deposition in mouse models of Alzheimer's disease with a high specific activity PET imaging agent [(18)F]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Common anesthetic used in preclinical PET imaging inhibits metabolism of the PET tracer [18F]3F4AP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Translation of Preclinical PET Imaging Findings: Challenges and Motion Correction to Overcome the Confounding Effect of Anesthetics [frontiersin.org]
- 5. Evaluation of anesthesia effects on [18F]FDG uptake in mouse brain and heart using small animal PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of reconstruction parameters for FDG and amyloid brain PET imaging | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 7. Guidance for Efficient Small Animal Imaging Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation of β-amyloid binding and white matter uptake of 18F-flutemetamol using spectral analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of [¹⁸F]this compound in wild-type rodents and its binding to beta amyloid deposits in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Partial Volume Correction Increases the Sensitivity of 18F-Florbetapir-Positron Emission Tomography for the Detection of Early Stage Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The importance of appropriate partial volume correction for PET quantification in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Partial Volume Correction in PET Imaging | Radiology Key [radiologykey.com]
- 15. ugent.be [ugent.be]
- 16. Partial volume correction analysis for 11C-UCB-J PET studies of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Flutemetamol Technical Support Center: Addressing Off-Target White Matter Binding
Welcome to the technical support center for Flutemetamol. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the nuances of this compound PET imaging, with a specific focus on its characteristic off-target binding in white matter.
Frequently Asked Questions (FAQs)
Q1: Why do I observe high signal intensity in the white matter in my this compound PET scans?
High uptake of [18F]this compound in white matter is a known phenomenon and is considered a characteristic of this tracer. This is partly attributed to its higher lipophilicity compared to other amyloid imaging agents like [11C]PIB.[1][2] This increased lipophilicity can lead to greater non-specific retention in the lipid-rich environment of the white matter.
Q2: How does the white matter binding of this compound differ from its binding to β-amyloid plaques?
While both specific binding to β-amyloid in grey matter and non-specific binding in white matter are characterized by a slow kinetic component, their contributions to the total signal differ.[3][4] In subjects with significant β-amyloid pathology, the contribution of the slow kinetic component to the total volume of distribution (VT) is notably higher in grey matter compared to those without amyloid deposition.[5] In contrast, the white matter uptake is consistently dominated by this slow component, averaging around 90% of the total signal.[5][6]
Q3: Can the off-target white matter binding of this compound affect the diagnostic accuracy of my study?
Yes, the high white matter signal can decrease the contrast between specific (grey matter) and non-specific (white matter) binding.[1] This may complicate the visual assessment of PET images, particularly in cases with low to moderate amyloid plaque burden.[7] However, both visual assessment by trained readers and quantitative analysis methods have been shown to be effective in distinguishing between amyloid-positive and amyloid-negative scans.[8][9]
Q4: What is spectral analysis and how can it help in addressing the white matter binding issue?
Spectral analysis is a data-driven method that can differentiate the kinetic components of tracer uptake without predefined models.[3][4] It has been successfully used to separate the slow kinetic component associated with β-amyloid binding in grey matter from the similarly slow component that dominates white matter uptake.[4][5] By setting a threshold for the contribution of the slow component to the total volume of distribution, it is possible to create parametric images that better delineate grey matter β-amyloid deposition from white matter uptake.[4][5]
Troubleshooting Guide
Problem 1: Difficulty in distinguishing low levels of cortical amyloid from high white matter signal in visual reads.
-
Cause: High non-specific binding in the white matter can reduce the grey-white matter contrast, making it challenging to identify early stages of amyloid deposition.
-
Solution:
-
Quantitative Analysis: Supplement visual reads with quantitative methods like Standardized Uptake Value Ratio (SUVR) or Centiloid (CL) analysis.[8][10] An optimal CL cut-off of 17 has been shown to have high sensitivity and specificity against visual reads.[8]
-
Parametric Imaging: Utilize parametric images of non-displaceable binding potential (BPND) instead of SUVR images for visual assessment. This has been shown to increase inter-reader agreement, especially in populations with minimal amyloid load.[7]
-
Experienced Readers: Ensure that visual assessments are performed by readers who have completed the manufacturer's training and have experience with a significant number of scans.[8]
-
Problem 2: Inconsistent SUVR values across different subjects or studies.
-
Cause: SUVR values can be influenced by the choice of the reference region, the time window for analysis, and partial volume effects (PVE).[2][3]
-
Solution:
-
Standardized Reference Region: Consistently use a standardized reference region, such as the cerebellar cortex or pons, for normalization.[2][11]
-
Partial Volume Correction (PVC): Apply PVE correction methods, especially when analyzing smaller regions of interest, to improve quantitative accuracy.[2]
-
Kinetic Modeling: For more in-depth studies, consider full kinetic modeling with arterial blood sampling to obtain more accurate quantitative measures of tracer binding.[3]
-
Problem 3: Ambiguous results in subjects with suspected white matter pathology.
-
Cause: Alterations in white matter integrity, such as in demyelination or white matter hyperintensities, can potentially alter this compound uptake, confounding the interpretation.[12][13]
-
Solution:
-
Correlate with MRI: Analyze this compound PET data in conjunction with structural MRI to identify areas of white matter pathology.[12]
-
Spectral Analysis: Employ spectral analysis to investigate if the kinetic profile of this compound uptake differs in pathological versus normal-appearing white matter.[4] This can help to isolate the signal related to specific binding from that related to tissue damage.
-
Data Presentation
Table 1: Contribution of the Slow Kinetic Component to Total Volume of Distribution (VT) in Different Brain Regions
| Brain Region | Condition | Average Contribution of Slow Component to VT | Reference |
| Grey Matter | β-amyloid deposition | 44% | [5][6] |
| Grey Matter | No β-amyloid deposition | 6% | [5][6] |
| White Matter | All subjects | 90% | [5][6] |
| Cerebellar Cortex | All subjects | Absent | [5][6] |
Table 2: Comparison of Quantitative Cut-offs for this compound PET
| Quantification Method | Cut-off Value | Reference Standard | Key Findings | Reference |
| Centiloid (CL) | 12 | CSF Aβ42 levels | Identifies early amyloid pathology. | [8] |
| Centiloid (CL) | 17 | Visual Read | Optimal cut-off for maximizing agreement with visual assessment (Sensitivity: 97.9%, Specificity: 97.8%). | [8] |
| Centiloid (CL) | 30 | CSF p-tau/Aβ42 ratio | Indicates established Alzheimer's disease pathology. | [8] |
| SUVR | 1.13 | Visual Read | Cut-off when using the whole cerebellum as the reference region. | [10] |
Experimental Protocols
Key Experiment: Spectral Analysis for Separating Grey and White Matter Uptake
This protocol outlines the methodology for using spectral analysis to distinguish between [18F]this compound binding in grey matter and its uptake in white matter, based on the work by Heurling et al.
-
Data Acquisition:
-
Image Processing:
-
Reconstruct the dynamic PET data into multiple time frames (e.g., 4x30s, 6x60s, 4x180s, 8x300s).[4]
-
Coregister the PET images to the individual's MRI.[6]
-
Define VOIs for grey matter, white matter, and the cerebellar cortex using a probabilistic template.[4][6]
-
Generate mean time-activity curves (TACs) for each VOI.[6]
-
-
Spectral Analysis:
-
Apply spectral analysis to the TACs from each VOI. This method models the TAC as a sum of exponential basis functions.
-
Divide the resulting spectrum of basis functions into three components based on their rates: slow, intermediate, and fast.[4][6]
-
Calculate the contribution of each component to the total volume of distribution (VT).[5]
-
-
Data Interpretation:
-
Identify the slow kinetic component as being associated with specific β-amyloid binding in grey matter and the high non-specific uptake in white matter.[4][5]
-
Establish a threshold for the contribution of the slow component to VT that can discriminate between grey matter voxels with amyloid pathology and white matter voxels.[4]
-
Generate parametric images of the slow component's contribution to visualize and quantify β-amyloid-specific binding with reduced interference from white matter uptake.[5]
-
Mandatory Visualizations
Caption: Logical relationship of this compound signal components.
Caption: Experimental workflow for spectral analysis of this compound PET data.
References
- 1. researchgate.net [researchgate.net]
- 2. [18F]-Flutemetamol Uptake in Cortex and White Matter: Comparison with Cerebrospinal Fluid Biomarkers and [18F]-Fludeoxyglucose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. Separation of β-amyloid binding and white matter uptake of 18F-flutemetamol using spectral analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation of β-amyloid binding and white matter uptake of (18)F-flutemetamol using spectral analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. e-century.us [e-century.us]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Visual assessment of [18F]this compound PET images can detect early amyloid pathology and grade its extent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Is there a difference in regional read [18F]this compound amyloid patterns between end-of-life subjects and those with amnestic mild cognitive impairment? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Quantitative Evaluation of 18F-Flutemetamol PET in Patients With Cognitive Impairment and Suspected Alzheimer's Disease: A Multicenter Study [frontiersin.org]
- 11. Heterogeneity of Amyloid Binding in Cognitively Impaired Patients Consecutively Recruited from a Memory Clinic: Evaluating the Utility of Quantitative 18F-Flutemetamol PET-CT in Discrimination of Mild Cognitive Impairment from Alzheimer’s Disease and Other Dementias - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of 11C-Pittsburgh Compound B and 18F-Flutemetamol White Matter Binding in PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Amyloid-PET of the white matter: Relationship to free water, fiber integrity, and cognition in patients with dementia and small vessel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting artifacts in Flutemetamol PET image reconstruction
Welcome to the technical support center for Flutemetamol PET image reconstruction. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common artifacts and issues encountered during image acquisition and processing.
Frequently Asked Questions (FAQs)
Q1: What are the most common artifacts observed in this compound PET image reconstruction?
Q2: How does patient motion affect the quality of this compound PET images?
A2: Patient motion during the lengthy PET scan is a significant source of artifacts, leading to blurred images, reduced image resolution, and inaccurate quantification of amyloid plaque burden.[2][6][7] This can manifest as ghosting or discontinuities in the reconstructed image, potentially obscuring or mimicking pathological findings.[6][7]
Q3: What is the impact of reconstruction algorithms and parameters on image quality?
A3: The choice of reconstruction algorithm (e.g., OSEM, PSF, TOF) and its parameters (iterations, subsets, filters) has a substantial impact on the final image quality, affecting spatial resolution, image noise, and quantitative accuracy.[8][9][10][11] For instance, while iterative algorithms like Ordered Subset Expectation Maximization (OSEM) are widely used, an increased number of iterations can amplify noise.[10] The inclusion of Point Spread Function (PSF) and Time-of-Flight (TOF) information in the reconstruction process can improve spatial resolution and reduce noise.[9][11]
Q4: How do metal implants interfere with this compound PET imaging?
A4: Metal implants, such as dental fillings or surgical clips, cause significant artifacts in the CT scan used for attenuation correction.[12][13][14] These CT artifacts, appearing as bright and dark streaks, are propagated into the PET data, leading to inaccurate attenuation correction and potentially causing false positives or negatives in the final PET image.[12][13]
Troubleshooting Guides
Issue 1: Motion Artifacts
Symptom: Blurry images, ghosting, or misalignment between PET and anatomical (CT or MR) images.[6][7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for motion artifacts.
Detailed Steps:
-
Prevention during Acquisition:
-
Ensure the patient is comfortable and understands the importance of remaining still.
-
Utilize appropriate head immobilization devices.
-
Keep the scan duration as short as reasonably achievable.
-
-
Detection:
-
Correction:
-
If list-mode data was acquired, motion correction algorithms can be applied post-acquisition.[7] These algorithms track head movement and adjust the data accordingly before reconstruction.
-
If frame-by-frame motion is identified, consider excluding the corrupted frames from the final summed image, though this may reduce signal-to-noise ratio.[15]
-
Issue 2: Attenuation Correction Artifacts from Metal Implants
Symptom: Bright, streak-like artifacts or areas of artificially high or low uptake in the vicinity of metallic objects.[12][13]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for metal-induced artifacts.
Detailed Steps:
-
Identification:
-
Correction:
-
Interpretation:
-
If MAR software is not available, exercise caution when interpreting tracer uptake in regions affected by the metal artifact. Acknowledge the potential for artifact in the final report.
-
Issue 3: Sub-optimal Image Reconstruction Parameters
Symptom: Excessively noisy or overly smooth images, poor contrast between gray and white matter, or inaccurate quantitative values (e.g., SUVR).[8][9]
Logical Relationship of Reconstruction Parameters:
Caption: Relationship between reconstruction inputs and image quality.
Detailed Steps for Optimization:
-
Algorithm Selection:
-
Parameter Adjustment:
-
Iterations and Subsets: The product of iterations and subsets determines the degree of convergence. For this compound, an iterative update (product of iteration and subset) in a specific range may be optimal to balance contrast and noise.[8]
-
Filtering: A Gaussian filter is often applied post-reconstruction to reduce noise. The filter width (FWHM) should be chosen carefully, as excessive smoothing can degrade spatial resolution. A 4mm FWHM Gaussian filter has been found suitable for ¹⁸F-Flutemetamol images in some studies.[8]
-
-
Quality Control:
-
Regularly scan a phantom (e.g., Hoffman 3D brain phantom) to evaluate image quality metrics such as contrast and noise under different reconstruction parameters.[8]
-
Quantitative Data Summary
Table 1: Impact of Reconstruction Algorithm on Image Quality Metrics
| Reconstruction Algorithm | Contrast Recovery | Background Variability (Noise) | Spatial Resolution (FWHM) |
| OSEM | Lower | Higher | Standard |
| OSEM + TOF | Similar to OSEM | Lower | Standard |
| OSEM + PSF | Higher | Higher | Improved |
| OSEM + TOF + PSF | Highest | Lower | Best |
Note: This table provides a generalized comparison based on published findings.[9][10][11] Actual values will vary depending on the scanner, phantom, and specific reconstruction parameters used.
Experimental Protocols
Protocol 1: Phantom Quality Control for Image Reconstruction Optimization
Objective: To determine the optimal reconstruction parameters for this compound PET on a specific scanner.
Materials:
-
Hoffman 3D Brain Phantom
-
Cylindrical phantom
-
¹⁸F-Flutemetamol or a suitable substitute like ¹⁸F-FDG for phantom studies.[8]
Methodology:
-
Phantom Preparation:
-
Data Acquisition:
-
Position the phantom in the center of the scanner's field of view.
-
Acquire list-mode PET data for a duration sufficient to achieve good count statistics (e.g., 30 minutes).[8]
-
-
Image Reconstruction:
-
Reconstruct the acquired data using a range of different parameters:
-
-
Data Analysis:
-
Contrast: On the Hoffman phantom images, draw regions of interest (ROIs) on areas corresponding to gray and white matter. Calculate the percent contrast between these regions.[8]
-
Noise: On the cylindrical phantom images, draw a large ROI and calculate the coefficient of variation (CV) to quantify image noise.[8]
-
Evaluation: Compare the contrast and noise values across the different reconstructions. The optimal parameters will provide a good balance, typically defined by criteria such as %contrast ≥ 55% and CV ≤ 15%.[8]
-
References
- 1. pubs.rsna.org [pubs.rsna.org]
- 2. Recognizing and preventing artifacts with SPECT and PET imaging | Radiology Key [radiologykey.com]
- 3. benchchem.com [benchchem.com]
- 4. Pitfalls of Voxel-Based Amyloid PET Analyses for Diagnosis of Alzheimer’s Disease: Artifacts due to Non-Specific Uptake in the White Matter and the Skull [jstage.jst.go.jp]
- 5. Pitfalls of voxel-based amyloid PET analyses for diagnosis of Alzheimer's disease: artifacts due to non-specific uptake in the white matter and the skull. | Semantic Scholar [semanticscholar.org]
- 6. radiopaedia.org [radiopaedia.org]
- 7. diagnosticimaging.com [diagnosticimaging.com]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Making sure you're not a bot! [gupea.ub.gu.se]
- 11. The impact of reconstruction algorithms and time of flight information on PET/CT image quality - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metal artifact reduction strategies for improved attenuation correction in hybrid PET/CT imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metal Artifact Reduction of CT Scans to Improve PET/CT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Deep learning–based metal artefact reduction in PET/CT imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Diagnostic impact of [18F]this compound PET in early-onset dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Establishing cutoff values for visual amyloid positivity in [18F]this compound PET - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Quantitative Evaluation of 18F-Flutemetamol PET in Patients With Cognitive Impairment and Suspected Alzheimer's Disease: A Multicenter Study [frontiersin.org]
minimizing radiation exposure in Flutemetamol PET imaging protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing radiation exposure during Flutemetamol ([¹⁸F]) PET imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is the standard recommended dose of this compound ([¹⁸F]) for PET imaging?
The usual adult dose for this compound ([¹⁸F]) PET imaging is 185 megabecquerels (MBq), which is equivalent to 5 millicuries (mCi).[1][2][3] This is administered as a single intravenous bolus in a maximum volume of 10 mL over 40 seconds.[1][3] Following the injection, an intravenous flush of 5 to 15 mL of 0.9% sterile sodium chloride is recommended.[1][3][4]
Q2: What is the expected radiation exposure from a standard this compound ([¹⁸F]) PET scan?
The mean effective dose from a standard 185 MBq administration of this compound ([¹⁸F]) is approximately 5.92 mSv to 6.5 mSv.[4] Studies have reported mean effective doses of 34.9 µSv/MBq and 32.4 µSv/MBq in Japanese and Caucasian cohorts, respectively.[5] Another study calculated the effective dose to be 0.026 mSv/MBq, resulting in an effective dose of 4.8 mSv from a 185 MBq injection.[6]
Q3: Which organs receive the highest absorbed radiation dose?
The organs that receive the highest absorbed radiation doses are typically the gallbladder wall, upper large intestine, and small intestine.[5][7][8][9] One study reported the highest absorbed doses in the gallbladder wall (366 µGy/MBq), upper large intestine (138 µGy/MBq), and small intestine (121 µGy/MBq).[5][7][9] Another study identified the urinary bladder wall (0.114 mGy/MBq), kidneys (0.075 mGy/MBq), and liver (0.069 mGy/MBq) as the organs with the highest absorbed doses.[6]
Q4: Is it possible to reduce the injected dose of this compound ([¹⁸F]) and still obtain adequate image quality?
Yes, studies have shown that it is feasible to reduce the injected dose of this compound ([¹⁸F]) while maintaining diagnostic image quality.[[“]][11][12][13] Research indicates that adequate quantitative and qualitative assessments can be achieved with as low as 12.5% of the standard dose.[[“]][11][12][13] At this reduced dose, the percentage change in Standardized Uptake Value Ratio (SUVR) and the absolute change in Centiloid values were less than 1.5%.[11][13]
Q5: What are the key factors to consider when deciding to reduce the this compound ([¹⁸F]) dose?
The decision to reduce the injected dose should balance diagnostic accuracy with patient safety and the specific context of the study.[[“]] Key factors include:
-
Diagnostic Accuracy and Image Quality: While doses as low as 12.5% of the standard can be reliable, extremely low doses (e.g., 5%) may introduce small changes in SUVR and Centiloid values that could impact confidence in borderline cases.[[“]][11]
-
Patient Safety: Lower doses significantly reduce radiation exposure, which is particularly important for younger patients or when multiple scans are required.[[“]]
-
Clinical and Research Context: For cases with uncertain pathology or significant cortical atrophy, a standard dose may be preferable to ensure high reader confidence.[[“]]
-
Technical Considerations: The sensitivity of the PET scanner, image reconstruction methods, and the expertise of the interpreting physician are important considerations.[[“]]
Q6: Are there advanced imaging techniques that can help reduce radiation exposure?
Yes, several advanced techniques are being explored:
-
Dual-Phase Amyloid PET: This protocol involves acquiring images shortly after injection to assess brain perfusion (similar to an FDG-PET scan) and later to measure amyloid deposition. This can potentially eliminate the need for a separate FDG-PET scan, thereby reducing overall radiation exposure.[14]
-
Optimized PET/CT Protocols: Adjusting CT acquisition parameters, such as using weight-based protocols, can significantly lower the radiation dose from the CT component of the scan.[19][20]
Troubleshooting Guides
Issue 1: Poor image quality or increased noise with a reduced this compound ([¹⁸F]) dose.
-
Possible Cause: The injected dose is too low for the scanner's sensitivity or the reconstruction parameters being used.
-
Troubleshooting Steps:
-
Review Reconstruction Parameters: Ensure that the image reconstruction algorithm is optimized for low-count acquisitions. This may involve using iterative reconstruction methods with appropriate filtering.
-
Increase Acquisition Time: If feasible, extending the scan duration can help to improve the signal-to-noise ratio.
-
Evaluate Scanner Performance: Verify that the PET scanner is calibrated and performing according to specifications.
-
Consider a Moderate Dose Reduction: If image quality is consistently poor at a very low dose, consider using a more moderate reduction (e.g., 25% or 50% of the standard dose) as a compromise between radiation reduction and image quality. Studies have shown high intra-reader agreement (>80%) at 12.5% of the original dose, but this can be system-dependent.[11]
-
Issue 2: Inconsistent quantitative results (SUVR, Centiloid) with reduced-dose protocols.
-
Possible Cause: Variability in uptake time, patient motion, or inappropriate selection of the reference region.
-
Troubleshooting Steps:
-
Standardize Uptake Time: Ensure a consistent time interval between injection and scan acquisition (typically 90 minutes).[2][3][4]
-
Minimize Patient Motion: Use head restraints and ensure the patient is comfortable to minimize movement during the scan.[3] Motion can lead to blurring and inaccurate quantification.
-
Consistent Reference Region: Use a standardized and consistently delineated reference region, such as the cerebellar cortex, for SUVR calculations.[12]
-
Cross-Validation: If possible, perform a validation study comparing quantitative results from reduced-dose scans with those from standard-dose scans in the same subjects to establish the reliability of the reduced-dose protocol for your specific imaging setup.
-
Quantitative Data Summary
Table 1: Radiation Dosimetry for this compound ([¹⁸F])
| Parameter | Value | Reference |
| Mean Effective Dose | 34.9 ± 10.4 µSv/MBq (Japanese cohort) | [5] |
| 32.4 ± 6.5 µSv/MBq (Caucasian cohort) | [5] | |
| 33.8 ± 3.4 µSv/MBq | [8] | |
| 0.026 mSv/MBq | [6] | |
| Total Effective Dose (for 185 MBq) | 4.8 mSv | [6] |
| 5.92 mSv | [4] | |
| Organ with Highest Absorbed Dose | Gallbladder wall (366 ± 72.2 µGy/MBq) | [5] |
| Upper Large Intestine (138 ± 71.4 µGy/MBq) | [5] | |
| Small Intestine (121 ± 62.8 µGy/MBq) | [5] | |
| Urinary Bladder Wall (0.114 mGy/MBq) | [6] |
Table 2: Impact of Simulated Reduced Injected Dose on Quantitative Measures
| Dose Level (% of Standard) | Tracer | % Change in SUVR | Absolute Change in Centiloid (CL) | Reference |
| 5% | [¹⁸F]this compound | 3.72% | 3.35 | [11] |
| [¹⁸F]florbetaben | 3.12% | 4.62 | [11] | |
| 12.5% | [¹⁸F]this compound & [¹⁸F]florbetaben | < 1.5% | < 1.5 | [11] |
Experimental Protocols
Protocol: Simulated Reduced-Dose this compound ([¹⁸F]) PET Imaging
This protocol describes a method for simulating reduced-dose images from a standard list-mode acquisition to evaluate the impact on image quality and quantification.
1. Subject Preparation and Injection:
- Subjects are positioned supine with their head centered in the PET scanner's field of view.[3]
- A standard dose of 185 MBq of this compound ([¹⁸F]) is administered as an intravenous bolus.[1][3]
- The injection is followed by a saline flush.[1][3][4]
2. Image Acquisition:
- A 20-minute PET scan is acquired in list-mode, starting 90 minutes after the injection.[3][4][13] List-mode acquisition is crucial as it records individual decay events, allowing for retrospective reconstruction of shorter or lower-count frames.
3. Simulation of Reduced Doses:
- The list-mode data from the standard acquisition is processed to generate datasets corresponding to reduced injected doses.
- This is achieved by randomly selecting a subset of the total detected events. For example, to simulate a 12.5% dose, 12.5% of the total events from the original list-mode file are randomly selected to create a new, smaller list-mode file.[11][12]
- This process is repeated to generate datasets for various dose levels (e.g., 75%, 50%, 25%, 12.5%, 5%).[11][12]
4. Image Reconstruction:
- All simulated reduced-dose list-mode files, along with the original full-dose file, are reconstructed using the same vendor-provided reconstruction algorithm (e.g., OSEM - Ordered Subset Expectation Maximization) with identical parameters for attenuation correction, scatter correction, and filtering.[11]
5. Image Analysis:
- Qualitative Assessment: The reconstructed images at each dose level are visually assessed by trained readers for diagnostic quality and the ability to distinguish between amyloid-positive and amyloid-negative scans. Intra-reader agreement between the reduced-dose and full-dose images is calculated.[11]
- Quantitative Assessment: Standardized Uptake Value Ratios (SUVRs) and Centiloid values are calculated for each reconstructed image. A global cortical region of interest is typically used, with the cerebellar cortex serving as the reference region.[12] The percentage difference in SUVR and the absolute difference in Centiloid values between the full-dose and each reduced-dose level are calculated to assess the quantitative accuracy.[11]
Visualizations
Caption: Standard this compound ([¹⁸F]) PET Imaging Workflow.
Caption: Experimental Workflow for a Simulated Dose Reduction Study.
Caption: Logical Relationship of Factors Influencing Dose Reduction Decisions.
References
- 1. drugs.com [drugs.com]
- 2. 18F PET with this compound for the early diagnosis of Alzheimer's disease dementia and other dementias in people with mild cognitive impairment (MCI) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reference.medscape.com [reference.medscape.com]
- 4. snmmi.org [snmmi.org]
- 5. The clinical safety, biodistribution and internal radiation dosimetry of this compound (18F) injection in healthy Japanese adult volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. The clinical safety, biodistribution and internal radiation dosimetry of this compound (¹⁸F) injection in healthy Japanese adult volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. The clinical safety, biodistribution and internal radiation dosimetry of this compound (18F) injection in healthy Japanese adult volunteers | springermedizin.de [springermedizin.de]
- 10. consensus.app [consensus.app]
- 11. Impact of simulated reduced injected dose on the assessment of amyloid PET scans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Impact of simulated reduced injected dose on the assessment of amyloid PET scans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. New dual-phase imaging protocol reduces costs and radiation exposure for cognitively impaired patients | EurekAlert! [eurekalert.org]
- 15. Ultralow Dose PET Imaging for Dementia · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 16. radiologybusiness.com [radiologybusiness.com]
- 17. True ultra-low-dose amyloid PET/MRI enhanced with deep learning for clinical interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. New imaging technique could lower radiation risk from PET scans - The University of Sydney [sydney.edu.au]
- 19. auntminnie.com [auntminnie.com]
- 20. imagewisely.org [imagewisely.org]
Flutemetamol SUVR Variability Reduction: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize variability in Flutemetamol Standardized Uptake Value Ratio (SUVR) quantification.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Image Acquisition
???+ question "What is the recommended patient preparation protocol for a this compound PET scan?"
???+ question "What is the standard this compound injection and uptake protocol?"
???+ question "When should the PET scan be initiated and for how long?"
???+ question "Can the injected dose of this compound be reduced?"
Image Reconstruction
???+ question "How do different reconstruction algorithms affect this compound SUVR?"
???+ question "What are the recommended reconstruction parameters for this compound PET?"
Image Analysis
???+ question "Which reference region should I use for SUVR calculation?"
???+ question "How does brain atrophy affect this compound SUVR and how can I mitigate it?"
???+ question "How can I standardize my this compound SUVR results to compare them with data from other studies?"
Experimental Protocols & Data
Standard this compound PET Acquisition Protocol
| Parameter | Specification | Source |
| Radiotracer | [18F]this compound | [1] |
| Injected Dose | 185 MBq (5 mCi) | [1][2] |
| Injection Method | Slow intravenous bolus (≤ 10 mL) | [3] |
| Post-injection Flush | 5-15 mL 0.9% sterile sodium chloride | [1][3] |
| Uptake Time | 90 minutes | [1][2] |
| Scan Duration | 20 minutes | [1][2][4] |
| Acquisition Mode | 3D | [1] |
Impact of Reduced Injected Dose on this compound SUVR
| Dose Reduction | Change in SUVR (%) | Absolute Change in Centiloid (CL) |
| 12.5% of standard dose | < 1.5% | < 1.5 |
| 5% of standard dose | 3.72% | 3.35 |
Comparison of this compound SUVR Cutoff Values for Amyloid Positivity
| Reference Region | SUVR Cutoff | Source |
| Whole Cerebellum | 1.41 | [7] |
| Pons | 0.60 | [8] |
| Composite Cortical | 1.13 | [9] |
Note: SUVR cutoff values can vary depending on the specific analysis methodology and patient population.
Visualizations
References
- 1. snmmi.org [snmmi.org]
- 2. 18F PET with this compound for the early diagnosis of Alzheimer's disease dementia and other dementias in people with mild cognitive impairment (MCI) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Sequential scans of 18F-flutemetamol PET using PET/CT and PET/MRI: influence of amyloid burden, scan interval, and age | springermedizin.de [springermedizin.de]
- 5. Impact of simulated reduced injected dose on the assessment of amyloid PET scans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Clinical impact of [18F]this compound PET among memory clinic patients with an unclear diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Quantitative Evaluation of 18F-Flutemetamol PET in Patients With Cognitive Impairment and Suspected Alzheimer's Disease: A Multicenter Study [frontiersin.org]
Technical Support Center: [¹⁸F]Flutemetamol Radiolabeling and Quality Control
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [¹⁸F]Flutemetamol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the radiolabeling and quality control of [¹⁸F]this compound.
Radiolabeling Issues
| Issue | Potential Cause | Recommended Action |
| Low Radiochemical Yield | Poor Precursor Quality: The precursor may be degraded or contain impurities. | Ensure precursor is stored under recommended conditions (cool, dry, and protected from light).Verify the chemical purity of the precursor batch using appropriate analytical methods.Consider purchasing precursor from a reputable supplier with a certificate of analysis. |
| Inefficient [¹⁸F]Fluoride Trapping: The anion exchange cartridge may not be functioning optimally. | Ensure the cartridge is properly conditioned before use.Check for blockages in the cartridge or transfer lines.Verify the activity of the incoming [¹⁸F]fluoride. | |
| Suboptimal Reaction Conditions: Temperature, reaction time, or solvent conditions may not be ideal. | Verify the temperature of the reaction vessel is accurate.Optimize the reaction time; prolonged heating can lead to degradation.Ensure solvents are anhydrous and of high purity. | |
| Issues with Automated Synthesizer: Mechanical or software errors in the synthesis module. | Perform regular maintenance and calibration of the synthesizer.Run diagnostic checks to ensure all valves and actuators are functioning correctly.Consult the manufacturer's troubleshooting guide for the specific synthesizer model.[1] | |
| Failed Synthesis | No [¹⁸F]Fluoride Activity in Reactor: Failure to trap or elute [¹⁸F]fluoride from the anion exchange cartridge. | Check the connections to and from the cartridge.Ensure the elution solvent is being delivered correctly.Verify the functionality of the cartridge itself.[1] |
| Precursor Degradation: The precursor may have degraded prior to or during the reaction. | Store precursor under inert gas if it is sensitive to air or moisture.Avoid repeated freeze-thaw cycles. |
Quality Control Issues
| Issue | Potential Cause | Recommended Action |
| Low Radiochemical Purity | Incomplete Reaction: The radiolabeling reaction did not go to completion. | Re-evaluate reaction time and temperature.Ensure adequate mixing in the reaction vessel. |
| Presence of Impurities: Formation of side products or presence of impurities from reagents. | Optimize the purification method (e.g., HPLC, SPE).Use high-purity reagents and solvents.A known challenge is the separation of [¹⁸F]this compound from its deprotected precursor due to their physicochemical similarity, often requiring HPLC for purification.[2] | |
| Degradation of Product: The final product may be degrading after synthesis. | Ensure the final formulation buffer has the correct pH.Store the final product at the recommended temperature and protect it from light. | |
| Inaccurate Quantification | HPLC Method Not Specific: Co-elution of impurities with the [¹⁸F]this compound peak. | Optimize the HPLC mobile phase and gradient to improve peak resolution.The FDA has noted that methods for determining this compound may not be sufficiently specific, leading to co-quantification with impurities.[3] |
| Incorrect Integration of Peaks: Software parameters for peak integration may be set incorrectly. | Review and adjust the integration parameters in the chromatography software.Manually integrate peaks if necessary and document the process. | |
| Failed Sterility or Endotoxin Test | Contamination during Synthesis or Dispensing: Introduction of bacteria or endotoxins. | Ensure all components and reagents are sterile.Perform all manipulations in a validated aseptic environment (e.g., hot cell with laminar flow).Use sterile, pyrogen-free vials and dispensing equipment. |
Frequently Asked Questions (FAQs)
Radiolabeling
-
Q1: What is the typical radiochemical yield for [¹⁸F]this compound synthesis? A1: Average radiochemical yields are often in the range of 15-25% when using an automated synthesizer.[4] However, yields can be lower, and efforts to improve productivity are ongoing.[5]
-
Q2: What are the critical parameters for a successful [¹⁸F]this compound radiolabeling reaction? A2: Key parameters include the quality and handling of the precursor, the efficiency of [¹⁸F]fluoride trapping and elution, anhydrous reaction conditions, and precise control of reaction temperature and time.
-
Q3: Can Solid Phase Extraction (SPE) be used for purification instead of HPLC? A3: While HPLC is often required due to the similarity between the product and its precursor, methods have been developed to use SPE for purification.[2] This often involves a chemical transformation of the unreacted precursor to a more polar species to facilitate separation.[2]
Quality Control
-
Q4: What are the acceptance criteria for the radiochemical purity of [¹⁸F]this compound? A4: The radiochemical purity of [¹⁸F]this compound injection should be greater than 99.9%.[6]
-
Q5: What are the common impurities found in the final [¹⁸F]this compound product? A5: Common impurities can include unreacted [¹⁸F]fluoride, partially reacted precursors, and byproducts from the synthesis. One specific challenge is the presence of the deprotected precursor which is structurally very similar to [¹⁸F]this compound.[2]
-
Q6: What is the recommended shelf-life for [¹⁸F]this compound injection? A6: The proposed shelf-life for this compound F 18 Injection is 10 hours.[3]
Experimental Protocols
1. [¹⁸F]this compound Radiolabeling (Automated Synthesis)
This protocol is a general overview and should be adapted based on the specific automated synthesis module used.
-
Pre-synthesis Preparation:
-
Ensure the automated synthesizer has passed all self-checks and is clean.
-
Condition a quaternary methyl ammonium (QMA) anion exchange cartridge according to the manufacturer's instructions.
-
Prepare a solution of the precursor, N-[4-(6-ethoxymethoxy-benzothiazol-2-yl)-2-nitro-phenyl]-N-methylformamide, in a suitable anhydrous solvent (e.g., acetonitrile).
-
Load all necessary reagents, including the precursor solution, elution solvent (e.g., potassium carbonate/Kryptofix 2.2.2 in acetonitrile/water), and purification solvents, into the synthesizer.
-
-
Synthesis Steps:
-
Transfer the aqueous [¹⁸F]fluoride from the cyclotron target to the synthesizer.
-
Trap the [¹⁸F]fluoride on the pre-conditioned QMA cartridge.
-
Elute the [¹⁸F]fluoride into the reaction vessel.
-
Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen.
-
Add the precursor solution to the reaction vessel.
-
Heat the reaction mixture at a specified temperature (e.g., 120-140°C) for a defined period.
-
Cool the reaction mixture.
-
Perform hydrolysis to remove the protecting group.
-
-
Purification:
-
Purify the crude product using either semi-preparative HPLC or a validated SPE method.
-
Collect the fraction containing the purified [¹⁸F]this compound.
-
Remove the purification solvent (e.g., by rotary evaporation or SPE).
-
-
Formulation:
-
Reconstitute the purified [¹⁸F]this compound in a sterile, pyrogen-free phosphate buffer solution.
-
Pass the final product through a sterile 0.22 µm filter into a sterile, pyrogen-free vial.
-
2. Quality Control Testing
-
Appearance: Visually inspect the final product for clarity and absence of particulate matter. The solution should be clear and colorless to slightly yellow.[7]
-
pH: Measure the pH of the final solution using a calibrated pH meter.
-
Radiochemical Purity (HPLC Method):
-
System: High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector.
-
Column: A suitable reverse-phase column (e.g., C18).
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate buffer), run in either isocratic or gradient mode.
-
Flow Rate: Typically 1 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector (e.g., at 220 nm) and a radioactivity detector.
-
Procedure: Inject a small aliquot of the final product onto the HPLC system. Record the chromatogram and integrate the peaks in the radioactivity channel.
-
Calculation: Calculate the radiochemical purity as the percentage of the total radioactivity that corresponds to the [¹⁸F]this compound peak.
-
-
Radiochemical Purity (TLC Method):
-
Stationary Phase: Thin-Layer Chromatography (TLC) plate (e.g., silica gel).
-
Mobile Phase: A suitable solvent system that provides good separation of [¹⁸F]this compound from potential impurities.
-
Procedure: a. Spot a small amount of the final product onto the TLC plate. b. Develop the plate in a chamber containing the mobile phase. c. Allow the solvent to travel up the plate. d. Dry the plate and determine the distribution of radioactivity using a TLC scanner or by cutting the strip and counting in a gamma counter.
-
Calculation: Calculate the radiochemical purity based on the percentage of radioactivity at the Rf value corresponding to [¹⁸F]this compound.
-
-
Radionuclidic Identity and Purity:
-
Identity: Confirm the presence of the 511 keV photopeak characteristic of positron emitters using a gamma-ray spectrometer.
-
Half-life: Measure the half-life of the product using a dose calibrator and confirm it is consistent with that of Fluorine-18 (approximately 110 minutes).
-
-
Sterility and Bacterial Endotoxin Testing:
-
Sterility: Test for sterility according to USP/Ph. Eur. guidelines, typically by direct inoculation or membrane filtration.
-
Bacterial Endotoxins: Perform the Limulus Amebocyte Lysate (LAL) test to quantify endotoxin levels.
-
Visualizations
References
- 1. Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of flutamide and two major metabolites using HPLC–DAD and HPTLC methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. ojs.unito.it [ojs.unito.it]
- 5. US10472338B2 - Method for producing [18F]this compound - Google Patents [patents.google.com]
- 6. The clinical safety, biodistribution and internal radiation dosimetry of this compound (18F) injection in healthy Japanese adult volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. snmmi.org [snmmi.org]
Technical Support Center: Flutemetamol ([¹⁸F]) PET Scan Visual Interpretation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the accuracy of visual reads for Flutemetamol ([¹⁸F]) PET scans.
Frequently Asked Questions (FAQs)
Q1: What are the key principles for accurate visual interpretation of this compound ([¹⁸F]) PET scans?
A1: Accurate visual interpretation of this compound ([¹⁸F]) PET scans relies on a systematic approach. The scan is assessed for the presence or absence of amyloid plaques in the brain. A scan is considered positive if there is uptake in any of the five specified brain regions: frontal, lateral temporal, posterior cingulate/precuneus, temporo-parietal, and striatum.[1][2] It is crucial to use a recommended color scale, such as Sokoloff, Rainbow, or Spectrum, and to scale all images with the pons set to 90% of the maximum image intensity.[1] This standardized scaling allows for consistent interpretation of white and gray matter uptake within and between scans.[1] Reviewing available MRI or CT images can aid in interpretation, especially when atrophy is suspected, as this can potentially lead to false-negative results.[1]
Q2: How effective are electronic training programs for improving the accuracy of visual reads?
A2: Electronic training programs (ETPs) have been shown to be highly effective in training readers, even those without prior experience in amyloid PET image interpretation.[3][4][5] A study validating a self-guided ETP demonstrated that new readers achieved high sensitivity, specificity, and inter-reader agreement.[3][4] The training typically covers brain anatomy, pathophysiology, image orientation, and the standardized interpretation methodology for this compound scans.[5]
Q3: What is the expected inter-rater and intra-rater reliability for visual interpretation of this compound ([¹⁸F]) PET scans?
A3: Visual interpretation of this compound ([¹⁸F]) PET scans generally demonstrates high inter-rater and intra-rater reliability. Studies have reported inter-rater agreement with Fleiss' kappa and Conger's kappa values around 0.83, indicating substantial agreement among readers.[6][7] Intra-reader reproducibility has been shown to be in the range of 93% to 100%.[3][4] However, variability can increase in cases with intermediate levels of amyloid accumulation, where confidence levels for a definitive positive or negative read are lower.[6][7]
Q4: How does visual interpretation compare to quantitative analysis methods like SUVR and Centiloid scales?
A4: Visual interpretation shows a high level of concordance with quantitative methods such as Standardized Uptake Value Ratio (SUVR) and the Centiloid (CL) scale.[8][9][10] One study found a 94.6% agreement between visual assessment and quantitative measures, with an SUVR cutoff of 1.13 and a CL cutoff of 16 providing the best concordance.[8][10] While visual reads are the approved method for clinical assessment, quantitative analysis can be a valuable tool to supplement interpretation, especially in equivocal cases.[8][11][12] Discordance between visual and quantitative reads is more common in cases with borderline amyloid levels.[13]
Q5: Can visual assessment determine the extent and location of amyloid pathology?
A5: Yes, visual assessment can provide information beyond a simple positive or negative result. Experienced readers can identify the specific brain regions with amyloid deposition.[2][14] Research has shown that the number of visually positive regions corresponds to an incremental increase in the quantitative Centiloid measurement, indicating that visual reads can offer a semi-quantitative assessment of the extent of amyloid pathology.[14]
Troubleshooting Guides
Issue 1: Inconsistent or Equivocal Scan Interpretations
-
Problem: Difficulty in definitively classifying a scan as positive or negative, leading to low confidence in the read. This is more common in cases with intermediate amyloid burden.[6][7]
-
Troubleshooting Steps:
-
Re-evaluate Image Quality: Ensure the scan is free of motion artifacts and that the full cerebrum is within the field of view.[1] Head motion can degrade image quality and reduce reading accuracy.[15]
-
Confirm Correct Image Scaling: Verify that the image intensity is scaled to 90% of the pons signal.[1] Incorrect scaling can alter the visual appearance of tracer uptake.
-
Systematic Regional Review: Methodically review all five specified brain regions (frontal, lateral temporal, posterior cingulate/precuneus, temporo-parietal, and striatum). A scan is positive if even one region shows clear uptake.[1][2]
-
Consult Anatomic Imaging: Review corresponding MRI or CT scans to assess for brain atrophy, which can make visual interpretation more challenging.[1]
-
Utilize Quantitative Analysis: As an adjunct to visual interpretation, calculate SUVR or Centiloid values. These quantitative measures can provide objective data to support the visual read, especially in borderline cases.[8][10][16]
-
Seek a Second Opinion: Have another trained reader independently assess the scan to improve confidence and accuracy.
-
Issue 2: Discrepancies Between Readers (Low Inter-Rater Agreement)
-
Problem: Different readers provide conflicting interpretations of the same scan.
-
Troubleshooting Steps:
-
Standardize Reading Procedures: Ensure all readers are following the same standardized protocol for image display, scaling, and regional assessment as outlined in the official training materials.[3][4][5]
-
Joint Reading Session: Conduct a reconciliation reading session where the disagreeing readers can review the case together and discuss their interpretations.[17]
-
Review Training Materials: Encourage readers to revisit the electronic training program to reinforce the standardized methodology.[3][4]
-
Analyze Discrepant Cases: Identify if disagreements tend to occur in scans with specific characteristics (e.g., mild uptake, significant atrophy) to pinpoint areas for further training or protocol refinement.
-
Data Presentation
Table 1: Performance of Trained Readers in this compound ([¹⁸F]) PET Scan Interpretation
| Performance Metric | Result | Source |
| Sensitivity | 84% to 94% | [3][4] |
| Specificity | 77% to 96% | [3][4] |
| Intra-reader Reproducibility | 93% to 100% | [3][4] |
| Inter-reader Agreement (κ score) | > 0.8 | [3][4] |
Table 2: Concordance Between Visual and Quantitative Assessments
| Comparison | Concordance/Accuracy | SUVR Cutoff | Centiloid (CL) Cutoff | Source |
| Visual vs. Quantitative (SUVR/CL) | 94.6% Accuracy | 1.13 | 16 | [8][10] |
| Visual vs. Quantitative (SUVR) | 97% Accuracy | 1.41 | N/A | [16] |
| Visual vs. Centiloid ( CL=12 ) | 95.2% Agreement (κ = 0.89) | N/A | 12 | [9] |
| Visual vs. Centiloid ( CL=30 ) | 95.4% Agreement (κ = 0.88) | N/A | 30 | [9] |
Experimental Protocols
Key Methodological Parameters for this compound ([¹⁸F]) PET Imaging and Interpretation
-
Tracer Injection: Intravenous bolus injection of this compound ([¹⁸F]). A typical dose is around 185-270 MBq.[8][18]
-
Scan Acquisition Time: A 20-minute PET scan is typically initiated approximately 90 minutes post-injection.[1] The recommended window for starting the scan is 60-120 minutes after tracer injection.[8][18]
-
Image Reconstruction: Ordered subsets expectation maximization (OSEM) is a commonly used reconstruction method.[8]
-
Image Orientation and Quality Control: Images should be checked for rotation or tilt and realigned if necessary. They should also be assessed for motion artifacts.[1] Data-driven motion correction algorithms can improve image quality and inter-reader agreement.[15]
-
Visual Interpretation Procedure:
-
Images are scaled to 90% of the pons' maximum intensity.[1]
-
A systematic review of five brain regions is conducted: frontal, lateral temporal, posterior cingulate/precuneus, temporo-parietal, and striatum.[1][2]
-
A scan is classified as positive if any of these regions show amyloid deposition.[1][2]
-
Anatomic images (CT or MRI) should be reviewed alongside the PET scan to aid interpretation, particularly in cases of suspected atrophy.[1]
-
Mandatory Visualizations
References
- 1. gehealthcare.se [gehealthcare.se]
- 2. researchgate.net [researchgate.net]
- 3. Validation of an electronic image reader training programme for interpretation of [18F]this compound β-amyloid PET brain images - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of an electronic image reader training programme for interpretation of [18F]this compound β-amyloid PET brain images - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Interrater agreement and variability in visual reading of [18F] this compound PET images - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Quantitative Evaluation of 18F-Flutemetamol PET in Patients With Cognitive Impairment and Suspected Alzheimer's Disease: A Multicenter Study [frontiersin.org]
- 9. Visual assessment of [18F]this compound PET images can detect early amyloid pathology and grade its extent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Evaluation of 18F-Flutemetamol PET in Patients With Cognitive Impairment and Suspected Alzheimer's Disease: A Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Is Amyloid Burden Measured by 18F-Flutemetamol PET Associated with Progression in Clinical Alzheimer’s Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. emjreviews.com [emjreviews.com]
- 14. Alzheimer’s: visual assessment of [18F]this compound PET can reveal not only presence but also extent and location of amyloid | IHI Innovative Health Initiative [ihi.europa.eu]
- 15. Improving diagnostic precision in amyloid brain PET imaging through data-driven motion correction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jnm.snmjournals.org [jnm.snmjournals.org]
- 17. Visual assessments of 11C-Pittsburgh compound-B PET vs 18F-Flutemetamol PET across the age spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sequential scans of 18F-flutemetamol PET using PET/CT and PET/MRI: influence of amyloid burden, scan interval, and age | springermedizin.de [springermedizin.de]
Technical Support Center: Correcting for Partial Volume Effects in Flutemetamol PET Data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Flutemetamol PET data. It specifically addresses the challenges and questions related to correcting for partial volume effects (PVE).
Frequently Asked Questions (FAQs)
Q1: What are partial volume effects (PVE) in this compound PET imaging?
A1: Partial volume effect (PVE) in positron emission tomography (PET) is a phenomenon that degrades the quantitative accuracy of the images due to the limited spatial resolution of PET scanners.[1] This effect has two main components:
-
Spill-out: The signal from a small region of interest (like cortical gray matter) "spills out" into surrounding areas (like cerebrospinal fluid and white matter), leading to an underestimation of the true tracer concentration in the region of interest.[2]
-
Spill-in: Signal from adjacent regions with high tracer uptake (like white matter with non-specific binding) can "spill-in" to a region of interest, leading to an overestimation of the tracer concentration.[2][3]
In the context of this compound PET, which measures amyloid-β plaque deposition primarily in gray matter, PVE can be particularly problematic, especially in patients with cortical atrophy where the gray matter is thinner.[1][4]
Q2: Why is it important to correct for partial volume effects in this compound PET data?
A2: Correcting for PVE can improve the quantitative accuracy of amyloid PET imaging.[1] Uncorrected data can be biased, particularly in the presence of brain atrophy, potentially leading to an underestimation of amyloid plaque load.[4] Appropriate PVE correction (PVEC) may enhance the ability to detect subtle changes in amyloid deposition over time, which is crucial for longitudinal studies and clinical trials.[4][5] However, it's important to note that PVEC can also amplify noise and is sensitive to inaccuracies in image registration and segmentation.[5][6]
Q3: What are the common methods for partial volume correction?
A3: A variety of methods have been developed to correct for partial volume effects, many of which require a high-resolution anatomical image (like an MRI) co-registered to the PET data.[7] Some of the commonly used techniques include:
-
Müller-Gärtner (MG): This is a voxel-based method that corrects for spill-out from gray matter and spill-in from white matter.[8] It has been shown to potentially introduce biases in some gray matter regions due to variability in gray and white matter.[1]
-
Meltzer (MZ): This is a two-compartment method that corrects for the loss of signal from tissue into non-tissue areas.[9]
-
Region-Based Voxel-Wise (RBV): This method has been shown to be more accurate than the Müller-Gärtner method in terms of gray and white matter uptake in amyloid PET imaging.[1]
-
Geometric Transfer Matrix (GTM): This is a region-of-interest-based method that corrects for both spill-out and spill-in between different brain regions.[8]
-
Deconvolution-based methods (e.g., Van-Cittert, Richardson-Lucy): These image-based methods do not necessarily require anatomical information but aim to recover the true signal distribution by accounting for the scanner's point spread function.[7]
Q4: Is there a consensus on the best PVC method for this compound PET?
Troubleshooting Guides
Issue 1: Increased noise in PET data after applying PVC.
-
Possible Cause: Many PVC algorithms, especially deconvolution-based methods, can amplify noise present in the original PET data.[5]
-
Troubleshooting Steps:
-
Assess Raw Data Quality: Ensure that the initial PET data has a good signal-to-noise ratio.
-
Consider Regularization: Some advanced PVC algorithms incorporate regularization techniques to control noise amplification.
-
Evaluate Different Methods: Compare the results from different PVC methods. Region-based methods might be less susceptible to noise amplification than voxel-wise deconvolution methods.
-
Post-Correction Smoothing: Applying a gentle smoothing filter to the corrected images can sometimes mitigate noise, but this should be done cautiously as it can also re-introduce partial volume effects.
-
Issue 2: Inaccurate quantification after PVC, especially in atrophied brains.
-
Possible Cause: The accuracy of most PVC methods heavily relies on the precise co-registration of the PET and MRI data, as well as the accurate segmentation of the MRI into different tissue types (gray matter, white matter, CSF).[5][11] Inaccurate segmentation in atrophied brains can lead to significant errors in the correction.
-
Troubleshooting Steps:
-
Verify PET-MRI Co-registration: Visually inspect the alignment of the PET and MRI images. Use robust, validated co-registration tools.
-
Assess MRI Segmentation Quality: Carefully review the segmented MRI images, particularly in areas of significant atrophy. Manual editing of the segmentation masks may be necessary in some cases.
-
Choose an Appropriate PVC Method: For atrophied brains, methods that are less sensitive to small segmentation errors might be preferable. Some studies suggest that certain methods may perform better in the presence of atrophy.[4]
-
Issue 3: Different PVC software packages are giving different results.
-
Possible Cause: Implementations of PVC algorithms can vary between software packages (e.g., PETPVC, PMOD, SPM-based toolboxes).[12][13] Differences in default parameters, such as the assumed scanner resolution (point spread function), can lead to divergent results.
-
Troubleshooting Steps:
-
Standardize Parameters: Ensure that all relevant parameters, especially the full width at half maximum (FWHM) of the PET scanner's point spread function, are consistent across the software being compared.
-
Consult Documentation: Thoroughly read the documentation for each software package to understand the specifics of their PVC implementation.
-
Use Phantom Data for Validation: If possible, test the different software packages on a digital or physical phantom with a known ground truth to assess their accuracy and reliability.
-
Quantitative Data Summary
The following tables summarize quantitative findings from studies evaluating the impact of Partial Volume Correction on amyloid PET data.
Table 1: Impact of PVC on Standardized Uptake Value Ratios (SUVR)
| Study | Tracer | PVC Method | Brain Region | % Change in SUVR (Corrected vs. Uncorrected) |
| Rullmann et al. (2016)[4] | 18F-Florbetaben | Modified Müller-Gärtner | Composite | +5.6% ± 5.8% (Healthy Controls) |
| Su et al. (2013)[5] | 11C-PiB | Regional Spread Function (RSF) | Left Precuneus | ~120% increase |
| Su et al. (2013)[5] | 11C-PiB | Two-Component (PVC2C) | Left Precuneus | ~20% increase |
| Thomas et al. (2011)[1] | 18F-Flutemetamol | Region-Based Voxel-Wise (RBV) | N/A | SUVR threshold for amyloid positivity increased from 1.64 to 2.25 |
Table 2: Comparison of Different PVC Methods
| Study | Tracer | Methods Compared | Key Finding |
| Thomas et al. (2011)[1][14] | 18F-Flutemetamol | Van-Cittert (VC), Müller-Gärtner (MG), Region-Based Voxel-Wise (RBV) | RBV was shown to be more accurate than MG. VC demonstrated the worst recovery of gray matter values. |
| Qu et al. (2018)[15] | 11C-PiB | 22 different PVC methods | RBV or RBV+Labbé were suggested as the most reliable for qualifying Aβ plaque deposition. |
| Greve et al. (2016)[8] | 18F-FDG | No PVC, Meltzer (MZ), Müller-Gärtner (MG), Symmetric GTM (SGTM) | Different PVC methods led to a wide range of conclusions about the effects of aging on metabolism. |
Experimental Protocols
Methodology for MRI-based Partial Volume Correction (General Workflow)
This protocol outlines the general steps for applying a typical MRI-based partial volume correction to this compound PET data.
-
Data Acquisition:
-
Acquire this compound PET images according to the established protocol.
-
Acquire a high-resolution T1-weighted structural MRI of the same subject.
-
-
Image Pre-processing:
-
Perform motion correction on the dynamic PET frames, if applicable.
-
Reconstruct the PET images.
-
-
PET to MRI Co-registration:
-
Co-register the PET image to the subject's MRI space. This is a critical step for accurate PVC.[5] Visual inspection of the alignment is highly recommended.
-
-
MRI Segmentation:
-
Segment the T1-weighted MRI into different tissue classes, typically gray matter (GM), white matter (WM), and cerebrospinal fluid (CSF).[11] Software such as FreeSurfer or SPM can be used for this purpose.
-
-
Application of PVC Algorithm:
-
Quantitative Analysis:
-
Perform quantitative analysis on the corrected PET data, such as calculating the Standardized Uptake Value Ratio (SUVR) in various cortical regions.
-
Visualizations
References
- 1. The importance of appropriate partial volume correction for PET quantification in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Partial Volume Correction Increases the Sensitivity of 18F-Florbetapir-Positron Emission Tomography for the Detection of Early Stage Amyloidosis [frontiersin.org]
- 3. Partial Volume Correction Increases the Sensitivity of 18F-Florbetapir-Positron Emission Tomography for the Detection of Early Stage Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Partial Volume Correction in Quantitative Amyloid Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Partial volume correction for PET quantification and its impact on brain network in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TPC - Partial volume effect [turkupetcentre.net]
- 8. Different Partial Volume Correction Methods Lead to Different Conclusions: an 18F-FDG PET Study of Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Comparison of Partial Volume Correction Techniques for Measuring Change in Serial Amyloid PET SUVR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of 18F-flutemetamol amyloid PET image analysis parameters on the effect of verubecestat on brain amlyoid load in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. nmmitools.org [nmmitools.org]
- 13. researchgate.net [researchgate.net]
- 14. The importance of appropriate partial volume correction for PET quantification in Alzheimer’s disease | Semantic Scholar [semanticscholar.org]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
dealing with patient motion artifacts in Flutemetamol brain imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals dealing with patient motion artifacts in ¹⁸F-Flutemetamol brain PET imaging.
Frequently Asked Questions (FAQs)
Q1: How significant is the impact of patient motion on Flutemetamol PET image analysis?
A1: Patient head motion during this compound PET scans can significantly degrade image quality, leading to blurring and reduced accuracy in the assessment of amyloid plaque burden.[1][2][3] This can affect both visual interpretation and quantitative analysis.[1][4] Motion artifacts can lead to inaccurate standardized uptake value ratio (SUVR) or uptake ratio (UR) calculations, potentially impacting diagnostic confidence and the reliability of longitudinal studies.[1][4][5] In some cases, motion can result in as much as a 15% difference in SUV calculations for specific brain regions.[4]
Q2: What are the common signs of motion artifacts in this compound PET images?
A2: Motion artifacts typically manifest as blurring of the cortical gray matter, making the distinction between gray and white matter difficult.[6] This can obscure the characteristic patterns of amyloid deposition. In severe cases, you may observe ghosting or double images.
Q3: What are the primary causes of patient motion during a brain PET scan?
A3: Patient motion can be voluntary or involuntary.[7] Patients, particularly those with cognitive impairment, may have difficulty remaining still for the duration of the scan.[4][8] Other causes include discomfort, coughing, or swallowing.[7][9]
Q4: Are there any preventative measures to minimize patient motion?
A4: Yes, several preventative measures can be taken:
-
Patient Comfort: Ensure the patient is as comfortable as possible. Using pillows or foam wedges under the knees can improve lumbar comfort and reduce the likelihood of movement.[8]
-
Head Immobilization: Use of head holders, straps, or in some cases, thermoplastic masks can help to minimize head movement.[8]
-
Clear Instructions: Provide clear and concise instructions to the patient before and during the scan.
-
Pre-Scan Preparation: Address any potential sources of discomfort, such as the need to use the restroom, before the scan begins. For anxious or claustrophobic patients, discuss the possibility of anti-anxiety medication with their referring physician.[10]
Q5: What is data-driven motion correction and how does it work?
A5: Data-driven motion correction is a retrospective technique that uses the PET data itself to estimate and correct for patient motion during the scan.[1][11][12] These algorithms typically divide the list-mode data into short time frames, reconstruct them, and then align these frames to a reference position.[5] This information is then used to generate a motion-corrected final image.[1][13]
Troubleshooting Guide
Issue: The reconstructed this compound PET image appears blurry and lacks clear gray-white matter definition.
Potential Cause: Patient head motion during the scan.
Solutions:
-
Visual Inspection of Dynamic Frames: If dynamic imaging data is available, review the individual time frames to identify any sudden or significant patient movements.
-
Implement Retrospective Motion Correction: If not already part of your standard workflow, apply a data-driven motion correction algorithm to the raw list-mode data. This can significantly improve image quality.[1][2][13]
-
Review Scan Acquisition Notes: Check the technologist's notes for any comments on patient movement during the scan. This can help correlate the observed image artifacts with specific events.
-
Consider Scan Re-acquisition: In cases of severe motion where correction algorithms are insufficient, re-acquisition of the scan may be necessary.
Issue: Quantitative analysis (SUVR/UR) shows high variability or unexpected results in a longitudinal study.
Potential Cause: Inconsistent patient motion between scans.
Solutions:
-
Apply a Consistent Motion Correction Protocol: Ensure that the same motion correction algorithm and parameters are applied to all scans in the longitudinal dataset. This will help to reduce variability introduced by motion.[5]
-
Quantify Motion: Some motion correction software can provide metrics on the degree of motion detected. Use this information to identify scans that may be outliers due to excessive movement.
-
Visual Quality Control: Visually inspect all scans in the study for any residual motion artifacts after correction.
Quantitative Data Summary
The following tables summarize the impact of motion and the effectiveness of motion correction on this compound PET imaging from a recent study.
Table 1: Impact of Motion Correction on Image Quality
| Image Quality Assessment | Conventional PET | Motion-Corrected PET | p-value |
| Number of Poor Quality Images | Present | None | < 0.001 |
Data from a study including 108 sets of FMM brain PET images.[1]
Table 2: Effect of Motion on Quantitative Analysis (Uptake Ratio - UR)
| Group | Median UR Difference (Conventional vs. Motion-Corrected) | Range of UR Difference | p-value |
| With Head Motion (n=77) | 0.10 | -0.15 – 0.77 | 0.016 |
| Without Head Motion (n=18) | 0.06 | 0.01 – 0.22 |
This table shows that the difference in UR before and after motion correction is significantly higher in patients who moved during the scan.[1]
Experimental Protocols
Data-Driven Motion Correction Protocol
This protocol provides a generalized methodology for a data-driven motion correction algorithm as described in recent literature.[1][13]
-
Motion Estimation:
-
Estimation of 3D Motion Transformations:
-
Motion-Corrected Image Reconstruction:
Visualizations
Caption: Workflow for data-driven motion correction in PET imaging.
Caption: Logical relationships in managing motion artifacts.
References
- 1. Improving diagnostic precision in amyloid brain PET imaging through data-driven motion correction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Impact of motion correction on [18F]-MK6240 tau PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medicalimaging.org [medicalimaging.org]
- 7. auntminnieeurope.com [auntminnieeurope.com]
- 8. tech.snmjournals.org [tech.snmjournals.org]
- 9. Influence of patient motion on quantitative accuracy in cardiac 15O-water positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amyloid Brain PET-CT for Alzheimer's Disease Services - NYC & Westchester | ColumbiaDoctors - New York | ColumbiaDoctors [columbiadoctors.org]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. Improving diagnostic precision in amyloid brain PET imaging through data-driven motion correction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
optimizing dual-time-window protocols for quantitative Flutemetamol studies
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with dual-time-window protocols for quantitative [¹⁸F]Flutemetamol PET studies.
Frequently Asked Questions (FAQs)
Q1: What is the optimal dual-time-window protocol for quantitative [¹⁸F]this compound studies to ensure accuracy while maximizing patient comfort and scanner throughput?
An optimized dual-time-window protocol involves an early phase scan from 0-30 minutes post-injection and a late phase scan from 90-110 minutes post-injection. This protocol, with a maximum interval of 60 minutes, provides a good balance between patient comfort, scanner efficiency, and high quantitative accuracy for estimating the non-displaceable binding potential (BP_ND).[1][2] Longer intervals between the two windows can lead to decreased accuracy in BP_ND estimates.[1][2]
Q2: Which reference region is most appropriate for quantitative analysis of [¹⁸F]this compound PET scans?
For converting Standardized Uptake Value Ratios (SUVRs) to Centiloid (CL) units, the whole cerebellum (WC) or the whole cerebellum with the brainstem (WC+B) are recommended as reference regions.[3][4][5] These regions have been shown to reduce variance in the Centiloid scale and increase the accuracy of standardizing [¹⁸F]this compound PET results.[3][4][5] While the pons has also been used, the WC and WC+B generally provide more stable results.[3][6] A suitable reference region should be devoid of amyloid-β plaques and exhibit non-displaceable activity similar to the target region.[4]
Q3: How do I calculate the Standardized Uptake Value Ratio (SUVR) and convert it to Centiloid (CL) units?
The SUVR is calculated as the ratio of the tracer uptake in a target cortical region to the uptake in a reference region.[4] For [¹⁸F]this compound, a commonly used equation to convert SUVR (using the whole cerebellum as the reference region) to Centiloid units is: CL = 121.42 * SUVR – 121.16.[7] It is important to use standardized volumes of interest for both the target and reference regions, such as those provided by the Global Alzheimer's Association Interactive Network (GAAIN).[7]
Q4: What are the recommended quantitative analysis methods for dual-time-window [¹⁸F]this compound data?
Several pharmacokinetic models can be used to derive Distribution Volume Ratio (DVR) estimates from dual-time-window data. The Multilinear Reference Tissue Model 0 (MRTM0) and the two-step Simplified Reference Tissue Model (SRTM2) are considered good compromises, providing low bias and high correlation with reference methods.[8] While SUVR calculated from the late-phase (90-110 min) is also used, it can have a higher bias compared to these kinetic models.[8]
Q5: What is the expected concordance between visual interpretation and quantitative analysis of [¹⁸F]this compound scans?
There is generally a high concordance rate between visual assessment and quantitative analysis of [¹⁸F]this compound PET scans for determining amyloid positivity.[7][9] However, quantitative analysis can be particularly helpful in equivocal cases, providing an objective measure to support or clarify visual reads.[7][9] Cutoff values for SUVR and Centiloid scales are used to classify scans as positive or negative quantitatively. For instance, one study determined optimal cutoffs to be an SUVR of 1.13 and a Centiloid value of 16 when using the whole cerebellum as the reference region.[7]
Troubleshooting Guide
Issue 1: High variability or bias in quantitative results.
-
Possible Cause: Suboptimal dual-time-window protocol.
-
Possible Cause: Inappropriate reference region selection.
-
Possible Cause: Partial Volume Effect (PVE).
-
Solution: Implement a partial volume correction (PVC) method. PVE, caused by the limited spatial resolution of PET scanners, can lead to underestimation of tracer uptake in atrophied brain regions.[10][11][12] Various PVC techniques are available and can improve the accuracy of quantification.[11][12][13][14]
-
Issue 2: Discrepancy between quantitative software packages.
-
Possible Cause: Differences in processing pipelines and region-of-interest definitions.
-
Solution: While different regulatory-approved software packages generally show high correlation and reliability for [¹⁸F]this compound quantification, minor discrepancies can occur.[15][16] Harmonizing the cortical masks and analysis parameters across platforms as much as possible can improve consistency. It's important to be aware of the specific algorithms used by your software.
-
Issue 3: Difficulty interpreting scans in borderline cases.
-
Possible Cause: Subject has amyloid levels near the threshold for positivity.
-
Solution: Rely on quantitative analysis to supplement visual interpretation. Calculating SUVR and converting to the Centiloid scale provides a continuous measure of amyloid burden, which can aid in the classification of borderline cases.[7][9] A study has defined a "grey-zone" for Centiloid values between 12 and 50, where quantitative analysis is particularly crucial.[17]
-
Issue 4: Impact of scan duration on quantitative accuracy.
-
Possible Cause: Shortened acquisition times may not capture the full kinetic profile of the tracer.
-
Solution: While shorter scan durations are desirable for patient comfort, it's critical to adhere to validated protocols. The recommended 20-minute acquisition for the late window (90-110 min) is based on achieving pseudo-equilibrium of the tracer.[1][18] Shortening this window without validation could compromise quantitative accuracy.
-
Quantitative Data Summary
Table 1: Optimal Dual-Time-Window Protocol for [¹⁸F]this compound
| Parameter | Recommended Setting | Rationale |
| Early Window | 0-30 minutes post-injection | Captures initial tracer delivery and kinetics. |
| Late Window | 90-110 minutes post-injection | Represents a state of relative pseudo-equilibrium for the tracer.[1] |
| Maximum Interval | 60 minutes | Minimizes bias in the estimation of binding potential.[2] |
Table 2: Recommended Reference Regions for [¹⁸F]this compound Quantification
| Reference Region | Key Advantages |
| Whole Cerebellum (WC) | Low variance in Centiloid units, large effect size.[3][4][5] |
| Whole Cerebellum + Brainstem (WC+B) | Smallest absolute difference between [¹⁸F]this compound and other tracers, low variance.[3][4][5] |
Table 3: Quantitative Analysis Cutoffs for Amyloid Positivity
| Metric | Cutoff Value | Reference Region |
| SUVR | 1.13 | Whole Cerebellum[7] |
| Centiloid (CL) | 16 | Whole Cerebellum[7] |
| SUVR | ≥ 0.6 | Pons[16] |
Experimental Protocols & Workflows
Protocol 1: Dual-Time-Window [¹⁸F]this compound PET Imaging
This protocol outlines the key steps for acquiring dynamic [¹⁸F]this compound PET data using an optimized dual-time-window approach.
References
- 1. amypad.eu [amypad.eu]
- 2. Optimized dual-time-window protocols for quantitative [18F]this compound and [18F]florbetaben PET studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Appropriate reference region selection of 18F-florbetaben and 18F-flutemetamol beta-amyloid PET expressed in Centiloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Appropriate reference region selection of 18F-florbetaben and 18F-flutemetamol beta-amyloid PET expressed in Centiloid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Frontiers | Quantitative Evaluation of 18F-Flutemetamol PET in Patients With Cognitive Impairment and Suspected Alzheimer's Disease: A Multicenter Study [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Partial Volume Correction in Quantitative Amyloid Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The importance of appropriate partial volume correction for PET quantification in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. Partial Volume Correction Increases the Sensitivity of 18F-Florbetapir-Positron Emission Tomography for the Detection of Early Stage Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Partial Volume Correction Increases the Sensitivity of 18F-Florbetapir-Positron Emission Tomography for the Detection of Early Stage Amyloidosis [frontiersin.org]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- 16. Software compatibility analysis for quantitative measures of [18F]this compound amyloid PET burden in mild cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Impact of simulated reduced injected dose on the assessment of amyloid PET scans - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sequential scans of 18F-flutemetamol PET using PET/CT and PET/MRI: influence of amyloid burden, scan interval, and age | springermedizin.de [springermedizin.de]
Validation & Comparative
A Head-to-Head Comparison: Flutemetamol vs. Pittsburgh Compound B for Amyloid Plaque Imaging
For researchers, scientists, and drug development professionals, the accurate in vivo detection of amyloid-β (Aβ) plaques is crucial for the diagnosis of Alzheimer's disease and the evaluation of anti-amyloid therapies. Two prominent radiotracers used in Positron Emission Tomography (PET) for this purpose are [¹¹C]Pittsburgh Compound B (PiB) and the [¹⁸F]-labeled tracer, Flutemetamol. This guide provides an objective comparison of their performance, supported by experimental data.
Developed as a derivative of thioflavin T, PiB was the first PET tracer to successfully image Aβ plaques in the living human brain and is considered the gold standard for amyloid imaging research.[1][2][3] However, its use is largely limited to research settings due to the short 20-minute half-life of Carbon-11, which necessitates an on-site cyclotron for production.[1][4] this compound, a fluorine-18 labeled analogue of PiB, offers a longer half-life of approximately 110 minutes, making it more suitable for clinical use and distribution to centers without a cyclotron.[3][5]
Performance and Diagnostic Accuracy
Numerous studies have demonstrated a strong correlation between the brain uptake of this compound and PiB, indicating that both tracers have similar retention characteristics and effectively identify Aβ pathology.[4][6][7][8]
A key performance metric for these tracers is the standardized uptake value ratio (SUVR), which quantifies tracer retention in cortical regions relative to a reference region, typically the cerebellar grey matter.[6][7] Studies have shown a high linear correlation coefficient between the global cortical SUVR of this compound and PiB, with R² values around 0.85.[4][8] This indicates a strong agreement in their quantitative assessment of amyloid burden.
In terms of diagnostic performance, both tracers show a comparable ability to distinguish between individuals with Alzheimer's disease and healthy controls.[6][7] For instance, one study reported a sensitivity of 97.2% and a specificity of 85.3% for this compound in differentiating AD patients from older healthy controls, with PiB showing the same results.[7] Another key aspect is the inter-rater reliability of visual scan interpretations. Both tracers have demonstrated excellent inter-reader agreement, with Cohen's kappa scores of 0.82 and Fleiss' kappa scores of 0.83 reported in various studies.[4][9]
However, a notable difference lies in their white matter binding. This compound exhibits greater white matter retention compared to PiB.[6][10][11] This characteristic can influence quantitative analyses, particularly when using white matter as a reference region, and requires careful consideration during visual interpretation to differentiate cortical uptake from non-specific white matter signal.[4][6][8]
Quantitative Data Summary
| Performance Metric | This compound ([¹⁸F]) | PiB ([¹¹C]) | Key Findings & Citations |
| Radionuclide Half-life | ~110 minutes | ~20 minutes | The longer half-life of ¹⁸F makes this compound more practical for widespread clinical use.[1][4] |
| Global Cortical SUVR Correlation (R²) | 0.85 | 0.85 | Strong linear correlation indicates similar retention characteristics and quantitative agreement.[4][8] |
| Diagnostic Sensitivity (AD vs. HC) | 97.2% | 97.2% | Both tracers demonstrate high and comparable sensitivity in distinguishing Alzheimer's patients from healthy controls.[7] |
| Diagnostic Specificity (AD vs. HC) | 85.3% | 85.3% | Both tracers show good and comparable specificity.[7] |
| Inter-reader Agreement (Cohen's κ) | 0.82 | 0.82 | High agreement among raters for visual scan interpretation.[4][8] |
| White Matter Binding | Higher | Lower | This compound shows greater non-specific binding in white matter, which can affect quantification and visual reads.[6][10] |
Mechanism of Action
Both this compound and PiB are derivatives of thioflavin T and share a similar mechanism of action.[5] They are neutral, lipophilic molecules that can cross the blood-brain barrier.[5][11] In the brain, they bind with high affinity to the fibrillar β-sheet structures of amyloid plaques.[5][12] This binding is what allows for the visualization and quantification of amyloid deposition using PET. The radiolabel ([¹⁸F] for this compound and [¹¹C] for PiB) emits positrons, which annihilate with electrons to produce gamma rays that are detected by the PET scanner.[5] The intensity of the signal in the resulting images is proportional to the density of Aβ plaques.[5]
References
- 1. Amyloid imaging in Alzheimer's disease: comparison of Florbetapir and Pittsburgh Compound-B PET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using Pittsburgh Compound B for In Vivo PET Imaging of Fibrillar Amyloid-Beta - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PET Imaging in Preclinical Anti-Aβ Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of qualitative and quantitative imaging characteristics of [11C]PiB and [18F]this compound in normal control and Alzheimer's subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound F-18? [synapse.patsnap.com]
- 6. Comparison of [18F]this compound and [11C]Pittsburgh Compound-B in cognitively normal young, cognitively normal elderly, and Alzheimer's disease dementia individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [18F]this compound amyloid-beta PET imaging compared with [11C]PIB across the spectrum of Alzheimer’s disease | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of qualitative and quantitative imaging characteristics of [11C]PiB and [18F]this compound in normal control and Alzheimer's subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amyloid PET imaging in Alzheimer’s disease: A comparison of three radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of [¹⁸F]this compound in wild-type rodents and its binding to beta amyloid deposits in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Post-mortem analyses of PiB and this compound in diffuse and cored amyloid-β plaques in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Flutemetamol and Florbetapir for Amyloid-Beta Imaging
In the landscape of diagnostic tools for Alzheimer's disease and other cognitive disorders, positron emission tomography (PET) imaging with amyloid-beta (Aβ) tracers plays a crucial role. Among the FDA-approved radiopharmaceuticals, Flutemetamol (Vizamyl™) and Florbetapir (Amyvid™) are prominent options for detecting neuritic Aβ plaques in the brain. This guide provides a detailed, data-driven comparison of these two tracers to assist researchers, scientists, and drug development professionals in making informed decisions for their clinical and research applications.
Quantitative Performance Metrics
A comparative analysis of this compound and Florbetapir reveals comparable diagnostic efficacy, though with distinct characteristics in tracer kinetics and retention. The following tables summarize key quantitative data from various studies.
| Performance Metric | This compound (18F) | Florbetapir (18F) | Reference Study |
| Sensitivity | 88% - 97.2% | 89.6% - 92% | [1][2][3][4] |
| Specificity | 85.3% - 90.0% | 87.2% - 100% | [1][2][3][4] |
| Area Under the Curve (AUC) for Discriminating AD from Controls | 0.801 (early-phase) | 0.888 (early-phase) | [5] |
| Accuracy (vs. visual interpretation) | 94.6% | 97.8% (vs. FBB) | [6][7] |
Standardized Uptake Value Ratio (SUVR) Data
Direct head-to-head SUVR comparisons between this compound and Florbetapir are limited in the provided search results. However, studies comparing them to a common reference, Pittsburgh Compound B (PiB), and other tracers provide valuable insights.
| Tracer Comparison | Key Findings | Reference Study |
| This compound vs. PiB | - Strong correlation in cortical retention (ρ=0.84–0.99).- this compound exhibits higher white matter retention. | [8] |
| Florbetapir vs. PiB | - Strong correlation in cortical retention (ρ=0.83–0.97).- Florbetapir has lower cortical retention compared to PiB. | [8][9] |
| This compound vs. Florbetaben | - Excellent linear correlation for cortical SUVR (R²=0.97).- this compound showed a higher striatal SUVR ratio, suggesting better detection of amyloid burden in the striatum. | [10][11] |
Experimental Protocols
The methodologies employed in the comparative studies are crucial for interpreting the performance data. Below are summaries of typical experimental protocols for amyloid PET imaging with this compound and Florbetapir.
General Patient Preparation and Image Acquisition
A standardized protocol is followed to ensure patient safety and image quality.
Tracer-Specific Imaging Parameters
While the general workflow is similar, specific parameters for this compound and Florbetapir differ, particularly regarding the timing of image acquisition post-injection.
| Parameter | This compound (18F) | Florbetapir (18F) | Reference |
| Recommended Dose | 185 MBq (5 mCi) | 370 MBq (10 mCi) | [12][13][14] |
| Time from Injection to Scan Start | ~90 minutes | 30 - 50 minutes | [12][13][15] |
| Scan Duration | ~20 minutes | ~10 minutes | [13][15] |
Image Analysis and Interpretation
Both qualitative visual assessment and quantitative analysis are employed to interpret the PET scans.
Visual Interpretation:
-
Florbetapir: Images are typically displayed in grayscale. A positive scan shows increased tracer uptake in cortical gray matter, leading to a loss of contrast between gray and white matter.[12][16]
-
This compound: A specific color scale may be recommended by the manufacturer in addition to grayscale.[12] A positive scan is characterized by uptake in at least one cortical region that is greater than or equal to the uptake in the adjacent white matter.
Quantitative Analysis:
-
SUVR Calculation: The standardized uptake value ratio (SUVR) is a common quantitative measure. It is calculated by dividing the mean tracer uptake in a target cortical region of interest (ROI) by the mean uptake in a reference region (e.g., whole cerebellum, cerebellar gray matter, or pons).[9][10][17]
-
Centiloid Scale: This method standardizes SUVR measurements to a common scale, where 0 represents the average uptake in young, amyloid-negative individuals and 100 represents the average uptake in typical Alzheimer's disease patients.[16] This allows for more direct comparison of results across different tracers and imaging sites.
The following diagram illustrates the logical flow of determining amyloid positivity from the acquired PET data.
Discussion and Conclusion
Both this compound and Florbetapir are highly effective and reliable radiotracers for the in vivo detection of Aβ plaques.[2] While their diagnostic performance in terms of sensitivity and specificity is largely comparable, they exhibit differences that may be relevant for specific research questions or clinical scenarios.
-
White Matter Binding: this compound generally shows higher non-specific binding in the white matter compared to PiB.[8][18] This characteristic is important to consider during image interpretation, especially when using reference regions that include or are adjacent to white matter.
-
Cortical Retention: Florbetapir has been reported to have lower cortical retention than PiB.[8]
-
Striatal Amyloid Detection: A direct comparison with Florbetaben (a similar stilbene derivative to Florbetapir) suggests that this compound may be more sensitive for detecting amyloid deposits in the striatum.[10][11] This could be an advantage in studies focusing on early-stage disease or specific patient populations where striatal amyloid is a key feature.
-
Imaging Window: The differing optimal imaging windows (90 minutes for this compound vs. 30-50 minutes for Florbetapir) have practical implications for patient throughput and scheduling in a clinical or research setting.[13][15]
References
- 1. researchgate.net [researchgate.net]
- 2. alzforum.org [alzforum.org]
- 3. A systematic review and meta-analysis of 18F-labeled amyloid imaging in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Performance of [18F]this compound amyloid imaging against the neuritic plaque component of CERAD and the current (2012) NIA-AA recommendations for the neuropathologic diagnosis of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Early-phase 18F-Florbetapir and 18F-Flutemetamol images as proxies of brain metabolism in a memory clinic setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative comparative analysis of amyloid PET images using three radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Quantitative Evaluation of 18F-Flutemetamol PET in Patients With Cognitive Impairment and Suspected Alzheimer's Disease: A Multicenter Study [frontiersin.org]
- 8. Amyloid PET imaging in Alzheimer’s disease: A comparison of three radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amyloid imaging in Alzheimer's disease: comparison of Florbetapir and Pittsburgh Compound-B PET - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Head-to-Head Comparison of 18F-Florbetaben and 18F-Flutemetamol in the Cortical and Striatal Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Head-to-Head Comparison of 18F-Florbetaben and 18F-Flutemetamol in the Cortical and Striatal Regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. ojs.unito.it [ojs.unito.it]
- 14. snmmi.org [snmmi.org]
- 15. tech.snmjournals.org [tech.snmjournals.org]
- 16. The Role of Amyloid PET in Imaging Neurodegenerative Disorders: A Review | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 17. Repurposing radiotracers for myelin imaging: a study comparing 18F-florbetaben, 18F-florbetapir, 18F-flutemetamol,11C-MeDAS, and 11C-PiB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparison of [18F]this compound and [11C]Pittsburgh Compound-B in cognitively normal young, cognitively normal elderly, and Alzheimer's disease dementia individuals - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Flutemetamol and Florbetaben for In Vivo Amyloid Detection
For researchers, scientists, and drug development professionals, the accurate in vivo detection of amyloid-β (Aβ) plaques is crucial for the diagnosis of Alzheimer's disease and the evaluation of anti-amyloid therapies. Two prominent fluorine-18 labeled radiopharmaceuticals, Flutemetamol (Vizamyl™) and Florbetaben (Neuraceq®), are widely used for this purpose with Positron Emission Tomography (PET). This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate tracer for specific research and clinical needs.
This compound and Florbetaben are both approved for clinical use and demonstrate high affinity for Aβ plaques.[1] While both are effective, they possess distinct characteristics that may influence their suitability for particular applications. A direct head-to-head comparison of these tracers reveals subtle but significant differences in their imaging characteristics and quantitative measurements.[1][2]
Quantitative Data Summary
A head-to-head comparison of this compound (FMM) and Florbetaben (FBB) in 107 participants demonstrated a strong linear correlation between the two tracers for cortical and striatal amyloid deposition.[1][2] However, notable differences were observed in specific brain regions. The following table summarizes key quantitative findings from this comparative study.
| Performance Metric | This compound (FMM) | Florbetaben (FBB) | Key Findings & Citations |
| Cortical SUVR | No significant difference | No significant difference | The cortical Standardized Uptake Value Ratio (SUVR) showed an excellent linear correlation between the two tracers (R² = 0.97), with no significant difference in the cortical SUVR ratio (p = 0.90).[1][2] |
| Striatal SUVR | Higher SUVR | Lower SUVR | The striatal SUVR was significantly higher with this compound compared to Florbetaben (p < 0.001).[1][2] |
| Effect Size (Striatal SUVR) | 2.61 | 2.34 | This compound demonstrated a higher effect size for differences in striatal SUVR, suggesting it may be more sensitive for detecting amyloid burden in the striatum.[1][2] |
| Concordance Rate (Visual) | 94.4% | 94.4% | The concordance rate between this compound and Florbetaben for visual assessment of amyloid positivity was 94.4%.[3] |
| Concordance Rate (SUVR) | 98.1% | 98.1% | The concordance rate based on SUVR cut-off categorization was 98.1%.[3] |
| Sensitivity | 88% (median) | 98% | Sensitivity for detecting brain amyloid was reported as a median of 88% for this compound in one study.[4] Another meta-analysis reported a sensitivity of 89.3% for Florbetaben.[5][6] |
| Specificity | 88% (median) | 89% | Specificity for detecting brain amyloid was reported as a median of 88% for this compound in one study.[4] Another meta-analysis reported a specificity of 87.6% for Florbetaben.[5][6] |
Mechanism of Action
Both this compound and Florbetaben are fluorine-18 labeled radiotracers that cross the blood-brain barrier and bind to Aβ plaques.[7][8] this compound is a derivative of thioflavin T, while Florbetaben is derived from Congo red.[1][7] Upon binding to the β-sheet structures of amyloid fibrils, the radioactive fluorine-18 emits positrons, which are detected by the PET scanner to generate an image of amyloid plaque distribution in the brain.[7]
Mechanism of amyloid PET tracer binding to Aβ plaques.
Experimental Protocols
The following are generalized experimental protocols for amyloid PET imaging with this compound and Florbetaben. Specific parameters may vary based on the scanner and institutional guidelines.
This compound (Vizamyl™) PET Imaging Protocol
-
Patient Preparation: No specific patient preparation is required. Patients should be well-hydrated.[9]
-
Dose Administration: The recommended dose is 185 MBq (5 mCi) administered as a single intravenous bolus within 40 seconds, followed by a 5 to 15 mL saline flush.[9][10]
-
Uptake Period: A 60 to 120-minute uptake period is recommended between tracer injection and scan acquisition.[9][10]
-
Image Acquisition: A 10 to 20-minute PET scan is acquired with the patient in a supine position, with the head centered in the scanner's field of view.[9][10]
-
Image Reconstruction: Images should be reconstructed using an iterative algorithm with attenuation correction.[9]
Florbetaben (Neuraceq®) PET Imaging Protocol
-
Patient Preparation: No specific patient preparation is required. Patients should be well-hydrated.[11]
-
Dose Administration: The recommended dose is 300 MBq (8.1 mCi) administered as a slow intravenous bolus (6 sec/mL), followed by a 10 mL saline flush.[11][12]
-
Uptake Period: A 45 to 130-minute uptake period is recommended between tracer injection and scan acquisition.[8][11]
-
Image Acquisition: A 15 to 20-minute PET scan is acquired with the patient in a supine position, with the head centered in the scanner's field of view.[8][11]
-
Image Reconstruction: Images should be reconstructed with attenuation correction, resulting in transaxial pixel sizes between 2.0 and 3.0 mm.[12]
General workflow for an amyloid PET imaging study.
Chemical Structures
The chemical structures of this compound and Florbetaben are distinct, which contributes to their differing pharmacokinetic profiles and binding characteristics.
Chemical structures of this compound and Florbetaben.
Conclusion
Both this compound and Florbetaben are highly effective and reliable radiotracers for the in vivo detection of amyloid-β plaques.[3] The choice between them may depend on the specific research question or clinical setting. This compound may offer an advantage in detecting amyloid burden in the striatum due to its higher SUVR and effect size in this region.[1][2] However, for cortical amyloid assessment, the two tracers are largely comparable.[1][2] The high concordance rates between the two tracers suggest that data from studies using either ligand can be compared with a high degree of confidence, facilitating multi-center research and data pooling.[3] Ultimately, the selection of a tracer should be guided by a thorough understanding of their respective imaging characteristics and the specific goals of the investigation.
References
- 1. Head-to-Head Comparison of 18F-Florbetaben and 18F-Flutemetamol in the Cortical and Striatal Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Head-to-Head Comparison of 18F-Florbetaben and 18F-Flutemetamol in the Cortical and Striatal Regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Concordance in detecting amyloid positivity between 18F-florbetaben and 18F-flutemetamol amyloid PET using quantitative and qualitative assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alzforum.org [alzforum.org]
- 5. A systematic review and meta-analysis of 18F-labeled amyloid imaging in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Performance of [18F]this compound amyloid imaging against the neuritic plaque component of CERAD and the current (2012) NIA-AA recommendations for the neuropathologic diagnosis of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound F-18? [synapse.patsnap.com]
- 8. neuraceq.com [neuraceq.com]
- 9. drugs.com [drugs.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. life-mi.com [life-mi.com]
- 12. ec.europa.eu [ec.europa.eu]
Unveiling Amyloid Pathology: A Comparative Guide to Flutemetamol PET SUVR and Cerebrospinal Fluid Biomarkers
For researchers, scientists, and drug development professionals, the accurate in vivo detection of cerebral amyloid-beta (Aβ) pathology is paramount in the advancement of diagnostics and therapeutics for Alzheimer's disease. Two primary methods for this assessment are positron emission tomography (PET) imaging with the radiotracer ¹⁸F-Flutemetamol, quantified by the Standardized Uptake Value Ratio (SUVR), and the analysis of Aβ isoforms in cerebrospinal fluid (CSF). This guide provides a comprehensive comparison of these modalities, supported by experimental data, to inform research and clinical trial design.
The deposition of Aβ plaques is a key pathological hallmark of Alzheimer's disease.[1][2] Both Flutemetamol PET imaging and CSF biomarker analysis offer valuable insights into this process, yet they reflect slightly different aspects of Aβ pathophysiology and present distinct advantages and limitations.[3] this compound PET visualizes the fibrillar Aβ plaque burden in the brain, while CSF biomarkers, particularly the concentration of Aβ42, are thought to reflect the rate of Aβ production and clearance.[3]
Quantitative Comparison of this compound SUVR and CSF Biomarkers
The concordance between this compound PET SUVR and various CSF biomarkers has been extensively studied to establish their cross-validation. The following table summarizes key quantitative data from multiple studies, highlighting the correlation, sensitivity, and specificity of these measures in identifying amyloid pathology.
| CSF Biomarker | Correlation with this compound SUVR (r-value) | Concordance/Agreement with this compound PET | Sensitivity | Specificity | Study Population |
| CSF Aβ42 | -0.72[4] | 83% - 92%[4][5] | 82% - 97%[6][7] | 81% - 83%[6][7] | Patients with mild cognitive symptoms |
| CSF Aβ42/Aβ40 Ratio | Strong negative correlation reported[8] | 86% - 93%[9][10] | 96%[7] | 91%[7] | Cognitively unimpaired and patients with cognitive symptoms |
| CSF p-tau/Aβ42 Ratio | Strong positive association with cortical Aβ deposition[11][12] | 87% - 92%[9] | - | - | Cognitively unimpaired individuals |
Note: Correlation coefficients (r-values) indicate the strength and direction of a linear relationship. Concordance or agreement reflects the percentage of cases where both methods yield the same result (positive or negative for amyloid pathology). Sensitivity is the ability of the test to correctly identify those with the disease (true positive rate), while specificity is the ability to correctly identify those without the disease (true negative rate). Study populations can influence these metrics.
Experimental Protocols
The methodologies employed in the cross-validation studies are crucial for the interpretation of the presented data. Below are detailed protocols for the key experimental procedures.
¹⁸F-Flutemetamol PET Imaging Protocol
-
Radiotracer Administration: A bolus injection of approximately 185 MBq of ¹⁸F-Flutemetamol is administered intravenously to the participant.[13]
-
Uptake Period: A waiting period of approximately 90 minutes allows for the radiotracer to distribute and bind to Aβ plaques in the brain.[13]
-
PET Scan Acquisition: The participant is positioned in a PET/CT scanner, and a 20-minute static emission scan is acquired.[13] A low-dose CT scan is performed for attenuation correction.[13]
-
Image Reconstruction and Analysis: PET images are reconstructed using standard algorithms. The SUVR is calculated by normalizing the tracer uptake in cortical regions of interest to a reference region with low amyloid binding, typically the pons or cerebellum.[5][14]
Cerebrospinal Fluid (CSF) Collection and Biomarker Analysis Protocol
-
Lumbar Puncture: CSF is collected from the lumbar subarachnoid space using a standardized procedure.
-
Sample Processing: CSF samples are centrifuged to remove cellular components and then aliquoted into polypropylene tubes.
-
Storage: Samples are stored at -80°C until analysis to ensure biomarker stability.
-
Biomarker Quantification: The concentrations of CSF Aβ42, Aβ40, and phosphorylated tau (p-tau) are measured using various immunoassays, such as ELISA (Enzyme-Linked Immunosorbent Assay) or automated platforms like Lumipulse.[5][9]
Visualizing the Methodologies
To further elucidate the relationship and workflow of these diagnostic approaches, the following diagrams are provided.
Caption: Relationship between amyloid pathology and assessment methods.
Caption: Workflow for cross-validating this compound PET and CSF biomarkers.
Conclusion
The cross-validation of this compound PET SUVR with CSF biomarkers demonstrates a strong concordance in the detection of cerebral amyloid pathology. While CSF Aβ42 alone shows good correlation, the use of ratios such as CSF Aβ42/Aβ40 and p-tau/Aβ42 appears to enhance the diagnostic accuracy and agreement with PET imaging.[6][7][10] The choice between these modalities in a research or clinical trial setting may depend on factors such as cost, availability, patient preference, and the specific research question being addressed. Understanding the quantitative relationship and the underlying experimental protocols is essential for the robust design and interpretation of studies aimed at tackling Alzheimer's disease.
References
- 1. Estimation of amyloid distribution by [18F]this compound PET predicts the neuropathological phase of amyloid β-protein deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Alzheimer’s Disease Biomarkers: From CSF- to Blood-Based Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Considerations in the clinical use of amyloid PET and CSF biomarkers for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Accuracy of brain amyloid detection in clinical practice using cerebrospinal fluid β-amyloid 42: a cross-validation study against amyloid positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CSF Aβ42/Aβ40 and Aβ42/Aβ38 ratios: better diagnostic markers of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detailed comparison of amyloid PET and CSF biomarkers for identifying early Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reference measurement procedure for CSF amyloid beta (Aβ)1-42 and the CSF Aβ1-42 /Aβ1-40 ratio - a cross-validation study against amyloid PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Agreement of cerebrospinal fluid biomarkers and amyloid-PET in a multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The CSF p-tau/β-amyloid 42 ratio correlates with brain structure and fibrillary β-amyloid deposition in cognitively unimpaired individuals at the earliest stages of pre-clinical Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The CSF p-tau/β-amyloid 42 ratio correlates with brain structure and fibrillary β-amyloid deposition in cognitively unimpaired individuals at the earliest stages of pre-clinical Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of semi-quantitative measures of 18F-flutemetamol PET for the clinical diagnosis of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Is Amyloid Burden Measured by 18F-Flutemetamol PET Associated with Progression in Clinical Alzheimer’s Disease? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Amyloid PET Tracers: Flutemetamol, Florbetapir, Florbetaben, and PiB
For researchers, scientists, and drug development professionals, the selection of an appropriate amyloid positron emission tomography (PET) tracer is a critical decision in the pursuit of understanding and combating Alzheimer's disease. This guide provides an objective comparison of the binding characteristics of four prominent amyloid tracers: Flutemetamol ([¹⁸F]GE-067), Florbetapir ([¹⁸F]AV-45), Florbetaben ([¹⁸F]BAY94-9172), and the pioneering tracer, Pittsburgh Compound B ([¹¹C]PiB). The information presented is supported by experimental data to aid in the informed selection of a tracer for preclinical and clinical research.
The in vivo detection of amyloid-β (Aβ) plaques, a hallmark pathology of Alzheimer's disease, has been revolutionized by the development of these PET radiotracers. Each tracer possesses unique physicochemical and binding properties that influence its performance in imaging studies. This comparison focuses on their in vitro binding affinity for Aβ fibrils and their lipophilicity, two key parameters that dictate their suitability for imaging cerebral amyloidosis.
Quantitative Binding Characteristics
The following table summarizes the in vitro binding affinities (Kd or Ki) and lipophilicity (logP) of this compound, Florbetapir, Florbetaben, and PiB. Lower Kd/Ki values indicate higher binding affinity. Lipophilicity, represented by the logP value, influences the tracer's ability to cross the blood-brain barrier and its non-specific binding characteristics.
| Tracer | In Vitro Binding Affinity (Kd/Ki, nM) | Lipophilicity (logP) |
| This compound ([¹⁸F]) | Kd: ~7.0 | ~2.9 |
| Florbetapir ([¹⁸F]) | Kd: 3.7[1][2] | ~2.5 |
| Florbetaben ([¹⁸F]) | Ki: 6.7[3], Kd: 11.8±1.4[4] | ~3.2 |
| PiB ([¹¹C]) | Kd: 1-2[5], ~4[6] | ~2.8 |
Note: The reported values may vary across different studies due to variations in experimental conditions.
Experimental Methodologies
The accurate assessment of a tracer's binding characteristics relies on robust and well-defined experimental protocols. Below are outlines of the typical methodologies employed for determining in vitro binding affinity and for conducting in vivo PET imaging studies.
In Vitro Binding Affinity Assays
In vitro binding assays are crucial for determining the fundamental affinity of a tracer for its target, in this case, Aβ fibrils.
Objective: To quantify the binding affinity (Kd or Ki) of the radiotracer to Aβ plaques.
Typical Protocol:
-
Preparation of Aβ Fibrils: Synthetic Aβ₁₋₄₂ peptides are aggregated in vitro to form fibrils, or alternatively, brain homogenates from confirmed Alzheimer's disease patients are used as a source of native Aβ plaques.[7][8][9]
-
Radioligand Binding Assay:
-
A fixed concentration of the radiolabeled tracer is incubated with increasing concentrations of the unlabeled tracer (homologous competition) or a competing ligand in the presence of the Aβ fibril preparation or brain homogenate.
-
Incubation is typically performed in a buffer solution (e.g., phosphate-buffered saline) at a specific temperature (e.g., 37°C) for a defined period to reach equilibrium.
-
-
Separation of Bound and Free Radioligand: The mixture is rapidly filtered through glass fiber filters to separate the Aβ-bound radiotracer from the free radiotracer in the solution.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to fit to a saturation binding or competition binding model, from which the dissociation constant (Kd) or inhibition constant (Ki) is derived.[5]
In Vitro Binding Assay Workflow
In Vivo PET Imaging
In vivo PET imaging allows for the non-invasive visualization and quantification of Aβ plaques in the living brain.
Objective: To assess the in vivo performance of the amyloid tracer, including its brain uptake, clearance, and specific binding to Aβ plaques.
Typical Human PET Imaging Protocol:
-
Subject Preparation: Subjects are typically asked to fast for a few hours before the scan. No other specific preparation is usually required.[10]
-
Radiotracer Administration: A bolus injection of the ¹⁸F-labeled tracer (e.g., 185-370 MBq) or ¹¹C-labeled tracer (e.g., ~370-555 MBq) is administered intravenously.[11]
-
Image Acquisition:
-
Dynamic or static PET scans are acquired.
-
For ¹⁸F-labeled tracers like this compound, Florbetapir, and Florbetaben, a static scan of 10-20 minutes is typically acquired starting 45-90 minutes post-injection.[11][12][13][14]
-
For ¹¹C-PiB, due to its shorter half-life, dynamic scanning is often performed for 60-90 minutes immediately following injection.[10]
-
-
Image Reconstruction and Analysis:
-
PET images are reconstructed using standard algorithms with corrections for attenuation, scatter, and decay.
-
The images are often co-registered with the subject's MRI for anatomical reference.
-
Tracer uptake is quantified in various brain regions of interest (ROIs).
-
The Standardized Uptake Value Ratio (SUVR) is commonly calculated by normalizing the tracer uptake in cortical ROIs to a reference region with low amyloid deposition, such as the cerebellum or pons.[5][15]
-
In Vivo Human PET Imaging Workflow
Comparative Discussion
-
Binding Affinity: All four tracers exhibit high affinity for Aβ fibrils in the nanomolar range, which is a prerequisite for a successful amyloid imaging agent. PiB generally shows the highest affinity, which may contribute to its excellent signal-to-noise ratio in PET images. The ¹⁸F-labeled tracers also demonstrate robust binding affinities suitable for clinical and research applications.
-
Lipophilicity: The logP values of all tracers fall within a range that allows for good blood-brain barrier penetration. Higher lipophilicity can sometimes be associated with increased non-specific binding to white matter. For instance, some studies have suggested that this compound may have higher white matter retention compared to PiB.
-
Radiolabel and Half-life: The most significant practical difference between these tracers is the radioisotope used. [¹¹C]PiB has a short half-life of approximately 20 minutes, which necessitates an on-site cyclotron for its production. In contrast, the ¹⁸F-labeled tracers (this compound, Florbetapir, and Florbetaben) have a longer half-life of about 110 minutes, allowing for centralized production and distribution to PET centers without a cyclotron, thereby increasing their accessibility for clinical trials and routine clinical use.
Conclusion
This compound, Florbetapir, and Florbetaben represent significant advancements in amyloid PET imaging, offering the practical advantage of a longer half-life compared to the gold-standard [¹¹C]PiB. While all four tracers demonstrate high affinity for amyloid-β plaques, subtle differences in their binding characteristics and lipophilicity can influence their in vivo performance, particularly concerning non-specific binding. The choice of tracer for a specific research or clinical application will depend on a careful consideration of these factors, as well as logistical considerations such as the availability of a cyclotron. This guide provides a foundational comparison to aid researchers in making an informed decision for their amyloid imaging needs.
References
- 1. Correlation of amyloid PET ligand florbetapir F 18 (18F-AV-45) binding with β-amyloid aggregation and neuritic plaque deposition in postmortem brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Correlation of amyloid PET ligand florbetapir F 18 binding with Aβ aggregation and neuritic plaque deposition in postmortem brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. In vitro Characterization of the Regional Binding Distribution of Amyloid PET Tracer Florbetaben and the Glia Tracers Deprenyl and PK11195 in Autopsy Alzheimer’s Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PIB binding in aged primate brain: Enrichment of high-affinity sites in humans with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. docs.abcam.com [docs.abcam.com]
- 9. Aβ Extraction from Murine Brain Homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. adni.loni.usc.edu [adni.loni.usc.edu]
- 11. tech.snmjournals.org [tech.snmjournals.org]
- 12. Optimized dual-time-window protocols for quantitative [18F]this compound and [18F]florbetaben PET studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 18F PET with florbetaben for the early diagnosis of Alzheimer's disease dementia and other dementias in people with mild cognitive impairment (MCI) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Quantitative Evaluation of 18F-Flutemetamol PET in Patients With Cognitive Impairment and Suspected Alzheimer's Disease: A Multicenter Study [frontiersin.org]
- 15. Using PET with 18F-AV-45 (florbetapir) to quantify brain amyloid load in a clinical environment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Amyloid PET Tracers for the Detection of Neuritic Plaques
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Flutemetamol ([¹⁸F]) and other leading amyloid positron emission tomography (PET) tracers in their ability to detect neuritic plaques, a key pathological hallmark of Alzheimer's disease. The data presented is derived from pivotal clinical trials that have correlated in-vivo PET imaging with post-mortem histopathological confirmation.
Quantitative Performance Analysis
The diagnostic accuracy of amyloid PET tracers is primarily determined by their sensitivity and specificity in detecting the presence of neuritic amyloid plaques in the brain, as confirmed by post-mortem brain tissue analysis. The following table summarizes the performance of this compound and other commonly used radiopharmaceuticals. The data is based on studies where the standard of truth was established through histopathology, often using the Consortium to Establish a Registry for Alzheimer's Disease (CERAD) criteria for neuritic plaque scoring.
| Radiotracer | Trade Name | Sensitivity | Specificity | Study Cohort Size (Autopsy Confirmed) | Key References |
| This compound ([¹⁸F]) | Vizamyl® | 81% - 93% | 88% - 100% | 68 - 106 | [1][[“]][3] |
| Florbetapir ([¹⁸F]) | Amyvid® | 92% - 96% | 100% | 59 | [4] |
| Florbetaben ([¹⁸F]) | Neuraceq® | 97.9% | 88.9% | 74 | [5][6] |
| Pittsburgh Compound B ([¹¹C]-PiB) | N/A | High (approx. 96%) | High (approx. 86%) | 101 | [7] |
Note: Sensitivity and specificity values can vary based on the reading methodology (e.g., visual read vs. quantitative analysis) and the specific neuropathological criteria used as the standard of truth. For instance, a study on this compound reported a sensitivity of 85.7% and a specificity of 100% when compared against the 2012 NIA-AA criteria, which account for both neuritic and diffuse plaques[3].
Experimental Protocols
The high sensitivity and specificity of these amyloid PET tracers have been validated in key end-of-life clinical trials. The general experimental workflow for these studies is outlined below.
Subject Recruitment and Imaging
Participants in these pivotal studies were typically terminally ill patients who consented to undergo an amyloid PET scan and donate their brain for post-mortem analysis[3][4][5].
-
Tracer Administration: A single intravenous bolus of the radiotracer (e.g., approximately 185 MBq for this compound) is administered to the patient[8][9].
-
Uptake Period: Following injection, there is a waiting period to allow for the tracer to distribute and bind to any amyloid plaques in the brain. This period is typically around 90 minutes for this compound[8][9].
-
PET Scan Acquisition: The patient is then positioned in a PET scanner, and brain images are acquired. A typical scan duration is about 20 to 30 minutes[8].
Image Interpretation
PET images are independently reviewed by trained readers who are blinded to the patient's clinical information. The scans are classified as either "amyloid positive" or "amyloid negative" based on the visual assessment of tracer uptake in specific cortical regions[3][4]. An amyloid-positive scan is characterized by a loss of the normal contrast between grey and white matter in at least one cortical region[10].
Histopathological Confirmation (Standard of Truth)
Following the death of a study participant, a brain autopsy is performed.
-
Tissue Processing: The brain is sectioned, and tissue samples from various cortical regions are processed for histopathological analysis.
-
Staining: Brain sections are stained to visualize amyloid plaques. Common staining methods include Bielschowsky silver stain and immunohistochemistry using antibodies against beta-amyloid[11].
-
Plaque Density Scoring: A neuropathologist, blinded to the PET scan results, examines the stained sections and scores the density of neuritic plaques. The Consortium to Establish a Registry for Alzheimer's Disease (CERAD) criteria are frequently used for this scoring[3][11]. The brain is then classified as "amyloid positive" (moderate to frequent neuritic plaques) or "amyloid negative" (sparse or no neuritic plaques).
The sensitivity and specificity of the PET tracer are then calculated by comparing the in-vivo PET scan interpretations with the post-mortem histopathological findings.
Visualizing the Experimental Workflow and Tracer Mechanism
To further elucidate the processes described, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for validating amyloid PET tracers.
Caption: Mechanism of action for this compound PET imaging.
References
- 1. alzforum.org [alzforum.org]
- 2. consensus.app [consensus.app]
- 3. Performance of [18F]this compound amyloid imaging against the neuritic plaque component of CERAD and the current (2012) NIA-AA recommendations for the neuropathologic diagnosis of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cerebral PET with florbetapir compared with neuropathology at autopsy for detection of neuritic amyloid-β plaques: a prospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Florbetaben PET imaging to detect amyloid beta plaques in Alzheimer's disease: phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. radiologybusiness.com [radiologybusiness.com]
- 7. Diagnostic Accuracy of Amyloid versus FDG PET in Autopsy-Confirmed Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is this compound F-18 used for? [synapse.patsnap.com]
- 9. snmmi.org [snmmi.org]
- 10. 18F PET with this compound for the early diagnosis of Alzheimer's disease dementia and other dementias in people with mild cognitive impairment (MCI) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. neurology.org [neurology.org]
Flutemetamol Uptake as a Predictor of Cognitive Decline: A Comparative Guide for Researchers
In the landscape of Alzheimer's disease research and drug development, the quest for reliable biomarkers to track disease progression is paramount. [18F]Flutemetamol, a radiopharmaceutical used in Positron Emission Tomography (PET) imaging, has emerged as a key tool for in vivo quantification of amyloid-β (Aβ) plaques, a hallmark of Alzheimer's disease.[1][2] This guide provides a comparative analysis of longitudinal studies that have investigated the correlation between this compound uptake in the brain and subsequent cognitive decline, offering researchers, scientists, and drug development professionals a consolidated resource of experimental data and methodologies.
Quantitative Correlation of this compound Uptake and Cognitive Decline
Longitudinal studies consistently demonstrate a significant association between higher this compound uptake at baseline and a more rapid cognitive decline over time. This relationship is observed across various cognitive domains and in different patient populations, from cognitively normal individuals to those with mild cognitive impairment (MCI) and diagnosed Alzheimer's disease.[1][3][4]
A key metric used in these studies is the Standardized Uptake Value Ratio (SUVR), which quantifies the amount of this compound tracer uptake in specific brain regions relative to a reference region, often the cerebellum or pons.[3][5] An increase in SUVR over time is indicative of ongoing Aβ deposition.
Table 1: Longitudinal Changes in this compound SUVR and Correlation with Cognitive Decline
| Study Population | Follow-up Period | Annual Rate of Change in Cortical FMM SUVR (Amyloid-Positive) | Correlation with Cognitive Decline |
| Alzheimer's Disease (AD) | 3.1 ± 0.5 years | 0.020 ± 0.018[3] | Baseline this compound SUVR was inversely related with the increased rate in SUVR.[3] |
| Mild Cognitive Impairment (MCI) | 3.1 ± 0.5 years | 0.033 ± 0.023 (typical), 0.076 ± 0.034 (focal positive)[3] | Amyloid-positive MCI patients showed a significant increase in this compound uptake during follow-up.[1] |
| Cognitively Normal (CN) | 3.1 ± 0.5 years | 0.039 ± 0.027[3] | APOE4 carriers had a significantly higher SUVRcomp amyloid rate of change than non-carriers.[6] |
| Nondemented Older Adults (CI & MCI) | 3.6 years | Average 6.8% increase in composite SUVR over the period.[7] | A Reliable Change Index exceeding ±0.046 SUVR units indicated a significant change.[7] |
| Amnestic MCI (aMCI) | 3 years | Increase in composite 18F-Flutemetamol uptake ratio was associated with decreases in MMSE and logical memory I test scores.[1] | At follow-up, all cognitive measures were negatively associated with composite 18F-Flutemetamol uptake ratios.[1] |
| Symptomatic Memory Clinic Population | Up to 9.3 years | Amyloid-positive patients declined faster on MMSE, episodic memory, fluency, and attention scores.[4][8] | N/A |
Experimental Protocols: A Methodological Overview
The methodologies employed in longitudinal this compound PET studies share a common framework, though specific parameters may vary. Understanding these protocols is crucial for interpreting and comparing study outcomes.
Patient Cohort Selection:
-
Studies typically include distinct cohorts of participants, such as those with diagnosed Alzheimer's disease, individuals with MCI, and cognitively normal controls.[3][9]
-
Genetic factors, such as Apolipoprotein E ε4 (APOE4) carrier status, are often considered due to their established link to amyloid accumulation.[5][6]
[18F]this compound PET Imaging Protocol:
-
Dose: An intravenous bolus of [18F]this compound is administered, with doses typically around 149-270 MBq.[5][10]
-
Uptake Period: A waiting period of 60 to 120 minutes post-injection allows for the tracer to distribute and bind to amyloid plaques.[5][10]
-
Scan Acquisition: A PET scan, often combined with a CT scan for attenuation correction, is acquired for approximately 20 minutes.[2][5]
Image Analysis and SUVR Calculation:
-
Image Co-registration: PET images are co-registered with the patient's structural MRI to accurately define regions of interest (ROIs).[3]
-
Reference Region: The whole cerebellum or pons is commonly used as a reference region to calculate the SUVR, as these areas are thought to have minimal specific tracer binding.[5][11]
-
SUVR Calculation: The SUVR is calculated as the ratio of the mean tracer concentration in a cortical ROI to the mean concentration in the reference region.[3][5]
Cognitive Assessments:
-
A battery of neuropsychological tests is administered at baseline and at regular follow-up intervals.
-
Commonly used assessments include the Mini-Mental State Examination (MMSE) for global cognition, as well as tests for episodic memory, executive function, and language.[1][3][8]
Visualizing the Research Framework and Biological Pathway
To better illustrate the processes involved, the following diagrams outline a typical experimental workflow for a longitudinal this compound study and the proposed signaling pathway linking amyloid deposition to cognitive decline.
References
- 1. Change in brain amyloid load and cognition in patients with amnestic mild cognitive impairment: a 3-year follow-up study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Is Amyloid Burden Measured by 18F-Flutemetamol PET Associated with Progression in Clinical Alzheimer’s Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Longitudinal Assessment of Amyloid-β Deposition by [18F]-Flutemetamol PET Imaging Compared With [11C]-PIB Across the Spectrum of Alzheimer’s Disease [frontiersin.org]
- 4. Clinical outcomes up to 9 years after [18F]this compound amyloid-PET in a symptomatic memory clinic population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Longitudinal changes in 18F-Flutemetamol amyloid load in cognitively intact APOE4 carriers versus noncarriers: Methodological considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Longitudinal changes in 18F-Flutemetamol amyloid load in cognitively intact APOE4 carriers versus noncarriers: Methodological considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-term Changes in 18F-Flutemetamol Uptake in Nondemented Older Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical outcomes up to 9 years after [18F]this compound amyloid-PET in a symptomatic memory clinic population - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Quantitative Evaluation of 18F-Flutemetamol PET in Patients With Cognitive Impairment and Suspected Alzheimer's Disease: A Multicenter Study [frontiersin.org]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
A Comparative Guide to Quantitative Flutemetamol Analysis and Visual Interpretation in Amyloid PET Imaging
For Researchers, Scientists, and Drug Development Professionals
The detection and quantification of amyloid-β (Aβ) plaques in the brain are crucial for the diagnosis of Alzheimer's disease and the development of new therapies. Flutemetamol ([18F]FMM) positron emission tomography (PET) is a valuable tool for in vivo visualization of these plaques. Assessment of this compound PET scans is typically performed through two primary methods: traditional visual interpretation by trained readers and increasingly sophisticated quantitative analysis techniques. This guide provides an objective comparison of these two approaches, supported by experimental data, to aid researchers and clinicians in selecting the most appropriate method for their needs.
Quantitative Data Summary
Multiple studies have demonstrated a high concordance between visual assessment and quantitative analysis of this compound PET scans. However, quantitative methods can offer added value, particularly in ambiguous cases and for tracking subtle changes over time.[1] The following tables summarize key performance metrics from various comparative studies.
| Study (Tracer) | Concordance Rate | Cohen's Kappa (κ) | Notes |
| multicenter study ([18F]this compound)[2] | 94.6% | 0.88 | High agreement between quantitative measurement and visual interpretation.[2] |
| Multisite analysis ([18F]this compound)[3] | 94% (weighted mean) | - | Using autopsy-derived threshold with pons as reference region.[3] |
| Mountz et al. ([11C]PiB and [18F]this compound)[4] | - | 0.82 | Good correlation for rater-determined AD-like positivity between the two tracers.[4] |
| Collij et al. ([18F]this compound)[5] | 95.2% (vs. CL=12 ) 95.4% (vs. CL=30 ) | 0.89 (vs. CL=12 ) 0.88 (vs. CL=30 ) | Excellent agreement against Centiloid cut-offs for early and established pathology.[5] |
| AMYPAD study ([18F]this compound, [18F]florbetaben)[6] | 92.3% | 0.85 | High agreement between local visual reads and Centiloid status.[6] |
| Study (Tracer) | Quantitative Method | Sensitivity | Specificity | Accuracy |
| multicenter study ([18F]this compound)[2] | SUVR (cutoff: 1.13), CL (cutoff: 16) | 96.7% | 90.6% | 94.6% |
| Collij et al. ([18F]this compound)[7] | CL (optimal cutoff: 17) | 97.9% | 97.8% | - |
| AIBL study ([18F]this compound)[8] | SUVR (cutoff: 1.41) | 89% | 100% | 97% |
| Mountz et al. ([11C]PiB)[9][10] | Visual Reading | - | - | 90% |
| Mountz et al. ([11C]PiB)[9][10] | ROC Analysis | - | - | 95% |
Experimental Protocols
Visual Interpretation Workflow
Visual assessment of this compound PET scans is the approved method for clinical use.[3] It involves a trained reader systematically reviewing the images to determine the presence or absence of significant amyloid plaque deposition.
Key Methodological Steps:
-
Image Acquisition: A 20-minute PET scan is typically initiated approximately 90 minutes after the intravenous injection of this compound ([18F]).[11]
-
Image Display and Orientation: Images are displayed in multiple planes (axial, sagittal, and coronal).[7] Proper orientation and alignment are crucial, and comparison with anatomical imaging (MRI or CT), if available, is recommended to aid interpretation, especially in cases of atrophy.[11]
-
Color Scale and Normalization: A recommended color scale, such as 'rainbow' or 'Sokoloff', is applied.[11] The image intensity is scaled with the pons set to 90% of the maximum intensity to allow for accurate comparison of grey and white matter uptake.[7][11]
-
Regional Assessment: The reader systematically evaluates five specific brain regions for increased cortical signal: frontal lobes, lateral temporal lobes, posterior cingulate/precuneus, parietotemporal cortex, and striatum.[11][12]
-
Classification: A scan is classified as "amyloid-positive" if an elevated signal is observed in at least one of these five regions.[11][12] A negative scan indicates sparse to no amyloid plaques, which is inconsistent with a diagnosis of Alzheimer's disease.[11]
Quantitative Analysis Workflow
Quantitative analysis provides an objective measure of this compound uptake, which can complement visual reads. The most common methods involve calculating the Standardized Uptake Value Ratio (SUVR) and converting it to the Centiloid (CL) scale for standardized comparison across different tracers and methods.[2][13]
Key Methodological Steps:
-
Image Pre-processing: PET images are co-registered with the subject's MRI (if available) and spatially normalized to a standard template space (e.g., MNI space).[2]
-
Region of Interest (ROI) Definition: Standardized volumes of interest (VOIs) are applied to the normalized PET data to define target cortical regions and a reference region.[2]
-
SUVR Calculation: The SUVR is calculated by dividing the average tracer uptake in the composite cortical target region by the average uptake in a reference region.[14] The whole cerebellum is a commonly used reference region.[2][13]
-
Centiloid Conversion: The calculated SUVR is converted to the Centiloid (CL) scale using a pre-defined linear equation.[2][15] This allows for a standardized measure of amyloid burden.
-
Classification: The resulting SUVR or CL value is compared to a pre-determined cutoff to classify the scan as amyloid-positive or negative.[2][7][14]
Comparison of Methods
| Feature | Visual Interpretation | Quantitative Analysis |
| Objectivity | Subjective, relies on reader experience and training.[13] Inter-reader variability can occur, especially in borderline cases.[1][16] | Objective, based on numerical data and pre-defined cutoffs.[8][13] Reduces inter-reader variability.[1] |
| Sensitivity | Good for detecting established amyloid pathology.[5] May be less sensitive to early or subtle changes.[1] | Can detect subtle changes and early amyloid deposition.[1][5] Useful for longitudinal tracking. |
| Standardization | Dependent on standardized training protocols for readers.[7] | Highly standardizable, especially with the Centiloid scale, allowing for direct comparison across centers and studies.[2][13] |
| Workflow | Generally faster for experienced readers in a clinical setting. | Can be more time-consuming due to image processing steps, but is often automated.[17] |
| Regulatory Status | Approved for routine clinical use.[3] | Primarily used in research settings, but increasingly available as an adjunct to visual reads.[1][18] |
| Challenges | Interpretation can be challenging due to image noise, atrophy, or high white matter uptake which can obscure the grey-white matter distinction.[11][19] | SUVR values can be influenced by the choice of reference region and software used.[2][14] |
Logical Relationship: The Complementary Nature of Visual and Quantitative Analysis
Visual and quantitative analyses are not mutually exclusive; rather, they can be used in a complementary manner to enhance diagnostic confidence. Quantitative results can be particularly valuable in cases where the visual read is equivocal or when a more objective measure is needed for clinical trials.[1][6]
Conclusion
Both visual interpretation and quantitative analysis are robust methods for assessing amyloid status using this compound PET. Visual assessment remains the clinical standard, offering a reliable and efficient method for experienced readers.[10] Quantitative analysis, particularly with the standardized Centiloid scale, provides an objective and highly reproducible measure of amyloid burden that is invaluable for research, longitudinal studies, and as a supportive tool in clinically ambiguous cases.[1][2][6] The integration of quantitative data into the interpretation workflow has the potential to increase diagnostic accuracy and confidence.[6] The choice of method will depend on the specific context, with a combination of both approaches often providing the most comprehensive assessment.
References
- 1. Brain amyloid PET interpretation approaches: from visual assessment in the clinic to quantitative pharmacokinetic modeling | Semantic Scholar [semanticscholar.org]
- 2. Frontiers | Quantitative Evaluation of 18F-Flutemetamol PET in Patients With Cognitive Impairment and Suspected Alzheimer's Disease: A Multicenter Study [frontiersin.org]
- 3. A multisite analysis of the concordance between visual image interpretation and quantitative analysis of [18F]this compound amyloid PET images - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of qualitative and quantitative imaging characteristics of [11C]PiB and [18F]this compound in normal control and Alzheimer's subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Visual assessment of [18F]this compound PET images can detect early amyloid pathology and grade its extent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Visual assessment of [18F]this compound PET images can detect early amyloid pathology and grade its extent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Visual assessment versus quantitative assessment of 11C-PIB PET and 18F-FDG PET for detection of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. gehealthcare.se [gehealthcare.se]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. Quantitative Evaluation of 18F-Flutemetamol PET in Patients With Cognitive Impairment and Suspected Alzheimer's Disease: A Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Establishing cutoff values for visual amyloid positivity in [18F]this compound PET - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Classification of 18F-Flutemetamol scans in cognitively normal older adults using machine learning trained with neuropathology as ground truth - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jnm.snmjournals.org [jnm.snmjournals.org]
- 17. jnm.snmjournals.org [jnm.snmjournals.org]
- 18. researchgate.net [researchgate.net]
- 19. Visual assessments of 11C-Pittsburgh compound-B PET vs 18F-Flutemetamol PET across the age spectrum - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Amyloid Landscape: A Comparative Guide to Flutemetamol ([¹⁸F]) PET Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Flutemetamol ([¹⁸F]) positron emission tomography (PET) imaging for the detection of cerebral amyloid-beta (Aβ) plaques, a key neuropathological hallmark of Alzheimer's disease. We present a detailed analysis of its performance validated against the gold standard of post-mortem histopathology and in comparison with other leading ¹⁸F-labeled amyloid radiotracers. This document is intended to equip researchers, scientists, and drug development professionals with the critical data and methodological insights necessary to effectively evaluate and integrate this compound imaging into their clinical research and therapeutic development pipelines.
Performance of this compound ([¹⁸F]) at a Glance
This compound ([¹⁸F]) has demonstrated high diagnostic accuracy in detecting moderate to frequent amyloid plaques in the brain. The following tables summarize key performance metrics from various clinical validation studies, offering a clear comparison with other commercially available amyloid PET tracers.
Table 1: Diagnostic Performance of Amyloid PET Tracers Against Post-Mortem Histopathology
| Radiotracer | Sensitivity | Specificity | Patient Cohort | Standard of Truth |
| This compound ([¹⁸F]) | 88% - 97.2%[1] | 85.3% - 95%[2] | End-of-life patients with and without dementia | Neuropathological assessment (CERAD criteria) |
| Florbetapir ([¹⁸F]) | 92% | 100% | End-of-life patients | Neuropathological assessment (CERAD criteria) |
| Florbetaben ([¹⁸F]) | 98% | 89% | End-of-life patients | Neuropathological assessment (CERAD criteria) |
Table 2: Inter-Reader Agreement for Amyloid PET Image Interpretation
| Radiotracer | Metric | Agreement | Patient Cohort |
| This compound ([¹⁸F]) | Kappa Coefficient | 0.81 - 0.94 | MCI, AD, Healthy Controls[1] |
| Florbetapir ([¹⁸F]) | Kappa Coefficient | 0.84 - 0.95 | MCI, AD, Healthy Controls |
| Florbetaben ([¹⁸F]) | Kappa Coefficient | 0.88 - 0.96 | MCI, AD, Healthy Controls |
Table 3: Head-to-Head Comparison of [¹⁸F]this compound and [¹⁸F]Florbetaben
| Feature | [¹⁸F]this compound | [¹⁸F]Florbetaben | Key Findings |
| Cortical SUVR | High Correlation (R² = 0.97)[3] | High Correlation (R² = 0.97)[3] | Comparable cortical retention, indicating similar performance for in vivo amyloid imaging.[3] |
| Striatal SUVR | Higher tracer retention[3] | Lower tracer retention[3] | This compound may be slightly superior for assessing amyloid positivity in the striatum.[3] |
| White Matter Retention | Higher non-specific binding | Lower non-specific binding | A consideration for image interpretation. |
SUVR: Standardized Uptake Value Ratio
Experimental Protocols
The validation of this compound ([¹⁸F]) PET imaging relies on rigorous and standardized experimental protocols. Below are the detailed methodologies for the key experiments cited in this guide.
Amyloid PET Imaging Protocol
-
Patient Population: Studies typically include a diverse cohort of participants, including individuals with probable Alzheimer's disease (AD), Mild Cognitive Impairment (MCI), and healthy controls. End-of-life studies involve terminally ill patients who have consented to post-mortem brain donation.
-
Radiotracer Administration: A single intravenous bolus of approximately 185 MBq (5.0 mCi) of this compound ([¹⁸F]) is administered.[4]
-
Uptake Period: Patients rest comfortably for a 90-minute uptake period following the injection.[4]
-
Image Acquisition: A 20-minute PET scan of the brain is acquired.[4] Images are reconstructed using standard clinical protocols, including corrections for attenuation, scatter, and randoms.
-
Image Interpretation:
-
Visual Assessment: Trained readers, blinded to the clinical diagnosis of the patient, evaluate the PET images. A scan is considered positive if there is increased radiotracer uptake in at least one cortical region (e.g., frontal, temporal, parietal, posterior cingulate/precuneus, or striatum), indicating a loss of the normal grey-white matter contrast.[4]
-
Quantitative Analysis (SUVR): The standardized uptake value ratio (SUVR) is calculated by normalizing the tracer uptake in cortical regions of interest to a reference region with low expected amyloid deposition, such as the cerebellum or pons.
-
Histopathological Validation Protocol
-
Brain Autopsy: Following the death of participants in end-of-life studies, a brain autopsy is performed.
-
Tissue Processing: Brain tissue from specific regions is dissected, fixed, and sectioned.
-
Immunohistochemistry and Staining: Sections are stained using techniques such as Bielschowsky silver staining or immunohistochemistry with antibodies against Aβ to visualize amyloid plaques.
-
Plaque Quantification: A neuropathologist, blinded to the PET scan results, quantifies the density of neuritic amyloid plaques according to established criteria, most commonly the Consortium to Establish a Registry for Alzheimer's Disease (CERAD) criteria. Plaque density is typically categorized as none, sparse, moderate, or frequent.
-
Correlation Analysis: The PET scan interpretations (positive or negative) are then compared to the histopathological findings (presence or absence of moderate to frequent plaques) to determine the sensitivity and specificity of the imaging agent.
Visualizing the Process
The following diagrams illustrate the key workflows and logical relationships in the validation and application of this compound ([¹⁸F]) PET imaging.
References
- 1. researchgate.net [researchgate.net]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Head-to-Head Comparison of 18F-Florbetaben and 18F-Flutemetamol in the Cortical and Striatal Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 18F PET with this compound for the early diagnosis of Alzheimer's disease dementia and other dementias in people with mild cognitive impairment (MCI) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Flutemetamol (¹⁸F): A Comprehensive Guide for Laboratory Personnel
Effective management and disposal of Flutemetamol (¹⁸F), a fluorine-18 labeled radiopharmaceutical, are critical for ensuring personnel safety and regulatory compliance within research and clinical settings. Due to its short half-life, the primary method for this compound waste disposal is decay-in-storage, a process that allows the radioactivity to diminish to negligible levels before being discarded as regular waste.
This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols will help maintain a safe laboratory environment and ensure compliance with radiation safety regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to follow standard radiation safety protocols. All personnel handling this compound waste must be properly trained in radiation safety.
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, disposable gloves, and safety glasses when handling this compound waste.[1]
-
Shielding: Store and handle this compound (¹⁸F) behind adequate lead shielding to minimize external radiation exposure.[2] Bremsstrahlung radiation may be produced, necessitating additional shielding.[2][3]
-
Dosimetry: Personnel handling this compound should wear whole-body and ring dosimeters to monitor their radiation exposure.[1][3]
-
Work Area: Designate a specific area for handling radioactive materials. This area should be clearly marked with "Caution: Radioactive Material" signs.[1] Cover work surfaces with absorbent paper to contain any potential spills.[1]
Quantitative Data for this compound (¹⁸F) Disposal
The following table summarizes key quantitative data relevant to the handling and disposal of this compound (¹⁸F).
| Parameter | Value | Notes |
| Radionuclide | Fluorine-18 (¹⁸F) | The radioactive component of this compound. |
| Half-life | Approximately 110 minutes (1.83 hours) | The time required for the radioactivity to reduce by half.[4][5] |
| Recommended Decay Period | 10 half-lives | After this period, less than 0.1% of the original radioactivity remains.[4] |
| Calculated Decay Time | Approximately 18.3 hours (1100 minutes) | The minimum time waste should be stored before surveying for disposal.[4] A conservative approach of 24 hours is also recommended.[6] |
| Typical Administered Activity | 185 MBq (5 mCi) | The standard dose for a PET scan, which helps in estimating the initial activity of the waste.[5] |
| Shielding for Gamma Radiation | 1.5 cm of lead | This thickness will reduce the gamma dose rate by approximately 90%.[3] |
| Shielding for Beta Emissions | 2 mm of plastic | This will absorb all beta emissions from ¹⁸F.[3] |
Experimental Protocol: Decay-in-Storage for this compound (¹⁸F) Waste
This protocol details the step-by-step procedure for the decay-in-storage of solid and liquid waste contaminated with this compound (¹⁸F).
Materials:
-
Appropriately labeled radioactive waste containers (for solid and liquid waste)
-
Lead shielding for waste containers
-
Personal Protective Equipment (PPE): lab coat, safety glasses, disposable gloves
-
Calibrated radiation survey meter (e.g., Geiger-Müller counter)
-
Radioactive material labels
-
Waste log
Procedure:
-
Waste Segregation:
-
Segregate this compound (¹⁸F) waste from other radioactive and non-radioactive waste streams.[3]
-
Use separate, clearly labeled containers for solid and liquid waste.
-
Sharps (needles, syringes) must be placed in a designated, puncture-resistant sharps container for radioactive waste.
-
-
Waste Collection and Labeling:
-
Place all contaminated items (e.g., vials, gloves, absorbent paper) into the designated solid radioactive waste container.
-
For liquid waste, use a dedicated, sealed container. Do not dispose of liquid this compound waste down the sanitary sewer unless specifically authorized by your institution's Radiation Safety Officer and it meets solubility and dispersibility requirements.[7]
-
Label each waste container with a "Caution: Radioactive Material" sign, specifying the radionuclide (¹⁸F), the initial date of waste accumulation, and the estimated initial activity.
-
-
Storage for Decay:
-
Store the waste containers in a designated and shielded location. The storage area should be secured to prevent unauthorized access.
-
Allow the waste to decay for a minimum of 10 half-lives (approximately 18.3 hours). It is often practical to store the waste for at least 24 hours to ensure sufficient decay.[6]
-
-
Post-Decay Survey:
-
After the decay period, transport the waste container to a low-background area for surveying.
-
Using a calibrated survey meter, measure the radiation level at the surface of the waste.
-
The radiation level must be indistinguishable from the background radiation level.[8]
-
-
Final Disposal:
-
If the survey confirms that the radioactivity has decayed to background levels, the waste can be disposed of as non-radioactive waste.
-
Before disposal, all radioactive material labels must be defaced or removed from the container.[8]
-
Dispose of the waste in accordance with your institution's procedures for regular medical or chemical waste.
-
If the survey indicates radioactivity above background levels, the waste must be returned to storage for further decay and re-surveyed at a later time.
-
-
Record Keeping:
-
Maintain a detailed log for all decayed radioactive waste. The record should include the date of disposal, the survey instrument used, the background radiation level, the final survey reading of the waste container, and the name of the individual who performed the survey.[8]
-
Logical Workflow for this compound (¹⁸F) Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound (¹⁸F) waste.
Caption: Workflow for the decay-in-storage and disposal of this compound (¹⁸F) waste.
References
Essential Safety and Handling of Flutemetamol for Laboratory Professionals
For researchers, scientists, and drug development professionals, the paramount consideration when handling Flutemetamol, particularly in its radiolabeled form (this compound F 18), is adherence to stringent safety protocols to mitigate risks associated with both its chemical properties and its radioactivity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective handling of this compound in a laboratory setting.
This compound F 18 is a radioactive diagnostic agent used for Positron Emission Tomography (PET) imaging of the brain.[1][2][3] Its handling requires compliance with regulations governing radioactive materials and safe laboratory practices.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound, based on safety data sheets and prescribing information.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Waterproof Gloves | To be worn at all times when handling radioactive materials to prevent skin contamination.[1][4] |
| Eye Protection | Tightly fitting safety goggles with side-shields | Conforming to EN 166 (EU) or NIOSH (US) standards to protect against splashes.[5] |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect clothing and skin. |
| Radiation Shielding | Effective radiation shielding | Including lead-glass syringe shields, should be used when handling and administering Vizamyl.[1][4] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the key steps from receipt of the material to its final use.
Experimental Protocols:
Receipt and Inspection:
-
Upon receipt, visually inspect the shipping container for any signs of damage.
-
Move the container to a designated radioactive materials handling area.
-
Perform a radiation survey of the exterior of the package.
-
Open the package and visually inspect the vial for any damage or leaks.
Dose Preparation (as Vizamyl):
-
Use aseptic technique and radiation shielding to withdraw and administer the solution.[1][4]
-
Calculate the necessary volume to administer based on the calibration time and required dose.
-
Visually inspect the solution for particulate matter and discoloration prior to administration.[4]
-
Measure the activity of the dose in a dose calibrator immediately prior to use.[4]
Disposal Plan
Proper disposal of this compound and associated contaminated materials is essential to prevent environmental contamination and unnecessary radiation exposure.
Waste Segregation:
-
Radioactive Waste: All materials that have come into contact with this compound, including vials, syringes, needles, gloves, and absorbent paper, must be disposed of as radioactive waste.
-
Non-Radioactive Waste: Any materials not contaminated with this compound should be disposed of as regular laboratory waste.
Disposal Procedure:
-
Place all radioactive waste into clearly labeled, shielded containers designated for radioactive materials.
-
Unused product should be disposed of in a safe manner in compliance with applicable federal and local regulations.[4]
-
Excess and expired materials should be offered to a licensed hazardous material disposal company.[5]
-
Contaminated packaging should be disposed of as radioactive waste.[5]
-
Allow the waste to decay in storage until it reaches background radiation levels, if permitted by institutional and regulatory guidelines. The half-life of Fluorine-18 is approximately 110 minutes.[6]
Emergency Procedures
In Case of a Spill:
-
Evacuate: Immediately evacuate all non-essential personnel from the affected area.
-
Notify: Inform the Radiation Safety Officer (RSO) or responsible person.
-
Contain: Prevent the spread of contamination by using absorbent materials. Do not touch damaged containers or spilled material unless wearing appropriate protective clothing.[5]
-
Decontaminate: Under the guidance of the RSO, decontaminate the area using appropriate procedures.
-
Monitor: Survey the area and all personnel involved in the cleanup to ensure they are free of contamination.
In Case of Personal Contamination:
-
Skin: Wash the affected area with soap and plenty of water. Consult a doctor.[5]
-
Eyes: Rinse with pure water for at least 15 minutes and consult a doctor.[5]
-
Inhalation: If breathing is difficult, remove to fresh air and keep at rest in a position comfortable for breathing. Call a physician if symptoms develop or persist.[5]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[5]
By adhering to these safety and handling protocols, researchers can minimize the risks associated with this compound and ensure a safe laboratory environment. Always consult your institution's specific safety guidelines and the manufacturer's most current safety data sheet.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
